3-Morpholinosydnonimine hydrochloride
Description
BenchChem offers high-quality 3-Morpholinosydnonimine hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Morpholinosydnonimine hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.
Propriétés
Formule moléculaire |
C6H11ClN4O2 |
|---|---|
Poids moléculaire |
206.63 g/mol |
Nom IUPAC |
3-morpholin-4-yl-1-oxa-3-azonia-2-azanidacyclopent-3-en-5-imine;hydrochloride |
InChI |
InChI=1S/C6H10N4O2.ClH/c7-6-5-10(8-12-6)9-1-3-11-4-2-9;/h5,7H,1-4H2;1H |
Clé InChI |
NCGICGYLBXGBGN-UHFFFAOYSA-N |
SMILES canonique |
C1COCCN1[N+]2=CC(=N)O[N-]2.Cl |
Synonymes |
3-morpholino-sydnonimine 3-morpholino-sydnonimine monohydrochloride 3-morpholinosydnonimine hydrochloride 3-morpholinosydnonimine N-ethylcarbamide 3-morpholinosydonimine 5-amino-3-(4-morpholinyl)-1,2,3-oxadiazolium Corvasal CV 664 CV-664 linsidomine N-morpholino sydnonimine SIN-1 morpholine |
Origine du produit |
United States |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis and Discovery of 3-Morpholinosydnonimine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthesis, discovery, and pharmacological profile of 3-Morpholinosydnonimine hydrochloride, a potent nitric oxide (NO) donor also known as Linsidomine (B1675546) or SIN-1. This document details the synthetic pathway, experimental protocols for its evaluation, and its mechanism of action, with a focus on its vasodilatory and anti-platelet aggregation properties. Quantitative data are summarized in structured tables, and key experimental and signaling pathways are visualized through diagrams to facilitate understanding and further research in the field of cardiovascular drug development.
Introduction
3-Morpholinosydnonimine hydrochloride, a member of the sydnonimine class of compounds, is the pharmacologically active metabolite of the antianginal drug molsidomine (B1677406).[1][2] It is a direct and spontaneous donor of nitric oxide (NO), a critical signaling molecule in the cardiovascular system.[3] Unlike organic nitrates, SIN-1's activity is independent of enzymatic bioactivation, which may contribute to a lower incidence of tolerance development.[2][4] Its primary pharmacological effects, vasodilation and inhibition of platelet aggregation, make it a compound of significant interest for the treatment of cardiovascular conditions such as angina pectoris and erectile dysfunction.[3][5]
Synthesis and Characterization
The synthesis of 3-Morpholinosydnonimine hydrochloride (SIN-1 HCl) is a multi-step process commencing from N-aminomorpholine and sodium formaldehyde (B43269) bisulfite. The key final step involves an acid-catalyzed cyclization.[6]
Synthetic Protocol
A representative synthetic scheme involves the following key transformations:
-
Formation of the Imine Intermediate: N-aminomorpholine is reacted with sodium formaldehyde bisulfite.
-
Cyanation: The resulting imine intermediate is treated with a cyanide source, such as potassium cyanide, to yield the corresponding nitrile.
-
Nitrosation: The nitrile compound is then nitrosated to form a nitrosohydrazine derivative.
-
Cyclization: The final step is an acid-catalyzed cyclization of the nitrosohydrazine to yield 3-Morpholinosydnonimine, which is then isolated as its hydrochloride salt. The yield for this cyclization step is reported to be approximately 50%.[6]
Purification and Characterization
Purification of the final product is typically achieved through recrystallization. Characterization of 3-Morpholinosydnonimine hydrochloride is performed using standard analytical techniques.
| Parameter | Value | Reference |
| Appearance | White to off-white crystalline solid | [7][8] |
| Melting Point | 171-173 °C (decomposition) | [7] |
| Solubility | Soluble in water and DMSO | [7] |
| Molecular Formula | C₆H₁₀N₄O₂ · HCl | |
| Molecular Weight | 206.63 g/mol |
Mechanism of Action and Signaling Pathway
3-Morpholinosydnonimine hydrochloride spontaneously releases nitric oxide in physiological conditions. This NO then activates soluble guanylate cyclase (sGC) in vascular smooth muscle cells, leading to an increase in intracellular cyclic guanosine (B1672433) monophosphate (cGMP).[2] Elevated cGMP levels activate protein kinase G (PKG), which in turn phosphorylates several downstream targets, resulting in a decrease in intracellular calcium concentration and subsequent smooth muscle relaxation (vasodilation).[2]
Pharmacological Effects and Preclinical Evaluation
The primary pharmacological effects of 3-Morpholinosydnonimine hydrochloride are vasodilation and inhibition of platelet aggregation. These effects are evaluated through a series of in vitro and in vivo studies as part of the preclinical development process.
Preclinical Evaluation Workflow
The preclinical evaluation of a vasodilator like Linsidomine typically follows a structured workflow to assess its safety and efficacy before clinical trials.
Vasodilation
The vasodilatory effect of SIN-1 is concentration-dependent. Studies on isolated human radial artery rings have demonstrated its potent vasorelaxant activity.
| Parameter | Value | Condition | Reference |
| EC₅₀ | 15 ± 20 nM | Shift in EC₅₀ for Arginine Vasopressin-induced contraction after SIN-1 pre-incubation | [1] |
Platelet Aggregation Inhibition
SIN-1 inhibits platelet aggregation, an effect also mediated by the NO-cGMP pathway. This property contributes to its therapeutic potential in preventing thrombotic events.
| Parameter | Value | Condition | Reference |
| IC₅₀ | Data not consistently reported in available literature | Varies with agonist used (e.g., ADP, collagen) | [9] |
Pharmacokinetics
Pharmacokinetic studies in humans have shown that SIN-1 is rapidly eliminated from the plasma.
| Parameter | Value | Condition | Reference |
| t₁/₂ (elimination half-life) | 12 to 20 minutes | Intravenous infusion in patients with coronary heart disease | |
| t₁/₂ of metabolite (SIN-1C) | 1.5 ± 0.5 hours | Intravenous infusion in patients with coronary heart disease | |
| t₁/₂ in elderly | 1.8 ± 0.2 hours | 2 mg oral administration of molsidomine | [10] |
| t₁/₂ in liver cirrhosis | 7.5 ± 5.4 hours | 2 mg oral administration of molsidomine | [11] |
Experimental Protocols
Vasodilation Assay (Isolated Artery Rings)
This protocol describes a general method for assessing the vasorelaxant effect of 3-Morpholinosydnonimine hydrochloride on isolated arterial rings.
-
Tissue Preparation: Isolate arterial segments (e.g., human radial artery or rat aorta) and cut them into rings (approximately 3-5 mm in length).[1][12]
-
Mounting: Mount the arterial rings in an isolated organ bath containing a physiological salt solution (e.g., Krebs-Henseleit buffer) maintained at 37°C and continuously aerated with 95% O₂ and 5% CO₂.[1][12]
-
Equilibration: Allow the rings to equilibrate for at least 60 minutes under a resting tension.
-
Contraction: Induce a stable contraction with a vasoconstrictor agent (e.g., phenylephrine (B352888) or arginine vasopressin).[1][12]
-
Drug Administration: Once a stable contraction is achieved, add cumulative concentrations of 3-Morpholinosydnonimine hydrochloride to the organ bath.
-
Data Acquisition: Record the changes in isometric tension using a force transducer. The relaxation response is expressed as a percentage of the pre-contraction induced by the vasoconstrictor.
-
Data Analysis: Construct a concentration-response curve and calculate the EC₅₀ value.
Platelet Aggregation Inhibition Assay (Light Transmission Aggregometry)
This protocol outlines a standard method for evaluating the inhibitory effect of 3-Morpholinosydnonimine hydrochloride on platelet aggregation.
-
Blood Collection: Collect whole blood from healthy donors into tubes containing an anticoagulant (e.g., 3.2% sodium citrate).[13]
-
Preparation of Platelet-Rich Plasma (PRP) and Platelet-Poor Plasma (PPP): Centrifuge the whole blood at a low speed to obtain PRP. Centrifuge the remaining blood at a high speed to obtain PPP.[13]
-
Platelet Count Adjustment: Adjust the platelet count in the PRP to a standardized value using PPP.[13]
-
Assay Procedure:
-
Pre-warm the PRP to 37°C in an aggregometer.
-
Add a specific concentration of 3-Morpholinosydnonimine hydrochloride or vehicle control to the PRP and incubate for a defined period.
-
Initiate platelet aggregation by adding a platelet agonist (e.g., ADP, collagen, or thrombin).[13]
-
-
Data Acquisition: Monitor the change in light transmission through the PRP suspension over time using the aggregometer.
-
Data Analysis: Calculate the percentage of platelet aggregation inhibition compared to the vehicle control and determine the IC₅₀ value from a concentration-response curve.[13]
Conclusion
3-Morpholinosydnonimine hydrochloride is a direct-acting nitric oxide donor with significant potential in cardiovascular therapy. Its well-characterized synthesis, potent vasodilatory and anti-platelet aggregation effects, and favorable pharmacokinetic profile make it an important molecule for further investigation and clinical application. This technical guide provides a foundational resource for researchers and drug development professionals working with this compound, offering detailed information on its synthesis, mechanism of action, and methods for its preclinical evaluation. Further research to fully elucidate its therapeutic benefits and to develop novel delivery systems is warranted.
References
- 1. Effect of linsidomine on the human radial artery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Mechanism of vasodilation by molsidomine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. [Linsidomine, direct donor of EDRF/NO: a new treatment for unstable angina] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Lack of cross-tolerance to short-term linsidomine in forearm resistance vessels and dorsal hand veins in subjects with nitroglycerin tolerance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Preliminary results with the nitric oxide donor linsidomine chlorhydrate in the treatment of human erectile dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. CAS 16142-27-1: 3-Morpholinosydnonimine hydrochloride [cymitquimica.com]
- 8. 3-Morpholinosydnonimine hydrochloride | 16142-27-1 [chemicalbook.com]
- 9. Inhibition of platelet aggregation by some flavonoids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Pharmacokinetics of molsidomine and of its active metabolite, SIN-1 (or linsidomine), in the elderly - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Pharmacokinetics of molsidomine and its active metabolite, linsidomine, in patients with liver cirrhosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Platelet aggregometry assay for evaluating the effects of platelet agonists and antiplatelet compounds on platelet function in vitro - PMC [pmc.ncbi.nlm.nih.gov]
The In Vivo Journey of SIN-1: A Deep Dive into its Pharmacokinetics and Metabolism
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the in vivo pharmacokinetics and metabolism of 3-morpholinosydnonimine (SIN-1, or Linsidomine), the primary active metabolite of the antianginal drug Molsidomine (B1677406). Understanding the absorption, distribution, metabolism, and excretion (ADME) properties of SIN-1 is crucial for optimizing its therapeutic efficacy and safety profile. This document synthesizes available data, details experimental methodologies, and visualizes key pathways to serve as an in-depth resource.
Executive Summary
SIN-1 is rapidly formed from its parent drug, Molsidomine, and is responsible for the majority of its pharmacological effects. It is a potent nitric oxide (NO) donor, leading to vasodilation and antiplatelet aggregation. Pharmacokinetic studies, primarily in humans, reveal that SIN-1 has a short half-life and is quickly eliminated from the plasma. Its metabolism involves further transformation into inactive metabolites, which are predominantly excreted renally. This guide presents the available quantitative pharmacokinetic data, outlines the methodologies used in these studies, and provides visual representations of the metabolic pathways and experimental workflows.
Pharmacokinetics of SIN-1
While comprehensive in vivo pharmacokinetic data for SIN-1 in preclinical animal models is not extensively available in the public domain, human studies provide valuable insights into its kinetic profile.
Human Pharmacokinetic Parameters
The following tables summarize the key pharmacokinetic parameters of SIN-1 observed in human clinical studies. These studies highlight the rapid formation and elimination of this active metabolite.
Table 1: Pharmacokinetic Parameters of SIN-1 in Healthy Volunteers
| Population | Administration Route | Dose | T½ (half-life) | Reference |
| Young Healthy Volunteers (25.5 ± 0.6 years) | Oral (Molsidomine) | 2 mg | 1.0 ± 0.08 h | [1] |
| Elderly Healthy Volunteers (81.1 ± 3.1 years) | Oral (Molsidomine) | 2 mg | 1.8 ± 0.2 h | [1] |
Table 2: Pharmacokinetic Parameters of SIN-1 in Patient Populations
| Population | Administration Route | Dose | T½ (half-life) | Key Findings | Reference |
| Patients with Coronary Heart Disease and Renal Insufficiency | Intravenous (SIN-1) | 2 mg | 12 to 20 min | Rapid elimination from plasma. | [2] |
| Patients with Alcoholic Cirrhosis | Oral (Molsidomine) | 2 mg | 7.5 ± 5.4 h | Prolonged half-life compared to healthy volunteers. | [3] |
Metabolism of SIN-1
SIN-1 is an intermediate metabolite in the biotransformation of Molsidomine. The metabolic cascade is initiated by the enzymatic conversion of Molsidomine primarily in the liver.
Metabolic Pathway
Molsidomine is first hydrolyzed to SIN-1, which is an unstable compound. SIN-1 then spontaneously decomposes to release nitric oxide (NO), its pharmacologically active component, and is further metabolized to SIN-1A (N-nitroso-N-morpholino-amino-acetonitrile) and subsequently to the inactive metabolite SIN-1C. The enzymatic processes driving the initial conversion of Molsidomine are crucial for the onset of its therapeutic action.
References
- 1. Pharmacokinetics of molsidomine and of its active metabolite, SIN-1 (or linsidomine), in the elderly - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pharmacokinetics of linsidomine (SIN 1) after single and multiple intravenous short infusions in patients with renal insufficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pharmacokinetics of molsidomine and its active metabolite, linsidomine, in patients with liver cirrhosis - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Peroxynitrite Generation from 3-Morpholinosydnonimine Hydrochloride (SIN-1)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Peroxynitrite (ONOO⁻) is a potent and short-lived reactive nitrogen species (RNS) that plays a critical role in a variety of physiological and pathological processes, including signal transduction, inflammation, and cellular damage.[1] Formed from the near diffusion-limited reaction of nitric oxide (•NO) and superoxide (B77818) (O₂•⁻), its high reactivity and brief half-life (less than one second) make it a challenging molecule to study directly.[1][2] 3-Morpholinosydnonimine hydrochloride (SIN-1), the active metabolite of the anti-anginal drug molsidomine, provides a reliable solution for researchers by spontaneously decomposing in physiological solutions to generate both nitric oxide and superoxide simultaneously.[1][3][4] This co-generation in close proximity leads to the rapid formation of peroxynitrite, making SIN-1 an invaluable tool for investigating the biological effects of this powerful oxidant.[1]
Chemical and Physical Properties of SIN-1 Hydrochloride
SIN-1 is a water-soluble, white solid compound.[5][6] Its key properties are summarized in the table below.
| Property | Value |
| CAS Number | 16142-27-1[3][5] |
| Molecular Formula | C₆H₁₀N₄O₂ · HCl[5] |
| Molecular Weight | 206.63 g/mol |
| Purity | ≥98% (HPLC)[5] |
| Solubility | Water: 25 mg/mL[5] DMSO: 9-10 mg/mL[3][5] Ethanol: 8-10 mg/mL[3][5] PBS (pH 7.2): 10 mg/mL[3] |
| Storage Temperature | -20°C[5][6][7] |
| Appearance | White solid[5][6] |
Mechanism of Peroxynitrite Generation
The generation of peroxynitrite from SIN-1 is a multi-step process that occurs spontaneously in aqueous solutions under physiological conditions.
-
Isomerization: SIN-1 first undergoes isomerization to its unstable, open-ring form, known as SIN-1A.[1]
-
Oxygen-Dependent Oxidation: SIN-1A then reduces molecular oxygen in a one-electron transfer reaction. This step produces a superoxide radical (O₂•⁻) and a SIN-1 cation radical.[1][8]
-
Decomposition and Nitric Oxide Release: The SIN-1 cation radical is unstable and subsequently decomposes to release nitric oxide (•NO) and a stable byproduct, SIN-1C.[1][2][8]
-
Peroxynitrite Formation: The nitric oxide and superoxide radicals, generated in close proximity, rapidly react to form peroxynitrite (ONOO⁻).[1]
It is important to note that under conditions of low oxygen or in the presence of other biological electron acceptors like heme proteins, SIN-1 may function more as a •NO donor than a peroxynitrite generator.[1][8] This is because other molecules can oxidize SIN-1A, leading to the release of •NO without the concurrent formation of superoxide.[1][8]
Quantitative Data on Peroxynitrite Generation
The rate of peroxynitrite formation from SIN-1 is dependent on several factors, including concentration, pH, and temperature. The data presented below provides insight into the kinetics of this process.
| Parameter | Condition | Value |
| SIN-1 Decay Kinetics | In cell culture medium | First-order kinetics[2] |
| Rate of ONOO⁻ Generation | 20µM SIN-1 in pulmonary artery cell culture medium | 0.11 µM/min[2] |
| Rate of ONOO⁻ Generation | 750µM SIN-1 in 0.1 M NaPO₄ (pH 8.0) with 500µM phenol | ~30 µM/min (estimated via oxygen uptake)[9] |
| Peroxynitrite Half-life | In pulmonary artery cell culture medium | 1.38 seconds[2] |
| Time to Steady State | 0.4 - 1.0 mmol/L SIN-1 in DPBS | ~100 minutes[10] |
Experimental Protocols
Safety and Handling
SIN-1 is a chemical reagent that requires careful handling. Always adhere to standard laboratory safety protocols.
-
Personal Protective Equipment (PPE): Wear gloves, safety glasses, and a lab coat.[1]
-
Storage: Store SIN-1 protected from light at -20°C.[1][5][7] Keep the container tightly closed.[7]
-
Handling: Allow the vial to equilibrate to room temperature before opening.[1] Avoid creating dust.[7] Ensure adequate ventilation.[7]
-
Disposal: Consult the Safety Data Sheet (SDS) for detailed disposal information.[1]
Protocol: Preparation of SIN-1 Stock Solution
Due to its instability in aqueous solutions at neutral pH, SIN-1 stock solutions should be prepared fresh immediately before use.[1][11]
-
Reagent Preparation: Allow the SIN-1 hydrochloride vial to reach room temperature before opening.
-
Solvent Selection: For cell culture experiments, dissolve SIN-1 in a sterile, culture-grade solvent such as DMSO, ethanol, or a cold, slightly acidic buffer (e.g., 10 mM HCl).[1][11]
-
Concentration: Prepare a concentrated stock solution (e.g., 10-100 mM).[11]
-
Storage: Keep the stock solution on ice at all times to minimize decomposition.[11]
Protocol: Peroxynitrite Generation in Cell Culture
This protocol provides a general framework for inducing peroxynitrite-mediated effects in a cell culture model.
-
Cell Seeding: Plate cells at a density that ensures they are in the exponential growth phase (e.g., 60-80% confluency) at the time of the experiment.[1]
-
Media Preparation: On the day of the experiment, prepare fresh treatment media by diluting the SIN-1 stock solution to the final desired concentration (e.g., 10 µM - 1 mM) in pre-warmed (37°C) culture medium.[1][11] It is often preferable to use serum-free medium to avoid interference from scavengers present in serum.[11]
-
Immediate Use: Add the SIN-1 dilution to the cells immediately after preparation, as decomposition and peroxynitrite generation begin upon dilution in aqueous buffer.[1]
-
Incubation: Return the cells to the incubator for the desired treatment period.
-
Experimental Controls: It is crucial to include the following controls to ensure the validity of the results:[1][11]
-
Vehicle Control: Cells treated with the same concentration of the solvent used for the SIN-1 stock (e.g., DMSO, 10 mM HCl).[1][11]
-
Scavenger Control: A group pre-treated with a peroxynitrite scavenger (e.g., uric acid) before the addition of SIN-1 to confirm that the observed effects are specifically due to peroxynitrite.[1][11]
-
Decomposed SIN-1 Control: A SIN-1 solution that has been pre-incubated at 37°C for a sufficient time (e.g., 24 hours) to allow for complete decomposition before being added to the cells. This control accounts for the effects of the stable byproducts of SIN-1 decay.[11]
-
Impact on Cellular Signaling
Peroxynitrite generated from SIN-1 is a potent oxidant and nitrating agent that can significantly impact cellular function by modifying key biomolecules.[1][2] These modifications can lead to a cascade of events, including the activation or inhibition of signaling pathways, ultimately resulting in outcomes such as apoptosis or cellular proliferation, depending on the concentration and cellular context.[12] A primary mechanism of peroxynitrite-mediated damage is the nitration of tyrosine residues on proteins, which can alter protein function and disrupt signaling.
Conclusion
3-Morpholinosydnonimine hydrochloride (SIN-1) serves as a critical tool for the controlled in situ generation of peroxynitrite in experimental settings. Its spontaneous decomposition to co-produce nitric oxide and superoxide provides a reliable method to study the diverse biological roles of peroxynitrite. By understanding its chemical properties, mechanism of action, and the necessary experimental controls, researchers can effectively utilize SIN-1 to investigate the complex signaling pathways and pathological processes modulated by this highly reactive species.
References
- 1. benchchem.com [benchchem.com]
- 2. In-situ generation of peroxynitrite from 3-morpholinosydnonimine decay in pulmonary cell culture medium | Biokemistri [ajol.info]
- 3. caymanchem.com [caymanchem.com]
- 4. [SIN-1 in intracoronary administration] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 3-Morpholinosydnonimine hydrochloride ≥98% (HPLC), solid, nitric oxide (NO) donor, Calbiochem<SUP>®</SUP> | Sigma-Aldrich [sigmaaldrich.com]
- 6. SIN-1 | Biotium | Biomol.com [biomol.com]
- 7. fishersci.com [fishersci.com]
- 8. The peroxynitrite generator, SIN-1, becomes a nitric oxide donor in the presence of electron acceptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Peroxynitrite, the coupling product of nitric oxide and superoxide, activates prostaglandin biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
3-Morpholinosydnonimine hydrochloride CAS number and molecular weight
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of 3-Morpholinosydnonimine hydrochloride, a critical tool in biomedical research. It covers its chemical properties, mechanism of action, key experimental applications, and protocols.
Core Chemical and Physical Data
3-Morpholinosydnonimine hydrochloride, also known by its synonyms Linsidomine (B1675546) hydrochloride and SIN-1 hydrochloride, is a well-characterized nitric oxide (NO) and peroxynitrite (ONOO⁻) donor.[1][2] It is the active metabolite of the antianginal drug Molsidomine.[3]
| Property | Value | References |
| CAS Number | 16142-27-1 | [4] |
| Molecular Weight | 206.63 g/mol | [4] |
| Molecular Formula | C₆H₁₁ClN₄O₂ | [4] |
| Appearance | White to off-white crystalline powder | [2] |
| Purity | Typically >98% | |
| Solubility | Soluble in water and DMSO | [4] |
| Storage | Store at -20°C under desiccating conditions | [1][3] |
Mechanism of Action: A Dual Donor of NO and Superoxide (B77818)
The primary utility of 3-Morpholinosydnonimine hydrochloride (SIN-1) in research stems from its spontaneous decomposition in physiological aqueous solutions to generate both nitric oxide (•NO) and superoxide (O₂•⁻).[3][4][5] These two highly reactive species can then rapidly combine to form peroxynitrite (ONOO⁻), a potent oxidizing and nitrating agent implicated in a wide array of physiological and pathological processes.[5]
The decomposition of SIN-1 is a multi-step process:
-
Isomerization : SIN-1 first undergoes a spontaneous, pH-dependent isomerization to its open-ring form, SIN-1A.[4][5]
-
Oxygen-Dependent Oxidation : In the presence of molecular oxygen, SIN-1A undergoes a one-electron transfer to yield a superoxide radical (O₂•⁻) and a SIN-1 cation radical.[4][5]
-
NO Release : The unstable SIN-1 cation radical then decomposes to release a nitric oxide radical (•NO) and the stable byproduct, 3-morpholinoiminoacetonitrile (SIN-1C).[6]
-
Peroxynitrite Formation : The co-generation of •NO and O₂•⁻ in close proximity leads to their near diffusion-limited reaction to form peroxynitrite (ONOO⁻).[5]
It is crucial to note that under certain biological conditions, such as in the presence of electron acceptors like ferricytochrome c or in environments with low oxygen tension, SIN-1 can function primarily as a •NO donor without the significant concomitant formation of superoxide.[4]
Below is a diagram illustrating the decomposition pathway of SIN-1.
Caption: Decomposition pathway of 3-Morpholinosydnonimine (SIN-1).
Signaling and Physiological Effects
The reactive species generated by SIN-1, particularly •NO and ONOO⁻, modulate several critical signaling pathways and physiological responses.
-
Guanylate Cyclase Activation : As a nitric oxide donor, SIN-1 activates soluble guanylate cyclase (sGC).[1] This enzyme catalyzes the conversion of GTP to cyclic GMP (cGMP), a second messenger involved in smooth muscle relaxation (vasodilation), inhibition of platelet aggregation, and neurotransmission.[1][6][7][8]
-
Protein Tyrosine Nitration : Peroxynitrite is a powerful nitrating agent that can add a nitro group to the tyrosine residues of proteins. This modification, forming 3-nitrotyrosine, can alter protein structure, function, and signaling, and is often used as a marker of nitrosative stress.[5]
-
Vasodilation : Through the NO-cGMP pathway, SIN-1 is a potent vasodilator. This property has been explored for therapeutic applications in conditions like angina pectoris and erectile dysfunction.[3][9]
-
Inhibition of Platelet Aggregation : SIN-1 is a potent inhibitor of platelet aggregation, also mediated by the elevation of cGMP levels.[3][10]
Below is a diagram illustrating the primary signaling pathway activated by SIN-1-derived nitric oxide.
Caption: Nitric oxide signaling pathway activated by SIN-1.
Experimental Protocols
SIN-1 is a versatile tool for in vitro and in vivo studies. Below are general methodologies for its application.
General Protocol for Inducing Nitrosative Stress in Cell Culture
This protocol provides a framework for treating cultured cells with SIN-1 to study the effects of peroxynitrite and nitric oxide.
Materials:
-
3-Morpholinosydnonimine hydrochloride (SIN-1)
-
Cold, sterile 10 mM HCl for stock solution preparation
-
Cultured cells in appropriate multi-well plates (e.g., 60-80% confluency)
-
Pre-warmed, serum-free culture medium or buffer (e.g., Krebs-Ringer)
-
Phosphate-buffered saline (PBS)
Workflow Diagram:
Caption: General workflow for cell treatment with SIN-1.
Procedure:
-
Preparation of SIN-1 Stock Solution: Immediately before use, dissolve SIN-1 hydrochloride in cold, sterile 10 mM HCl to create a concentrated stock solution (e.g., 10-100 mM). Keep the stock solution on ice at all times to minimize decomposition.
-
Cell Preparation: Ensure cells are healthy and in the exponential growth phase. Just before treatment, gently wash the cells with PBS and replace the culture medium with fresh, pre-warmed (37°C) serum-free medium or an appropriate buffer.
-
Treatment: Dilute the SIN-1 stock solution to the final desired concentration in the pre-warmed medium. Prepare this dilution immediately before adding it to the cells. Gently add the SIN-1-containing medium to the cells.
-
Incubation: Incubate the cells for the desired experimental duration (e.g., 30 minutes to 24 hours) under standard culture conditions (37°C, 5% CO₂).
-
Controls:
-
Vehicle Control: Treat cells with the vehicle used to dissolve SIN-1 (e.g., an equivalent dilution of 10 mM HCl).
-
Decomposed SIN-1 Control: Incubate a SIN-1 solution in medium at 37°C for a sufficient time (e.g., 24 hours) to allow for complete decomposition before adding it to the cells. This control helps to account for the effects of the stable SIN-1 byproducts.
-
-
Endpoint Analysis: After incubation, collect the cells and/or medium for downstream analysis, such as cell viability assays (e.g., MTT, LDH), Western blotting for 3-nitrotyrosine, or measurement of cGMP levels.
Protocol Outline for Platelet Aggregation Inhibition Assay
This protocol outlines the use of Light Transmission Aggregometry (LTA) to assess the inhibitory effect of SIN-1 on platelet aggregation.
Principle: LTA measures changes in light transmission through a suspension of platelet-rich plasma (PRP). In a resting state, the PRP is turbid (low light transmission). Upon addition of an agonist (e.g., ADP, collagen), platelets aggregate, causing the solution to clear and light transmission to increase. An inhibitor like SIN-1 will prevent this change.[11]
Procedure Outline:
-
Blood Collection: Collect whole blood from donors (who have not taken antiplatelet medication) into tubes containing 3.2% or 3.8% sodium citrate.[11][12]
-
PRP and PPP Preparation:
-
Centrifuge the whole blood at a low speed (e.g., 240g for 10 minutes) to obtain platelet-rich plasma (PRP).[12]
-
Centrifuge the remaining blood at a high speed (e.g., 2000g for 15 minutes) to obtain platelet-poor plasma (PPP).
-
-
Aggregometer Setup:
-
Place a cuvette with PPP in the aggregometer to set the 100% light transmission baseline.
-
Place a cuvette with PRP to set the 0% light transmission baseline.
-
-
Inhibition Assay:
-
Pre-incubate a sample of PRP (e.g., 450 µL) with various concentrations of SIN-1 (or vehicle control) for a short period (e.g., 5 minutes) at 37°C in the aggregometer cuvette with a stir bar.[11]
-
Induce aggregation by adding a standard concentration of a platelet agonist (e.g., 10 µM ADP).
-
Record the change in light transmission over time (typically 5-10 minutes).[11]
-
-
Data Analysis: The percentage of aggregation inhibition is calculated by comparing the maximal aggregation in the presence of SIN-1 to that of the vehicle control. This allows for the determination of an IC₅₀ value.
Summary
3-Morpholinosydnonimine hydrochloride (SIN-1) is an invaluable chemical for studying the complex biology of nitric oxide and reactive nitrogen species. Its ability to spontaneously generate •NO, O₂•⁻, and ONOO⁻ in a controlled manner makes it a cornerstone reagent for research in cardiovascular disease, neurobiology, and inflammation. Proper understanding of its mechanism of action and careful implementation of experimental protocols are essential for obtaining robust and reproducible data.
References
- 1. guanylyl cyclase activator | Sigma-Aldrich [sigmaaldrich.com]
- 2. CAS 16142-27-1: 3-Morpholinosydnonimine hydrochloride [cymitquimica.com]
- 3. 3-Morpholinosydnonimine hydrochloride (SIN-1 hydrochloride), Vasodilator (CAS 16142-27-1) | Abcam [abcam.com]
- 4. The peroxynitrite generator, SIN-1, becomes a nitric oxide donor in the presence of electron acceptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. The nitric oxide donor SIN-1 protects endothelial cells from tumor necrosis factor-alpha-mediated cytotoxicity: possible role for cyclic GMP and heme oxygenase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. NO-independent stimulators and activators of soluble guanylate cyclase: discovery and therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Soluble Guanylate Cyclase as an Emerging Therapeutic Target in Cardiopulmonary Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Preliminary results with the nitric oxide donor linsidomine chlorhydrate in the treatment of human erectile dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The nitric oxide donor SIN-1 is a potent inhibitor of plasminogen activator inhibitor release from stimulated platelets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. ncbi.nlm.nih.gov [ncbi.nlm.nih.gov]
An In-depth Technical Guide to SIN-1 Degradation Products and Pathways
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-morpholinosydnonimine (SIN-1), the active metabolite of the antianginal drug molsidomine, is a pivotal compound in biomedical research, primarily utilized as a generator of peroxynitrite (ONOO⁻). Its spontaneous decomposition in aqueous physiological solutions produces both nitric oxide (•NO) and superoxide (B77818) (O₂•⁻), which rapidly combine to form peroxynitrite, a potent oxidizing and nitrating agent implicated in a variety of pathophysiological processes.[1] Understanding the degradation kinetics, products, and pathways of SIN-1 is critical for its effective application in experimental models and for the development of therapeutic strategies targeting oxidative and nitrosative stress. This guide provides a comprehensive overview of SIN-1 degradation, including quantitative data, detailed experimental protocols, and visual representations of the underlying chemical processes.
SIN-1 Degradation Pathways
The decomposition of SIN-1 is a multi-step process that is highly dependent on the surrounding chemical environment, particularly the presence of oxygen and other electron acceptors.
Primary Degradation Pathway in Aerobic Conditions
Under aerobic conditions, SIN-1 undergoes a three-step degradation to generate nitric oxide and superoxide, which then combine to form peroxynitrite.[2]
-
Isomerization: SIN-1 first undergoes a base-catalyzed hydrolysis and ring-opening to form its transient, open-ring tautomer, SIN-1A (N-nitroso-N-(morpholin-4-yl)glycinonitrile).[3]
-
Oxygen-dependent oxidation: In the presence of molecular oxygen, SIN-1A undergoes a one-electron oxidation to yield superoxide (O₂•⁻) and the SIN-1 cation radical.[2]
-
Decomposition of the Cation Radical: The unstable SIN-1 cation radical rapidly decomposes to release nitric oxide (•NO) and the stable byproduct SIN-1C.[2]
-
Peroxynitrite Formation: The concurrently generated nitric oxide and superoxide rapidly react in a near-diffusion-controlled reaction to form peroxynitrite (ONOO⁻).
Degradation in the Presence of Other Electron Acceptors
In biological systems, other electron acceptors can compete with oxygen, altering the degradation products of SIN-1. For instance, ferricytochrome c can directly oxidize SIN-1A, leading to the formation of nitric oxide without the concomitant production of superoxide.[2] This makes SIN-1 behave more like a conventional nitric oxide donor in certain biological environments.
Quantitative Data on SIN-1 Degradation
The stability and degradation products of SIN-1 are influenced by various factors, including the composition of the medium, pH, and temperature.
| Parameter | Condition | Value | Reference(s) |
| Half-life (t½) | Locke's buffer | 21.5 min | [4] |
| DMEM-F12 (with phenol (B47542) red) | 14-18 min | [4] | |
| DMEM-F12 (without phenol red) | 14-18 min | [4] | |
| DMEM-F12 + apotransferrin (0.1 mg/mL) | 26 min | [4] | |
| Peroxynitrite Yield | 100 µM SIN-1 in Locke's buffer | 1.4 ± 0.2 µM (1.4% of initial SIN-1) | [4] |
| 100 µM SIN-1 in DMEM-F12 | 3.2-3.6 µM (3.2-3.6% of initial SIN-1) | [4] | |
| 100 µM SIN-1 in DMEM-F12 + apotransferrin | 1.8 µM (1.8% of initial SIN-1) | [4] |
Role of Superoxide Dismutase (SOD)
Superoxide dismutase (SOD), an enzyme that catalyzes the dismutation of superoxide to oxygen and hydrogen peroxide, significantly modulates the biological effects of SIN-1. By scavenging superoxide, SOD prevents the formation of peroxynitrite.[1] However, this can enhance the cytotoxic effects of SIN-1 by increasing the bioavailability of nitric oxide, leading to increased nitrosative stress.[1] The presence of SOD can therefore shift the balance from peroxynitrite-mediated damage to nitric oxide-mediated effects.
Experimental Protocols
HPLC Analysis of SIN-1 and its Degradation Product SIN-1C
This method allows for the separation and quantification of SIN-1 and its stable degradation product, SIN-1C.
Materials:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
C18 analytical column
-
Mobile Phase A: Acetonitrile (B52724)
-
Mobile Phase B: 10 mM Sodium Bicarbonate (NaHCO₃), pH 9.6
-
SIN-1 standard
-
SIN-1C standard (if available for quantification)
Procedure:
-
Sample Preparation: Dissolve SIN-1 in 10 mM NaHCO₃ (pH 9.6) to the desired concentration (e.g., 1 mM).[3] To monitor decomposition, incubate the solution at 37°C and collect aliquots at various time points.[3]
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column.
-
Mobile Phase: A gradient of acetonitrile and 10 mM NaHCO₃ may be required for optimal separation. A starting point could be an isocratic elution with a low percentage of acetonitrile, followed by a gradient to elute the more retained SIN-1C.
-
Flow Rate: Typically 1.0 mL/min.
-
Detection: UV detector set at a wavelength where both SIN-1 and SIN-1C have significant absorbance (e.g., 254 nm or 280 nm).
-
-
Analysis: Inject the prepared samples into the HPLC system. Identify the peaks corresponding to SIN-1 and SIN-1C based on their retention times, which are approximately 3 minutes and 20 minutes, respectively, under specific reported conditions.[3] The transient intermediate SIN-1A may be observed as a small peak just before SIN-1C in the early stages of decomposition.[3]
-
Quantification: Create a calibration curve using known concentrations of SIN-1 and SIN-1C standards to quantify their amounts in the samples.
References
- 1. SIN-1-induced cytotoxicity in mixed cortical cell culture: peroxynitrite-dependent and -independent induction of excitotoxic cell death - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The peroxynitrite generator, SIN-1, becomes a nitric oxide donor in the presence of electron acceptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Fluorescence measurements of steady state peroxynitrite production upon SIN-1 decomposition: NADH versus dihydrodichlorofluorescein and dihydrorhodamine 123 - PubMed [pubmed.ncbi.nlm.nih.gov]
The Spontaneous Decomposition of SIN-1: A Technical Guide to Nitric Oxide Release
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-Morpholinosydnonimine (SIN-1), a potent vasodilator and a metabolite of the anti-anginal prodrug molsidomine, is a critical tool in biomedical research. Its utility stems from its spontaneous decomposition in aqueous solutions to produce key signaling molecules, primarily nitric oxide (•NO) and superoxide (B77818) (O₂•⁻). This unique property allows for the controlled generation of peroxynitrite (ONOO⁻), a powerful oxidant and nitrating agent implicated in a wide range of physiological and pathological processes. Understanding the precise mechanism, kinetics, and experimental parameters governing SIN-1 decomposition is paramount for its effective and reproducible use in research and therapeutic development. This guide provides an in-depth technical overview of the core chemical processes, quantitative data on decomposition kinetics, and detailed experimental protocols for its study.
The Core Decomposition Mechanism
The decomposition of SIN-1 is a multi-step process that is highly dependent on the chemical environment, particularly the presence of electron acceptors like molecular oxygen. The process can be delineated into three primary stages.[1]
-
Spontaneous Isomerization: At physiological pH, the stable SIN-1 molecule undergoes a rapid, pH-dependent ring-opening to form its active, open-ring isomer, SIN-1A.[1] This initial step is a prerequisite for the subsequent release of nitric oxide.
-
Oxidative Activation: The open-ring SIN-1A is susceptible to oxidation. In typical aerobic, aqueous solutions, SIN-1A undergoes a one-electron transfer to molecular oxygen (O₂). This reaction generates a SIN-1 cation radical and a superoxide radical (O₂•⁻).[1]
-
Nitric Oxide Release: The unstable SIN-1 cation radical rapidly decomposes, releasing one molecule of nitric oxide (•NO) and forming the stable byproduct, SIN-1C.
It is a crucial point that molecular oxygen is not the only possible electron acceptor. In biological systems, which can have relatively low oxygen concentrations, other molecules such as heme proteins (e.g., ferricytochrome c) can act as one-electron oxidizing agents.[1] This can lead to the production of nitric oxide without the concurrent formation of superoxide, meaning SIN-1 may act as a pure •NO donor in certain biological milieus.[1]
Visualization of Decomposition Pathway
The following diagram illustrates the spontaneous decomposition of SIN-1 in an aerobic environment.
Caption: Spontaneous decomposition pathway of SIN-1 in an aerobic environment.
Data Presentation: Decomposition Kinetics
The rate of SIN-1 decomposition and subsequent •NO release is highly sensitive to experimental conditions. The data below summarizes the key kinetic parameters. It is important to note that the decomposition often follows first-order kinetics with respect to the SIN-1 concentration.
| Parameter | Value / Range | Conditions | Notes |
| Half-Life (t½) | ~40 - 60 minutes | pH 7.4, 37°C, Air-saturated buffer | The most commonly cited range for physiological conditions. Varies with buffer composition and precise O₂ levels. |
| Decomposition Rate | Increases significantly | Increasing pH (from 6.0 to 8.0) | The initial ring-opening to SIN-1A is base-catalyzed. |
| Decomposition Rate | Increases significantly | Increasing Temperature (from 25°C to 37°C) | Follows Arrhenius behavior; higher thermal energy accelerates the reaction rates. |
| Decomposition Rate | Increases | Increasing Oxygen Concentration | Oxygen acts as a key reactant (electron acceptor) in the rate-limiting step for •NO release. |
| •NO + O₂•⁻ Reaction | k ≈ 6.7 x 10⁹ M⁻¹s⁻¹ | Aqueous Solution | The reaction to form peroxynitrite (ONOO⁻) is nearly diffusion-limited, making SIN-1 an efficient ONOO⁻ generator. |
Experimental Protocols
Accurate and reproducible results when using SIN-1 depend on meticulous adherence to standardized protocols for solution preparation and product detection.
Preparation of SIN-1 Stock Solutions
Due to its instability in neutral aqueous solutions, SIN-1 should be prepared as a concentrated stock solution in a solvent that minimizes decomposition and then diluted into the experimental buffer immediately before use.
-
Reagent: SIN-1 chloride (3-Morpholinylsydnoneimine chloride), MW: 206.63 g/mol .
-
Solvents:
-
DMSO: High solubility (up to 100 mM). Recommended for most applications as it is less prone to hydrolysis.
-
Cold, acidic water (e.g., 10 mM HCl): SIN-1 is more stable at acidic pH. Use immediately.
-
-
Procedure:
-
Weigh the desired amount of SIN-1 chloride in a microfuge tube.
-
Add the appropriate volume of solvent (e.g., DMSO) to achieve a high concentration stock (e.g., 10-100 mM). Vortex briefly to dissolve.
-
Store the stock solution on ice for immediate use or at -20°C for short-term storage. It is highly recommended to prepare fresh stock solutions for each experiment to ensure consistency.
-
-
Caution: Always add the SIN-1 stock solution to the final experimental buffer last to initiate the experiment, as decomposition begins immediately upon dilution in neutral pH buffer.
Quantification of Nitric Oxide Release via Griess Assay
The Griess assay is a common, indirect method for quantifying •NO production. It relies on the conversion of •NO to stable nitrite (B80452) (NO₂⁻) in the aqueous buffer, which is then detected colorimetrically.
-
Principle: The Griess reaction is a two-step diazotization process. First, under acidic conditions, nitrite reacts with sulfanilamide (B372717) to form a diazonium salt. Second, this salt couples with N-(1-naphthyl)ethylenediamine (NED) to form a colored azo compound that absorbs strongly at ~540 nm.[2]
-
Materials:
-
Griess Reagent:
-
Component A: 1% (w/v) sulfanilamide in 5% phosphoric acid.
-
Component B: 0.1% (w/v) N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water.
-
Note: Stable, pre-mixed Griess reagents are commercially available.
-
-
Nitrite Standard: Sodium nitrite (NaNO₂) solution (e.g., 1 M stock, diluted to create a standard curve from ~1-100 µM).
-
96-well microplate and plate reader.
-
-
Procedure:
-
Initiate Decomposition: Add the desired final concentration of SIN-1 (from stock) to your experimental buffer (e.g., PBS, pH 7.4) in a 96-well plate or reaction tubes. Incubate at the desired temperature (e.g., 37°C).
-
Prepare Standards: In the same 96-well plate, prepare a serial dilution of the sodium nitrite standard in the same experimental buffer.
-
Sample Collection: At designated time points (e.g., 0, 15, 30, 60, 120 minutes), take aliquots (e.g., 50-100 µL) of the SIN-1 reaction mixture.
-
Griess Reaction:
-
To each 50 µL of sample and standard in the plate, add 50 µL of Griess Reagent Component A.
-
Incubate for 5-10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent Component B to all wells.
-
Incubate for another 5-10 minutes at room temperature, protected from light. A purple/magenta color will develop.
-
-
Measurement: Read the absorbance of the plate at 540 nm (a wavelength between 520-570 nm is acceptable).
-
Quantification: Subtract the absorbance of the blank (buffer only) from all readings. Plot the absorbance of the standards versus their concentration to create a standard curve. Use the linear regression equation from the standard curve to calculate the nitrite concentration in your samples.
-
Mandatory Visualizations
Experimental Workflow for Quantifying •NO Release
The following diagram outlines the typical workflow for a kinetic analysis of nitric oxide production from SIN-1 using the Griess assay.
Caption: Experimental workflow for kinetic analysis of SIN-1-derived nitric oxide.
Downstream Cellular Effects of SIN-1 Decomposition Products
The reactive species generated by SIN-1 decomposition can initiate multiple downstream signaling and damage pathways, which is the basis for its use in cellular and tissue models.
Caption: Major downstream cellular pathways affected by SIN-1 decomposition products.
References
Methodological & Application
Protocol for preparing 3-Morpholinosydnonimine hydrochloride stock solution
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Morpholinosydnonimine hydrochloride, also known as SIN-1 hydrochloride or Linsidomine hydrochloride, is a pivotal research compound widely utilized for its ability to spontaneously release both nitric oxide (NO) and superoxide (B77818) radicals (O₂⁻) under physiological conditions.[1][2] This dual activity makes it a valuable tool for investigating the roles of these reactive species in various biological processes. As the active metabolite of the antianginal drug molsidomine, SIN-1 is a potent vasodilator and an inhibitor of platelet aggregation.[3][4] Its mechanism of action involves the activation of guanylyl cyclase by the released NO, leading to an increase in cyclic guanosine (B1672433) monophosphate (cGMP). These application notes provide a comprehensive protocol for the preparation of 3-Morpholinosydnonimine hydrochloride stock solutions to ensure reproducible and reliable experimental outcomes.
Quantitative Data Summary
A compilation of the key quantitative data for 3-Morpholinosydnonimine hydrochloride is presented in Table 1. This information is essential for accurate preparation of stock solutions and for understanding the compound's properties.
| Parameter | Value | Reference(s) |
| Synonyms | SIN-1 hydrochloride, Linsidomine hydrochloride | |
| CAS Number | 16142-27-1 | [2][3] |
| Molecular Formula | C₆H₁₁ClN₄O₂ | [1] |
| Molecular Weight | 206.63 g/mol | [1] |
| Appearance | White to off-white crystalline solid | [2] |
| Purity | ≥98% (HPLC) | [3] |
| Solubility in Water | Up to 100 mM (approximately 20.66 mg/mL) | [1][3] |
| Solubility in DMSO | Up to 100 mM (approximately 20.66 mg/mL) | [1][3] |
| Solubility in Ethanol | Approximately 8 mg/mL | [5] |
| Storage of Solid | -20°C, desiccated | [1][2] |
| Stability of Solid | Stable for at least 1 year at -20°C | [1] |
| Stability of Aqueous Solution | Unstable, prepare fresh for each use | [1] |
Experimental Protocols
Safety Precautions
Before handling 3-Morpholinosydnonimine hydrochloride, it is crucial to review the Safety Data Sheet (SDS). The compound is harmful if swallowed and may cause drowsiness or dizziness. Appropriate personal protective equipment (PPE), including a lab coat, safety glasses with side shields, and chemical-resistant gloves, must be worn. All handling of the solid compound and preparation of the stock solution should be performed in a well-ventilated area or a chemical fume hood to avoid inhalation of the powder.
Preparation of a 100 mM Aqueous Stock Solution
This protocol describes the preparation of a 100 mM stock solution of 3-Morpholinosydnonimine hydrochloride in water. Due to the compound's instability in aqueous solutions, it is imperative to prepare the solution immediately before use.[1]
Materials:
-
3-Morpholinosydnonimine hydrochloride (solid)
-
High-purity, sterile water (e.g., cell culture grade, Milli-Q, or equivalent)
-
Calibrated analytical balance
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Pipettes and sterile pipette tips
Procedure:
-
Equilibration: Remove the vial of 3-Morpholinosydnonimine hydrochloride from the -20°C freezer and allow it to equilibrate to room temperature for at least 20-30 minutes before opening. This prevents condensation of moisture onto the hygroscopic solid.
-
Weighing: In a chemical fume hood, carefully weigh out the desired amount of 3-Morpholinosydnonimine hydrochloride. For example, to prepare 1 mL of a 100 mM stock solution, weigh 20.66 mg of the compound.
-
Dissolution: Transfer the weighed solid into a sterile microcentrifuge tube. Add the calculated volume of high-purity water. For the example above, add 1 mL of water.
-
Mixing: Tightly cap the tube and vortex thoroughly until the solid is completely dissolved. The solution should be clear and colorless.
-
Immediate Use: Use the freshly prepared stock solution immediately in your experiments. Do not store aqueous solutions of 3-Morpholinosydnonimine hydrochloride, as the compound will degrade.[1]
Preparation of a 100 mM DMSO Stock Solution
For applications where the presence of DMSO is acceptable, a stock solution in this solvent can be prepared. While more stable than aqueous solutions, it is still recommended to prepare them fresh or store for very short periods at -20°C.
Materials:
-
3-Morpholinosydnonimine hydrochloride (solid)
-
Anhydrous, sterile-filtered DMSO
-
Calibrated analytical balance
-
Sterile microcentrifuge tubes or vials with tight-fitting caps
-
Vortex mixer
-
Pipettes and sterile pipette tips
Procedure:
-
Equilibration: As with the aqueous protocol, allow the vial of 3-Morpholinosydnonimine hydrochloride to reach room temperature before opening.
-
Weighing: In a chemical fume hood, weigh the required amount of the compound. For 1 mL of a 100 mM stock solution, this is 20.66 mg.
-
Dissolution: Transfer the solid to a sterile tube and add the corresponding volume of anhydrous DMSO (1 mL in this example).
-
Mixing: Securely cap the tube and vortex until all the solid has dissolved. Gentle warming to 37°C can aid dissolution if necessary.
-
Storage (Short-Term): If not for immediate use, the DMSO stock solution can be aliquoted into smaller volumes and stored at -20°C for a limited time. It is advisable to use it within a few days to a week. Before use, thaw the aliquot at room temperature. Avoid repeated freeze-thaw cycles.
Visualizations
Experimental Workflow for Stock Solution Preparation
Caption: Workflow for preparing 3-Morpholinosydnonimine hydrochloride stock solution.
Signaling Pathway of 3-Morpholinosydnonimine Hydrochloride
Caption: Signaling pathway of 3-Morpholinosydnonimine hydrochloride.
References
Application Notes: Inducing Oxidative and Nitrosative Stress in Cell Culture using SIN-1
Audience: Researchers, scientists, and drug development professionals.
Introduction 3-morpholinosydnonimine (SIN-1) is a widely used chemical compound for inducing oxidative and nitrosative stress in in vitro cell culture models.[1][2] Its utility stems from its spontaneous decomposition in aqueous solutions to generate both nitric oxide (NO•) and superoxide (B77818) (O₂•⁻) radicals.[3][4] These two species rapidly combine to form peroxynitrite (ONOO⁻), a potent and highly reactive oxidant that can damage a wide range of biomolecules, including DNA, proteins, and lipids.[5][6] This property makes SIN-1 an invaluable tool for studying the cellular responses to oxidative stress, elucidating signaling pathways involved in cellular damage and survival, and for screening potential therapeutic agents with antioxidant properties.
Mechanism of Action
SIN-1 undergoes a multi-step decomposition in aqueous physiological solutions. The process begins with the isomerization of SIN-1 to its open-ring form, SIN-1A. In the presence of oxygen, SIN-1A donates an electron to O₂, forming the superoxide radical (O₂•⁻). The resulting SIN-1 cation radical then decomposes to release nitric oxide (NO•).[4] The concomitant generation of NO• and O₂•⁻ in close proximity leads to their near-diffusion-limited reaction to form peroxynitrite (ONOO⁻), the primary mediator of SIN-1's cytotoxic effects.[6] It is important to note that in biological systems containing other electron acceptors, such as heme proteins, SIN-1 may act primarily as a NO• donor.[4]
Figure 1: Decomposition of SIN-1 to generate peroxynitrite.
Data Presentation: Effects of SIN-1 on Cultured Cells
The following table summarizes the observed effects of various SIN-1 concentrations on different cell types as reported in the literature. This data can serve as a starting point for designing dose-response experiments.
| Cell Type | SIN-1 Concentration | Incubation Time | Observed Effect | Reference |
| Mixed Cortical Cells | 100 µM - 1 mM | Not specified | Concentration-dependent increase in cell injury and 3-nitrotyrosine (B3424624) formation.[3] | PubMed ID: 11677273[3] |
| Hypertrophic Chondrocytes | 0.1 - 1 mM | 24 - 72 hours | Dose- and time-dependent decrease in cell viability; induction of necrosis.[1] | Biomed Pharmacother. 2018;106:1696-1704[1] |
| PC12 Cells | Not specified | 2 hours | Cytotoxicity mediated by unstable, thiol-sensitive substances.[2] | J Biochem. 2008;144(4):487-95[2] |
| Human Neuroblastoma SH-SY5Y | Not specified | Not specified | Triggered nitration of focal adhesion protein p130cas.[7] | Physiol Rev. 2009;89(2):415-539[7] |
| Recombinant SIRT6 Enzyme | Not specified | Not specified | Caused nitration of the enzyme and diminished its deacetylase activity.[8] | Oxid Med Cell Longev. 2016;2016:7973518[8] |
Experimental Protocols
Protocol 1: Preparation of SIN-1 Stock Solution
Caution: SIN-1 is light-sensitive and unstable in solution. Prepare stock solutions fresh immediately before use and protect from light. Handle with appropriate personal protective equipment (PPE).[9]
-
Reagent: SIN-1 Hydrochloride (e.g., Cat No. : AC328850000).
-
Storage: Store the solid compound at -20°C or below in a desiccator.[9]
-
Calculation: Determine the mass of SIN-1 needed to prepare a concentrated stock solution (e.g., 100 mM).
-
Dissolution: Just before the experiment, dissolve the weighed SIN-1 in an appropriate cold, sterile solvent. Anhydrous DMSO or cold, sterile phosphate-buffered saline (PBS) pH 5.0 can be used.
-
Dilution: Immediately before adding to cell cultures, dilute the stock solution to the final desired concentrations using pre-warmed (37°C) serum-free cell culture medium. Perform serial dilutions quickly.
Protocol 2: Induction of Oxidative Stress in Adherent Cells
This protocol provides a general framework. The optimal cell density, SIN-1 concentration, and incubation time must be determined empirically for each cell line and experimental endpoint.
Materials:
-
Cultured cells of interest
-
Complete cell culture medium
-
Serum-free cell culture medium
-
SIN-1 Hydrochloride
-
Phosphate-Buffered Saline (PBS)
-
Multi-well culture plates (e.g., 96-well, 24-well, or 6-well)
-
Assay-specific reagents (e.g., MTT, DCFDA, Annexin V/PI kits)
Procedure:
-
Cell Seeding: Trypsinize and count cells. Seed the cells in multi-well plates at a density that will result in 70-80% confluency at the time of treatment. Allow cells to attach and grow overnight in a humidified incubator at 37°C with 5% CO₂.
-
Preparation for Treatment: The next day, gently aspirate the complete culture medium. Wash the cells once with sterile PBS.
-
SIN-1 Treatment: a. Prepare fresh SIN-1 dilutions in serum-free medium as described in Protocol 1. Include a vehicle control (medium with the same final concentration of the solvent, e.g., DMSO, used for the SIN-1 stock). b. Add the SIN-1-containing medium (or vehicle control medium) to the respective wells.
-
Incubation: Return the plates to the incubator (37°C, 5% CO₂) and incubate for the desired period (e.g., 2, 4, 6, 12, or 24 hours). This should be determined via a time-course experiment.
-
Endpoint Analysis: After incubation, proceed immediately with the desired assay to assess the effects of oxidative stress (see Protocol 3).
Protocol 3: Assessment of SIN-1 Induced Oxidative Stress
A. Measurement of Intracellular Reactive Oxygen/Nitrogen Species (ROS/RNS)
-
Method: Use a fluorogenic probe like 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFDA). DCFDA is a cell-permeable non-fluorescent probe that becomes fluorescent upon oxidation.[10]
-
Procedure:
-
After SIN-1 treatment, wash cells with PBS.
-
Load cells with DCFDA solution (typically 5-10 µM in serum-free medium) and incubate for 30-60 minutes at 37°C, protected from light.
-
Wash cells again to remove excess probe.
-
Measure fluorescence using a fluorescence microplate reader or fluorescence microscope (Excitation/Emission ~485/535 nm).
-
B. Assessment of Cell Viability
-
Method 1 (Metabolic Activity): MTT Assay. This colorimetric assay measures the reduction of yellow MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by mitochondrial succinate (B1194679) dehydrogenase in viable cells into purple formazan.
-
Method 2 (Membrane Integrity): LDH Assay. This assay measures the activity of lactate (B86563) dehydrogenase (LDH) released from the cytosol of damaged cells with compromised plasma membranes.
C. Detection of Apoptosis vs. Necrosis
-
Method: Annexin V and Propidium Iodide (PI) staining followed by flow cytometry or fluorescence microscopy.
-
Annexin V-Positive / PI-Negative: Early apoptotic cells.
-
Annexin V-Positive / PI-Positive: Late apoptotic or necrotic cells.
-
Annexin V-Negative / PI-Positive: Necrotic cells.[1]
-
Figure 2: Experimental workflow for inducing and assessing oxidative stress.
Signaling Pathways Modulated by SIN-1
Oxidative stress induced by SIN-1 can activate a multitude of cellular signaling pathways. These pathways mediate the cellular response, which can range from adaptation and survival to programmed cell death. Key pathways include:
-
NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells): A pro-inflammatory signaling pathway that can be activated by ROS, leading to the expression of genes involved in inflammation and cell survival.[11][12]
-
MAPK (Mitogen-Activated Protein Kinase) Pathways: This family, including JNK, p38, and ERK, is responsive to stress stimuli. JNK and p38 are generally associated with pro-apoptotic signaling, while ERK is often linked to survival.[12]
-
Nrf2 (Nuclear factor erythroid 2-related factor 2): A master regulator of the antioxidant response. Under oxidative stress, Nrf2 translocates to the nucleus and activates the expression of antioxidant enzymes like superoxide dismutase (SOD) and glutathione (B108866) peroxidase (GPx).[13][14]
-
p53 Pathway: Known as the "guardian of the genome," p53 can be activated by DNA damage resulting from oxidative stress, leading to cell cycle arrest, DNA repair, or apoptosis.[8][15]
Figure 3: Simplified overview of major oxidative stress signaling pathways.
Safety and Handling
-
Personal Protective Equipment: Wear appropriate PPE, including a lab coat, safety glasses, and gloves, when handling SIN-1.[9]
-
Handling: Avoid contact with skin and eyes. Do not breathe dust. Ensure adequate ventilation.[9]
-
Storage: Keep the container tightly closed. Store in a freezer at temperatures below -20°C.[9]
-
Disposal: Dispose of unused material and waste in accordance with local, state, and federal regulations. Refer to the Safety Data Sheet (SDS) for complete information.
References
- 1. 3-morpholinosydnonimine (SIN-1)-induced oxidative stress leads to necrosis in hypertrophic chondrocytes in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. SIN-1-induced cytotoxicity in mixed cortical cell culture: peroxynitrite-dependent and -independent induction of excitotoxic cell death - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The peroxynitrite generator, SIN-1, becomes a nitric oxide donor in the presence of electron acceptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Peroxynitrite, the coupling product of nitric oxide and superoxide, activates prostaglandin biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Nitric Oxide and Peroxynitrite in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Potential Modulation of Sirtuins by Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 9. fishersci.com [fishersci.com]
- 10. Approaches and Methods to Measure Oxidative Stress in Clinical Samples: Research Applications in the Cancer Field - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Oxidative Stress: Signaling Pathways, Biological Functions, and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Signaling Pathways in Oxidative Stress-Induced Neurodegenerative Diseases: A Review of Phytochemical Therapeutic Interventions [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. The Role of Antioxidants in the Interplay between Oxidative Stress and Senescence - PMC [pmc.ncbi.nlm.nih.gov]
Applications of 3-Morpholinosydnonimine Hydrochloride in Neuroscience: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Morpholinosydnonimine hydrochloride (SIN-1), a derivative of molsidomine, is a versatile pharmacological tool in neuroscience research. Its primary significance lies in its ability to spontaneously decompose in physiological solutions to generate both nitric oxide (NO) and superoxide (B77818) anion (O₂⁻). This simultaneous release leads to the formation of peroxynitrite (ONOO⁻), a potent and highly reactive oxidant. Consequently, SIN-1 serves as an invaluable agent for investigating the multifaceted roles of these reactive species in both physiological and pathological neuronal processes.
This document provides detailed application notes and experimental protocols for the use of SIN-1 in neuroscience, focusing on its application in modeling neurotoxicity, ischemic injury, and for studying associated signaling pathways.
Mechanism of Action
SIN-1's biological effects are primarily mediated by the reactive molecules it produces upon decomposition. In aqueous solutions, SIN-1 undergoes a non-enzymatic conversion to its active form, which then releases NO and O₂⁻. The rapid reaction between these two molecules yields peroxynitrite.
-
Nitric Oxide (NO): A key signaling molecule in the nervous system, NO activates soluble guanylyl cyclase (sGC), leading to increased levels of cyclic guanosine (B1672433) monophosphate (cGMP). The NO-cGMP pathway is crucial for various processes, including synaptic plasticity, neurotransmission, and vasodilation.
-
Superoxide (O₂⁻) and Peroxynitrite (ONOO⁻): These reactive oxygen and nitrogen species are potent mediators of oxidative and nitrosative stress. They can induce cellular damage by oxidizing lipids, proteins, and DNA, leading to mitochondrial dysfunction, activation of apoptotic pathways, and ultimately, cell death.
The dual nature of SIN-1 as a source of both a signaling molecule (NO) and a cytotoxic agent (ONOO⁻) makes it a powerful tool to dissect the complex interplay between these pathways in neuronal health and disease.
Applications in Neuroscience Research
-
Modeling Peroxynitrite-Mediated Neurotoxicity: SIN-1 is widely used to induce neuronal cell death in vitro, providing a model to study the mechanisms of neurodegeneration seen in conditions like stroke, Alzheimer's disease, and Parkinson's disease.[1]
-
Inducing Experimental Ischemic Stroke: In animal models, SIN-1 can be used to mimic the effects of cerebral ischemia. Its administration can lead to both neuroprotective and neurotoxic outcomes depending on the dose and timing, reflecting the dual role of NO and peroxynitrite in stroke pathophysiology.[2][3]
-
Investigating Neuronal Signaling Pathways: By providing a controlled source of NO and peroxynitrite, SIN-1 allows researchers to study their downstream effects on various signaling cascades, including the cGMP pathway, MAP kinase pathways, and apoptotic pathways.[4][5]
-
Screening for Neuroprotective Compounds: The SIN-1-induced neurotoxicity model is a valuable platform for screening and evaluating the efficacy of potential neuroprotective drugs that target oxidative stress and apoptotic pathways.[6][7]
Quantitative Data Summary
The following tables summarize quantitative data from various studies on the application of SIN-1 in neuroscience.
Table 1: In Vivo Applications of SIN-1 in Rat Models of Focal Cerebral Ischemia
| Parameter | Value | Animal Model | Notes | Reference |
| Dosage for Neuroprotection | 1.8 mg/kg/h (intravenous) | Wistar-Kyoto and Stroke-Prone Spontaneously Hypertensive Rats | Treatment initiated 10 minutes after onset of bilateral common carotid artery occlusion and continued until the end of the experiment. | [2] |
| Effect on Regional Cerebral Blood Flow (rCBF) | Increased rCBF | Wistar-Kyoto and Stroke-Prone Spontaneously Hypertensive Rats | SIN-1 paradoxically increases rCBF in ischemic tissue. | [2] |
| Effect on Infarct Volume | Reduction | Rat models of focal cerebral ischemia | A meta-analysis showed that direct NO donors like SIN-1 reduce infarct size. | [2] |
Table 2: In Vitro Applications of SIN-1 in Neuronal Cell Cultures
| Parameter | Value | Cell Type | Notes | Reference |
| Concentration for Neurotoxicity | 100 µM - 1 mM | Mixed cortical cell culture | SIN-1 caused a concentration-dependent increase in cortical cell injury. | [1] |
| Peroxynitrite Production Half-Time | 14-18 min | DMEM-F12 medium | The half-time for peroxynitrite production from SIN-1 decomposition. | [8] |
| Peak Peroxynitrite Concentration | 1.4 - 3.6 µM | Locke's buffer and DMEM-F12 medium | From 100 µM SIN-1. | [8] |
| Effect on Dopamine (B1211576) Secretion | Increased (with ascorbic acid) | PC12 cells | SIN-1 (1.0 mM) in the presence of ascorbic acid (0.2 mM) increased dopamine release. | [4] |
Experimental Protocols
Protocol 1: Induction of Neurotoxicity in Primary Cortical Neurons
This protocol describes how to induce neurotoxicity in primary cortical neuron cultures using SIN-1 to model peroxynitrite-mediated cell death.
Materials:
-
Primary cortical neurons (mouse or rat)
-
Neurobasal medium supplemented with B27 and GlutaMAX
-
Poly-D-lysine coated culture plates
-
3-Morpholinosydnonimine hydrochloride (SIN-1)
-
Phosphate-buffered saline (PBS)
-
Cell viability assay kit (e.g., MTT or LDH assay)
-
Fluorescence microscope and appropriate filters for cell death stains (e.g., Propidium Iodide)
Procedure:
-
Cell Culture:
-
Isolate and culture primary cortical neurons from embryonic day 16-18 mouse or rat cortices according to standard protocols.[9]
-
Plate neurons on poly-D-lysine coated 96-well plates at a density of 1 x 10⁵ cells/well.
-
Maintain the cultures in a humidified incubator at 37°C and 5% CO₂ for 7-10 days to allow for maturation.
-
-
SIN-1 Treatment:
-
Prepare a fresh stock solution of SIN-1 in cold PBS immediately before use.
-
Dilute the SIN-1 stock solution in pre-warmed Neurobasal medium to the desired final concentrations (e.g., 100 µM, 250 µM, 500 µM, 1 mM).
-
Carefully remove the existing culture medium from the wells and replace it with the SIN-1 containing medium.
-
Incubate the cells for the desired duration (e.g., 6, 12, or 24 hours).
-
-
Assessment of Neurotoxicity:
-
LDH Assay: After the incubation period, collect the culture supernatant to measure the release of lactate (B86563) dehydrogenase (LDH), an indicator of cell membrane damage, according to the manufacturer's instructions.
-
MTT Assay: To assess cell viability, add MTT reagent to the remaining cells and incubate for 2-4 hours. Solubilize the formazan (B1609692) crystals and measure the absorbance at 570 nm.
-
Fluorescent Staining: Stain the cells with a marker for cell death, such as Propidium Iodide (for membrane-compromised cells) or Hoechst 33342 (to observe nuclear condensation characteristic of apoptosis).
-
Image the cells using a fluorescence microscope and quantify the percentage of dead cells.
-
Protocol 2: Induction of Focal Cerebral Ischemia in Rats
This protocol provides a general outline for inducing focal cerebral ischemia in rats, where SIN-1 can be administered to study its effects on stroke outcome. This procedure requires appropriate ethical approval and surgical expertise.
Materials:
-
Male Sprague-Dawley or Wistar rats (250-300g)
-
Anesthetic (e.g., isoflurane (B1672236) or ketamine/xylazine)
-
Surgical instruments
-
4-0 silk suture
-
3-Morpholinosydnonimine hydrochloride (SIN-1)
-
Saline solution
-
Intravenous infusion pump
Procedure:
-
Animal Preparation:
-
Anesthetize the rat and maintain anesthesia throughout the surgical procedure.
-
Make a midline neck incision and carefully expose the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).[3]
-
-
Induction of Ischemia (Middle Cerebral Artery Occlusion - MCAO):
-
Ligate the distal ECA.
-
Insert a 4-0 monofilament nylon suture with a rounded tip into the ECA lumen and advance it into the ICA until it blocks the origin of the middle cerebral artery (MCA).[3]
-
The duration of occlusion is typically 60-120 minutes for transient ischemia.
-
-
SIN-1 Administration:
-
Prepare a solution of SIN-1 in saline.
-
Administer SIN-1 via intravenous infusion (e.g., through the femoral vein) at a controlled rate (e.g., 1.8 mg/kg/h).[2]
-
The timing of administration can be varied (before, during, or after ischemia) depending on the experimental question.
-
-
Reperfusion and Recovery:
-
After the desired occlusion period, withdraw the suture to allow for reperfusion.
-
Suture the incision and allow the animal to recover from anesthesia.
-
Monitor the animal for neurological deficits and overall health.
-
-
Outcome Assessment:
-
At a predetermined time point (e.g., 24 or 48 hours after reperfusion), euthanize the animal and harvest the brain.
-
Stain brain slices with 2,3,5-triphenyltetrazolium chloride (TTC) to visualize the infarct volume.
-
Perform histological and immunohistochemical analyses to assess neuronal damage, inflammation, and apoptosis.
-
Signaling Pathways and Visualizations
SIN-1 Signaling Pathway
The following diagram illustrates the primary signaling pathways activated by SIN-1. It shows the generation of NO and superoxide, the formation of peroxynitrite, and their downstream effects on the cGMP pathway and apoptotic cascades.
Caption: Signaling pathway of 3-Morpholinosydnonimine (SIN-1).
Experimental Workflow for Assessing Neuroprotection
The following diagram outlines a typical experimental workflow for evaluating the neuroprotective effects of a compound against SIN-1-induced toxicity.
Caption: Workflow for assessing neuroprotective compounds.
References
- 1. SIN-1-induced cytotoxicity in mixed cortical cell culture: peroxynitrite-dependent and -independent induction of excitotoxic cell death - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ahajournals.org [ahajournals.org]
- 3. Hydrogen sulfide intervention in focal cerebral ischemia/reperfusion injury in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Role of the nitric oxide/cyclic GMP pathway and ascorbic acid in 3-morpholinosydnonimine (SIN-1)-induced increases in dopamine secretion from PC12 cells. A microdialysis in vitro study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. benchchem.com [benchchem.com]
- 7. A Novel Approach to Screening for New Neuroprotective Compounds for the Treatment of Stroke - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Fluorescence measurements of steady state peroxynitrite production upon SIN-1 decomposition: NADH versus dihydrodichlorofluorescein and dihydrorhodamine 123 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. SCD Inhibition Protects from α-Synuclein-Induced Neurotoxicity But Is Toxic to Early Neuron Cultures | eNeuro [eneuro.org]
Application Notes: SIN-1 as an In Vivo Model for Studying Reperfusion Injury
References
- 1. SIN-1-induced cytotoxicity in mixed cortical cell culture: peroxynitrite-dependent and -independent induction of excitotoxic cell death - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Nitric Oxide and Peroxynitrite in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. journals.physiology.org [journals.physiology.org]
- 4. The peroxynitrite generator, SIN-1, becomes a nitric oxide donor in the presence of electron acceptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Endothelial damage due to ischemia and reperfusion is prevented with SIN-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. SIN-1 Improves Cerebral Blood Flow and Reduces Deviation From Brain Homeostasis During Ischemia and Reperfusion in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. High-dose sinomenine attenuates ischemia/reperfusion-induced hepatic inflammation and oxidative stress in rats with diabetes mellitus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Sinomenine Confers Protection Against Myocardial Ischemia Reperfusion Injury by Preventing Oxidative Stress, Cellular Apoptosis, and Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Administration of SIN-1
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-morpholinosydnonimine, also known as Linsidomine (B1675546) or SIN-1, is a potent vasodilator and a valuable pharmacological tool for in vivo studies. As a nitric oxide (NO) donor, SIN-1 spontaneously decomposes under physiological conditions to release both NO and superoxide, which can subsequently form peroxynitrite. This dual activity makes it a unique compound for investigating the roles of these reactive species in various physiological and pathological processes. These application notes provide detailed protocols and essential data for the successful administration of SIN-1 in animal models.
Mechanism of Action
SIN-1 acts as a pro-drug that, upon spontaneous degradation in aqueous solution, releases nitric oxide (NO). NO is a key signaling molecule that activates soluble guanylate cyclase (sGC) in target cells. The activation of sGC leads to the conversion of guanosine (B1672433) triphosphate (GTP) to cyclic guanosine monophosphate (cGMP). Elevated levels of cGMP then activate protein kinase G (PKG), which in turn phosphorylates various downstream targets, ultimately leading to smooth muscle relaxation and vasodilation.
Quantitative Data Summary
The following tables summarize key quantitative data for the in vivo use of SIN-1. It is important to note that pharmacokinetic parameters can vary significantly depending on the animal species, strain, sex, and experimental conditions.
Table 1: In Vivo Dosages of SIN-1 in Animal Models
| Animal Model | Administration Route | Dosage Range | Observed Effect | Reference |
| Rat | Subcutaneous | 60 mg/kg (twice daily for 3 days) | Development of tolerance to vasodilation | [1] |
| Rat | Intravenous | 0.1 - 1 mg/kg | Neuroprotection in focal cerebral ischemia | [2] |
| Dog | Intracoronary Infusion | 5 x 10⁻³ M (regional blood concentration) | Reduction of infarct size | |
| Human | Intravenous Infusion | ~1 mg/h | Well-tolerated vasodilation in acute MI | [3] |
Table 2: Pharmacokinetic Parameters of SIN-1 (Linsidomine)
| Species | Administration Route | Elimination Half-life (t½) | Cmax | Tmax | Bioavailability | Reference |
| Human (Healthy Young) | Oral (Molsidomine) | ~1.0 hour | - | - | - | [4] |
| Human (Healthy Elderly) | Oral (Molsidomine) | ~1.8 hours | - | - | - | [4] |
| Human (Renal Insufficiency) | Intravenous | 12 - 20 minutes | - | - | - | [5] |
| Mouse | Intraperitoneal | - | - | 10 minutes | 90-105% (general for small molecules) | [2][6] |
| Rat | Intravenous | - | - | - | - | [7][8] |
Note: Specific pharmacokinetic data for SIN-1 in mice and rats is limited. The provided bioavailability for intraperitoneal administration in mice is a general observation for small molecules and may not be specific to SIN-1.
Experimental Protocols
Solution Preparation
SIN-1 is soluble in water and DMSO. For in vivo applications, it is recommended to prepare fresh solutions immediately before use to minimize degradation.
Vehicle Selection:
-
Aqueous Solutions: Sterile, pyrogen-free 0.9% sodium chloride (normal saline) is the recommended vehicle for intravenous, intraperitoneal, and subcutaneous injections.
-
DMSO: If DMSO is required to achieve a higher concentration, it is crucial to keep the final concentration of DMSO in the injected volume as low as possible (ideally <5-10%) to avoid toxicity. A co-solvent system can be used where SIN-1 is first dissolved in a small amount of DMSO and then diluted with sterile saline to the final desired concentration.
Protocol for Preparing SIN-1 Solution in Saline (1 mg/mL):
-
Weigh the required amount of SIN-1 hydrochloride (MW: 206.63 g/mol ) in a sterile microcentrifuge tube.
-
Add the calculated volume of sterile 0.9% saline to the tube. For example, to make a 1 mg/mL solution, add 1 mL of saline to 1 mg of SIN-1.
-
Vortex briefly until the SIN-1 is completely dissolved.
-
Filter the solution through a sterile 0.22 µm syringe filter into a new sterile tube.
-
Keep the solution on ice and protected from light until administration.
Administration Protocols
All animal procedures should be performed in accordance with institutional guidelines and approved by the local Institutional Animal Care and Use Committee (IACUC). Use aseptic techniques for all injections.
Intravenous (IV) Injection (Mouse/Rat):
-
Injection Site: Lateral tail vein.
-
Needle Size: 27-30 gauge.
-
Injection Volume: 5-10 mL/kg body weight.
-
Procedure:
-
Warm the animal's tail using a heat lamp or warm water to dilate the veins.
-
Place the animal in a suitable restraint device.
-
Disinfect the injection site with 70% ethanol.
-
Insert the needle, bevel up, into the lateral tail vein.
-
Inject the SIN-1 solution slowly.
-
Withdraw the needle and apply gentle pressure to the injection site to prevent bleeding.
-
Intraperitoneal (IP) Injection (Mouse/Rat):
-
Injection Site: Lower right or left abdominal quadrant.
-
Needle Size: 25-27 gauge.
-
Injection Volume: 10-20 mL/kg body weight.
-
Procedure:
-
Restrain the animal with its head tilted downwards.
-
Disinfect the injection site with 70% ethanol.
-
Insert the needle at a 10-20 degree angle into the peritoneal cavity, avoiding the midline to prevent damage to the bladder and cecum.
-
Aspirate to ensure no fluid or blood is drawn back, indicating correct placement.
-
Inject the SIN-1 solution.
-
Subcutaneous (SC) Injection (Mouse/Rat):
-
Injection Site: Loose skin over the back, between the shoulder blades.
-
Needle Size: 25-27 gauge.
-
Injection Volume: 5-10 mL/kg body weight.
-
Procedure:
-
Gently lift the loose skin to form a "tent".
-
Disinfect the injection site with 70% ethanol.
-
Insert the needle into the base of the tented skin.
-
Aspirate to ensure the needle has not entered a blood vessel.
-
Inject the SIN-1 solution.
-
Important Considerations
-
Stability: SIN-1 solutions are not stable for long periods. Prepare them fresh for each experiment.
-
Toxicity: While generally well-tolerated at therapeutic doses, high concentrations of SIN-1 can lead to excessive vasodilation and hypotension. It is essential to perform dose-response studies to determine the optimal dose for your specific model and experimental endpoint.
-
Control Groups: Always include a vehicle-treated control group in your experimental design to account for any effects of the injection procedure or the vehicle itself.
-
Monitoring: Closely monitor animals after administration for any adverse effects, such as changes in behavior, respiration, or posture.
By following these guidelines and protocols, researchers can confidently and effectively administer SIN-1 for their in vivo animal studies, ensuring reliable and reproducible results.
References
- 1. Effects of in vivo SIN1 treatment on nitrovasodilator relaxation and on EDRF-mediated responses in rat aorta - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pharmacokinetics and Tissue Disposition of Lenalidomide in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Hemodynamics, tolerability, and pharmacokinetics of linsidomine (SIN-1) infusion during the acute phase of uncomplicated myocardial infarction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pharmacokinetics of molsidomine and of its active metabolite, SIN-1 (or linsidomine), in the elderly - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pharmacokinetics of linsidomine (SIN 1) after single and multiple intravenous short infusions in patients with renal insufficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Intraperitoneal Route of Drug Administration: Should it Be Used in Experimental Animal Studies? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pharmacokinetic study in rats after single intravenous and oral administrations of [14C]-ITF-296 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Systemic pharmacokinetics of acetylenic retinoids in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for 3-Morpholinosydnonimine Hydrochloride in Vasodilation Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Morpholinosydnonimine hydrochloride (SIN-1), the active metabolite of the pro-drug molsidomine, is a potent vasodilator widely utilized in pharmacological research.[1] As a spontaneous nitric oxide (NO) donor, SIN-1 is instrumental in studying the physiological and pathophysiological roles of NO in vascular tone regulation.[2] In solution, SIN-1 releases NO, which subsequently activates soluble guanylate cyclase (sGC) in vascular smooth muscle cells. This enzymatic activation leads to an increase in intracellular cyclic guanosine (B1672433) monophosphate (cGMP), culminating in vasodilation.[2][3] These application notes provide detailed protocols for utilizing SIN-1 in in vitro vasodilation assays and for quantifying the downstream signaling molecule, cGMP.
Mechanism of Action
SIN-1 spontaneously decomposes in aqueous solutions to release nitric oxide (NO) and superoxide (B77818) radicals. The released NO diffuses into vascular smooth muscle cells and binds to the heme moiety of soluble guanylate cyclase (sGC), activating the enzyme. Activated sGC catalyzes the conversion of guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP). Elevated cGMP levels then activate protein kinase G (PKG), which in turn phosphorylates several downstream targets, leading to a decrease in intracellular calcium concentration and ultimately, smooth muscle relaxation and vasodilation.[2][3]
It is important to note that the concomitant release of superoxide can lead to the formation of peroxynitrite, a potent oxidant that can influence vascular reactivity and potentially complicate the interpretation of results.[2]
Data Presentation: Vasodilatory Effects of SIN-1
The following table summarizes the vasodilatory potency (EC50) and maximum relaxation (Emax) of SIN-1 in various isolated blood vessels. These values are indicative and can vary depending on the specific experimental conditions.
| Vascular Bed | Species | Pre-constrictor | EC50 (M) | Emax (%) | Reference |
| Thoracic Aorta | Rat | Phenylephrine (B352888) | 1.6 x 10⁻⁷ | 97.4 ± 0.8 | [4] |
| Coronary Artery | Porcine | Prostaglandin F2α | ~ 10⁻⁷ | ~100 | [5] |
| Femoral Artery | Rabbit | Norepinephrine | ~ 3 x 10⁻⁷ | ~100 | [3] |
| Human Internal Mammary Artery | Human | Phenylephrine | ~ 2.5 x 10⁻⁷ | 100 | [6] |
EC50: The molar concentration of an agonist that produces 50% of the maximal possible effect of that agonist. Emax: The maximum response achievable by an agonist.
Experimental Protocols
I. In Vitro Vasodilation Assay Using Isolated Rat Aortic Rings in an Organ Bath
This protocol describes the preparation of isolated rat aortic rings and the generation of a cumulative concentration-response curve to SIN-1.
Materials and Reagents:
-
Male Wistar rats (250-300 g)
-
Krebs-Henseleit solution (in mM: NaCl 118, KCl 4.7, CaCl₂ 2.5, MgSO₄ 1.2, KH₂PO₄ 1.2, NaHCO₃ 25, glucose 11.1)
-
Phenylephrine (PE)
-
3-Morpholinosydnonimine hydrochloride (SIN-1)
-
Distilled water
-
Carbogen (B8564812) gas (95% O₂ / 5% CO₂)
-
Organ bath system with isometric force transducers
-
Dissection tools (scissors, forceps)
-
Micrometer
Procedure:
-
Preparation of Krebs-Henseleit Solution: Prepare the Krebs-Henseleit solution and continuously aerate it with carbogen gas at 37°C. Ensure the pH is 7.4.
-
Isolation of Rat Aorta:
-
Euthanize the rat according to approved institutional guidelines.
-
Make a midline abdominal incision and carefully dissect the thoracic aorta.
-
Place the isolated aorta in a petri dish containing cold, carbogen-aerated Krebs-Henseleit solution.
-
Carefully remove adhering connective and adipose tissue.
-
Cut the aorta into rings of 2-3 mm in width.
-
-
Mounting the Aortic Rings:
-
Mount each aortic ring in an organ bath chamber containing 10-20 mL of Krebs-Henseleit solution maintained at 37°C and continuously bubbled with carbogen gas.
-
The rings should be suspended between two stainless steel hooks, with one hook fixed to the bottom of the chamber and the other connected to an isometric force transducer.
-
-
Equilibration and Tension Adjustment:
-
Allow the aortic rings to equilibrate for 60-90 minutes under a resting tension of 1.5-2.0 g.
-
During equilibration, wash the tissues with fresh Krebs-Henseleit solution every 15-20 minutes.
-
-
Viability Check:
-
After equilibration, contract the aortic rings by adding a submaximal concentration of phenylephrine (e.g., 1 µM).
-
Once the contraction has reached a stable plateau, assess the endothelial integrity by adding a single dose of acetylcholine (B1216132) (e.g., 1 µM). A relaxation of >70% indicates intact endothelium. For studying direct smooth muscle effects, the endothelium can be mechanically removed by gently rubbing the intimal surface of the vessel prior to mounting.
-
Wash the tissues several times with fresh Krebs-Henseleit solution and allow them to return to the baseline resting tension.
-
-
Pre-contraction:
-
Induce a stable submaximal contraction with phenylephrine (e.g., 1 µM).
-
-
Cumulative Concentration-Response Curve for SIN-1:
-
Once the phenylephrine-induced contraction is stable, add SIN-1 to the organ bath in a cumulative manner.
-
Start with a low concentration (e.g., 1 nM) and increase the concentration stepwise (e.g., by half-log increments) until a maximal relaxation is achieved or the concentration-response curve plateaus.
-
Allow the response to each concentration to stabilize before adding the next.
-
-
Data Analysis:
-
Record the relaxation response at each SIN-1 concentration as a percentage of the pre-contraction induced by phenylephrine.
-
Plot the percentage of relaxation against the logarithm of the SIN-1 concentration to generate a concentration-response curve.
-
Calculate the EC50 and Emax values from the curve.
-
II. Measurement of cGMP Levels in Vascular Tissue using ELISA
This protocol describes the quantification of cGMP in isolated vascular tissue following treatment with SIN-1.
Materials and Reagents:
-
Isolated vascular tissue (e.g., aortic rings from the vasodilation assay)
-
SIN-1
-
Liquid nitrogen
-
0.1 M HCl
-
Homogenizer
-
Centrifuge
-
Commercially available cGMP ELISA kit
-
Phosphate-buffered saline (PBS)
Procedure:
-
Tissue Preparation and Treatment:
-
Following the vasodilation assay or a separate incubation experiment, flash-freeze the aortic rings in liquid nitrogen to stop enzymatic activity.
-
-
Homogenization and Extraction:
-
Weigh the frozen tissue.
-
Homogenize the tissue in 5-10 volumes of ice-cold 0.1 M HCl.
-
Centrifuge the homogenate at 10,000 x g for 10 minutes at 4°C.
-
Collect the supernatant, which contains the cGMP.
-
-
cGMP Quantification using ELISA:
-
Follow the instructions provided with the commercial cGMP ELISA kit. A general procedure is as follows:
-
Prepare the cGMP standards and samples. Samples may need to be diluted in the assay buffer provided in the kit.
-
Add standards and samples to the wells of the antibody-coated microplate.
-
Add the cGMP-peroxidase conjugate and the primary antibody to the wells.
-
Incubate the plate for the recommended time and temperature (e.g., 2 hours at room temperature with shaking).
-
Wash the plate several times with the provided wash buffer.
-
Add the substrate solution and incubate until color development is sufficient.
-
Stop the reaction with the stop solution.
-
Read the absorbance at the recommended wavelength (e.g., 450 nm) using a microplate reader.
-
-
-
Data Analysis:
-
Generate a standard curve by plotting the absorbance of the standards against their known cGMP concentrations.
-
Determine the cGMP concentration in the samples by interpolating their absorbance values from the standard curve.
-
Normalize the cGMP concentration to the tissue weight (e.g., in pmol/mg tissue).
-
Visualizations
Caption: Signaling pathway of SIN-1-induced vasodilation.
Caption: Experimental workflow for in vitro vasodilation assay.
References
- 1. Effects of in vivo SIN1 treatment on nitrovasodilator relaxation and on EDRF-mediated responses in rat aorta - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Signaling in Muscle Contraction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Modulation of the vasodilator action of SIN-1 by the endothelium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Regulation of vascular nitric oxide in vitro and in vivo; a new role for endogenous hydrogen sulphide? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. cellbiolabs.com [cellbiolabs.com]
- 6. elkbiotech.com [elkbiotech.com]
Optimal Concentration of SIN-1 for Inducing Apoptosis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-morpholinosydnonimine (SIN-1) is a widely utilized compound in cell biology research to induce apoptosis, or programmed cell death. Its mechanism of action involves the spontaneous decomposition in aqueous solutions to generate peroxynitrite (ONOO⁻), a potent reactive nitrogen species. Peroxynitrite, in turn, induces cellular stress, leading to the activation of apoptotic signaling pathways. Determining the optimal concentration of SIN-1 is critical for achieving consistent and reproducible results in experimental models. This document provides a comprehensive overview of effective SIN-1 concentrations, detailed experimental protocols for apoptosis induction and analysis, and a summary of the key signaling pathways involved.
Data Presentation: Efficacy of SIN-1 in Inducing Cell Death
The optimal concentration of SIN-1 for inducing apoptosis is highly dependent on the cell type and the duration of exposure. Below is a summary of quantitative data from various studies.
| Cell Line/Type | SIN-1 Concentration | Incubation Time | Observed Effect | Reference |
| Rat Forebrain Neurons | 1 mM | 24 hours | Severe neurotoxicity, 10% neuronal survival.[1] | |
| Hypertrophic Chondrocytes | Dose- and time-dependent | Not specified | Decreased cell viability.[2] | |
| Bovine Pulmonary Artery Endothelial Cells (PAEC) | 2 µM | 24 hours | Threshold for cytotoxicity. | |
| Bovine Pulmonary Artery Smooth Muscle Cells (PASMC) | 20 µM | 24 hours | Threshold for cytotoxicity. |
Note: The IC50 values for SIN-1 can vary significantly between different cell lines and experimental conditions. It is recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell type.
Signaling Pathways of SIN-1 Induced Apoptosis
SIN-1-induced apoptosis is primarily mediated by the generation of peroxynitrite, which triggers a cascade of intracellular events. The key signaling pathways involved are the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.
Caption: SIN-1 decomposes to peroxynitrite, inducing oxidative stress that activates both extrinsic and intrinsic apoptotic pathways, converging on Caspase-3 activation.
Experimental Protocols
Protocol 1: Induction of Apoptosis with SIN-1
This protocol describes the general procedure for treating cultured cells with SIN-1 to induce apoptosis.
Materials:
-
SIN-1 (3-morpholinosydnonimine)
-
Cell culture medium appropriate for the cell line
-
Phosphate-buffered saline (PBS)
-
Cultured cells in multi-well plates or flasks
Procedure:
-
Cell Seeding: Seed cells at a density that will ensure they are in the exponential growth phase at the time of treatment.
-
Preparation of SIN-1 Stock Solution: Prepare a stock solution of SIN-1 in an appropriate solvent (e.g., DMSO or cold PBS) at a high concentration (e.g., 100 mM). Store aliquots at -20°C or -80°C.
-
SIN-1 Treatment: a. On the day of the experiment, thaw an aliquot of the SIN-1 stock solution. b. Prepare fresh treatment media by diluting the SIN-1 stock to the final desired concentrations in pre-warmed culture medium. Important: Prepare the SIN-1 dilutions immediately before use, as it spontaneously decomposes in aqueous solutions. c. Remove the existing culture medium from the cells and replace it with the SIN-1 containing medium. d. Include a vehicle control (medium with the same concentration of the solvent used for the SIN-1 stock).
-
Incubation: Incubate the cells for the desired period (e.g., 4, 12, 24 hours) at 37°C in a humidified incubator with 5% CO₂.
-
Harvesting Cells: After incubation, proceed with the desired apoptosis assay. For adherent cells, collect both the supernatant (containing floating apoptotic cells) and the attached cells (by trypsinization).
Protocol 2: Quantification of Apoptosis using Annexin V/Propidium Iodide Staining and Flow Cytometry
This protocol allows for the differentiation and quantification of viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
1X Binding Buffer
-
Propidium Iodide (PI) solution
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Preparation: a. Harvest the SIN-1 treated and control cells as described in Protocol 1. b. Wash the cells twice with cold PBS by centrifugation (e.g., 300 x g for 5 minutes).
-
Staining: a. Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10⁶ cells/mL. b. Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube. c. Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension. d. Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: a. Add 400 µL of 1X Binding Buffer to each tube. b. Analyze the cells by flow cytometry within one hour of staining. c. Set up appropriate compensation and gates using unstained, Annexin V-FITC only, and PI only stained control cells. d. Quantify the percentage of cells in each quadrant:
- Lower-left (Annexin V- / PI-): Live cells
- Lower-right (Annexin V+ / PI-): Early apoptotic cells
- Upper-right (Annexin V+ / PI+): Late apoptotic/necrotic cells
- Upper-left (Annexin V- / PI+): Necrotic cells
Protocol 3: Western Blot Analysis of Apoptosis-Related Proteins
This protocol is used to detect changes in the expression levels of key proteins involved in the apoptotic cascade.
Materials:
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-Caspase-3, anti-cleaved Caspase-3, anti-Bax, anti-Bcl-2, anti-PARP, anti-cleaved PARP, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Protein Extraction: a. Harvest SIN-1 treated and control cells and wash with cold PBS. b. Lyse the cells in RIPA buffer on ice for 30 minutes. c. Centrifuge at 14,000 x g for 15 minutes at 4°C and collect the supernatant.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay kit.
-
SDS-PAGE and Western Blotting: a. Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel. b. Separate the proteins by electrophoresis. c. Transfer the proteins to a PVDF membrane.
-
Immunoblotting: a. Block the membrane with blocking buffer for 1 hour at room temperature. b. Incubate the membrane with the primary antibody overnight at 4°C. c. Wash the membrane three times with TBST. d. Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature. e. Wash the membrane three times with TBST.
-
Detection: a. Apply the chemiluminescent substrate to the membrane. b. Visualize the protein bands using an imaging system. c. Quantify the band intensities and normalize to a loading control (e.g., β-actin).
Experimental Workflow Visualization
Caption: Workflow for SIN-1 induced apoptosis experiments, from cell treatment to data analysis.
References
Application Notes and Protocols for the Experimental Use of SIN-1 in Platelet Aggregation Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-morpholinosydnonimine (SIN-1), the active metabolite of molsidomine (B1677406), is a potent vasodilator and inhibitor of platelet aggregation. Its mechanism of action is primarily attributed to the spontaneous release of nitric oxide (NO) and superoxide (B77818) radicals, which can lead to the formation of peroxynitrite. The release of NO activates soluble guanylate cyclase (sGC) in platelets, leading to an increase in intracellular cyclic guanosine (B1672433) monophosphate (cGMP). Elevated cGMP levels, in turn, activate protein kinase G (PKG), which phosphorylates several downstream targets, ultimately resulting in the inhibition of platelet activation and aggregation.[1] These application notes provide a comprehensive overview of the experimental use of SIN-1 in platelet aggregation studies, including its effects on various platelet agonists, detailed experimental protocols, and a summary of quantitative data.
Data Presentation
The inhibitory effects of SIN-1 on platelet aggregation are dose-dependent and vary with the agonist used to induce aggregation. The following table summarizes the half-maximal inhibitory concentrations (IC50) of SIN-1 against different platelet agonists.
| Agonist | Agonist Concentration | Platelet Source | IC50 of SIN-1 (µM) | Reference |
| Thrombin | Not Specified | Human | 0.1 - 0.8 | [2] |
| Collagen | Not Specified | Human | 0.1 - 0.8 | [2] |
| ADP | Not Specified | Human | 0.1 - 0.8 | [2] |
| U-46619 (Thromboxane A2 analogue) | Not Specified | Human | 0.9 | [3] |
| Arachidonic Acid | Not Specified | Human | 1.4 | [3] |
Signaling Pathways and Experimental Workflow
To visually represent the mechanisms and procedures involved, the following diagrams are provided.
Experimental Protocols
Preparation of Platelet-Rich Plasma (PRP) and Platelet-Poor Plasma (PPP)
Materials:
-
Human whole blood
-
3.2% Sodium Citrate (B86180) anticoagulant
-
Sterile centrifuge tubes
-
Calibrated centrifuge
Protocol:
-
Collect human whole blood by venipuncture into tubes containing 3.2% sodium citrate (9 parts blood to 1 part citrate).
-
Gently invert the tubes several times to ensure proper mixing with the anticoagulant.
-
Centrifuge the blood at 200 x g for 15 minutes at room temperature to separate the PRP.
-
Carefully collect the upper layer (PRP) using a sterile pipette and transfer it to a new sterile tube.
-
To obtain PPP, centrifuge the remaining blood at 2000 x g for 10 minutes at room temperature.
-
Collect the supernatant (PPP).
-
Keep PRP and PPP at room temperature and use within 2-3 hours of blood collection.
Platelet Aggregation Assay using Light Transmission Aggregometry (LTA)
Materials:
-
Platelet aggregometer with cuvettes and stir bars
-
PRP and PPP
-
SIN-1 stock solution (dissolved in an appropriate vehicle, e.g., DMSO or saline)
-
Platelet agonists (e.g., ADP, collagen, thrombin)
-
Vehicle control
Protocol:
-
Turn on the platelet aggregometer and allow it to warm up to 37°C.
-
Adjust the platelet count in the PRP to a standardized concentration (e.g., 2.5 x 10⁸ platelets/mL) using PPP if necessary.
-
Calibrate the aggregometer:
-
Pipette PRP into a cuvette with a stir bar to set the 0% aggregation baseline.
-
Pipette PPP into a cuvette to set the 100% aggregation baseline.
-
-
For the experimental samples, pipette the adjusted PRP into cuvettes with stir bars.
-
Add the desired concentration of SIN-1 or vehicle control to the PRP and incubate for a specified time (e.g., 2-5 minutes) at 37°C with stirring.
-
Initiate platelet aggregation by adding a pre-determined concentration of the agonist (e.g., 10 µM ADP or 2 µg/mL collagen).
-
Record the change in light transmission for a set period (typically 5-10 minutes) or until the aggregation reaches a plateau.
-
The percentage of aggregation is calculated by the aggregometer software based on the change in light transmission relative to the PRP and PPP baselines.
-
To determine the IC50 value, perform a dose-response curve with serial dilutions of SIN-1.
Measurement of Intra-platelet cGMP Levels
Materials:
-
Washed platelets (prepared by centrifuging PRP and resuspending the pellet in a suitable buffer)
-
SIN-1 stock solution
-
cGMP enzyme immunoassay (EIA) kit
-
Phosphodiesterase inhibitor (e.g., IBMX) to prevent cGMP degradation
-
Lysis buffer
-
Microplate reader
Protocol:
-
Prepare washed platelets and adjust to the desired concentration.
-
Pre-incubate the washed platelets with a phosphodiesterase inhibitor (e.g., 100 µM IBMX) for 10 minutes at 37°C.
-
Add various concentrations of SIN-1 or vehicle control to the platelet suspension and incubate for the desired time (e.g., 5-15 minutes) at 37°C.
-
Terminate the reaction by adding a lysis buffer provided with the cGMP EIA kit.
-
Follow the manufacturer's instructions for the cGMP EIA kit to measure the cGMP concentration in the platelet lysates.
-
Read the absorbance using a microplate reader at the appropriate wavelength.
-
Calculate the cGMP concentration based on a standard curve.
Conclusion
SIN-1 is a valuable tool for in vitro studies of platelet aggregation due to its well-characterized mechanism of action as an NO donor. The protocols and data presented here provide a foundation for researchers to investigate the anti-platelet effects of SIN-1 and to explore the role of the NO/cGMP signaling pathway in platelet function. It is important to note that as SIN-1 also generates superoxide, the net effect on platelets can be complex and may involve the formation of peroxynitrite, which can have both inhibitory and pro-aggregatory effects depending on the experimental conditions. Therefore, careful experimental design and interpretation of results are crucial when using SIN-1 in platelet aggregation studies.
References
- 1. Inhibitors of platelet signal transduction as anti-aggregatory drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The effects of molsidomine and its metabolite SIN-1 on coronary vessel tone, platelet aggregation, and eicosanoid formation in vitro--inhibition of 12-HPETE biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. SIN-1, the main metabolite of molsidomine, inhibits prostaglandin endoperoxide analogue- and arachidonic acid-induced platelet aggregation as well as platelet thromboxane A2 formation - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: SIN-1 Hydrochloride Solubility in DMSO and Water
For Researchers, Scientists, and Drug Development Professionals
Introduction
SIN-1 hydrochloride (3-morpholinosydnonimine hydrochloride) is a crucial compound in biomedical research, primarily known as a potent vasodilator and an inhibitor of platelet aggregation.[1] It is an active metabolite of molsidomine (B1677406) and is widely used as a nitric oxide (NO) donor in vitro and in vivo.[2][3] Under physiological conditions, SIN-1 spontaneously decomposes to release both NO and superoxide (B77818) radicals, which can subsequently form peroxynitrite. This reactivity makes it a valuable tool for studying the multifaceted roles of these reactive species in various signaling pathways and pathological conditions, such as myocardial ischemia-reperfusion.[2]
Given its importance, understanding the solubility and stability of SIN-1 hydrochloride in common laboratory solvents is paramount for accurate and reproducible experimental design. This document provides a comprehensive overview of its solubility in dimethyl sulfoxide (B87167) (DMSO) and water, along with detailed protocols for its preparation and handling.
Physicochemical Properties of SIN-1 Hydrochloride
| Property | Value | Reference |
| Molecular Weight | 206.63 g/mol | [1] |
| Molecular Formula | C₆H₁₁ClN₄O₂ | [1] |
| Appearance | Crystalline solid | [4][5] |
| Purity | ≥98% to >99% | [1][4][6] |
| Storage | Store at -20°C to +4°C, desiccated | [1][4][5] |
Solubility Data
The solubility of SIN-1 hydrochloride can vary slightly between different suppliers and batches. The following table summarizes the reported solubility data in DMSO and water.
| Solvent | Concentration (mg/mL) | Concentration (mM) | Reference |
| DMSO | 9 - 10 mg/mL | ~43.5 - 48.4 mM | [4][6] |
| 20.66 mg/mL | 100 mM | [3] | |
| Soluble to 100 mM | 100 mM | [1] | |
| Water | 10 - 25 mg/mL | ~48.4 - 121 mM | [4] |
| 20.66 mg/mL | 100 mM | [3] | |
| Soluble to 100 mM | 100 mM | [1] | |
| PBS (pH 7.2) | ~10 mg/mL | ~48.4 mM | [4][6] |
Note: Due to the instability of SIN-1 in aqueous solutions, it is highly recommended to prepare aqueous solutions fresh for each experiment and use them promptly. Stock solutions in DMSO can be stored at -20°C for longer periods, though it is advisable to aliquot to avoid repeated freeze-thaw cycles.
Experimental Protocols
Protocol for Preparation of a 100 mM SIN-1 Hydrochloride Stock Solution in DMSO
This protocol describes the preparation of a high-concentration stock solution of SIN-1 hydrochloride in DMSO.
Materials:
-
SIN-1 hydrochloride (crystalline solid)
-
Anhydrous DMSO
-
Sterile, RNase/DNase-free microcentrifuge tubes
-
Calibrated analytical balance
-
Vortex mixer
-
Pipettes and sterile filter tips
Procedure:
-
Pre-warm DMSO: Warm the anhydrous DMSO to room temperature to ensure accurate pipetting.
-
Weigh SIN-1 Hydrochloride: In a sterile microcentrifuge tube, accurately weigh 2.07 mg of SIN-1 hydrochloride using a calibrated analytical balance.
-
Add DMSO: Carefully add 100 µL of anhydrous DMSO to the microcentrifuge tube containing the SIN-1 hydrochloride.
-
Dissolution: Tightly cap the tube and vortex thoroughly for 1-2 minutes until the solid is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution if necessary.
-
Storage: The resulting 100 mM stock solution should be aliquoted into smaller volumes to avoid repeated freeze-thaw cycles and stored at -20°C.
Protocol for Preparation of a 10 mM SIN-1 Hydrochloride Aqueous Solution
This protocol details the preparation of an aqueous solution of SIN-1 hydrochloride for immediate use in biological experiments.
Materials:
-
SIN-1 hydrochloride (crystalline solid)
-
Nuclease-free water or appropriate aqueous buffer (e.g., PBS, pH 7.2)
-
Sterile, RNase/DNase-free microcentrifuge tubes
-
Calibrated analytical balance
-
Vortex mixer
-
Pipettes and sterile filter tips
Procedure:
-
Weigh SIN-1 Hydrochloride: In a sterile microcentrifuge tube, accurately weigh 2.07 mg of SIN-1 hydrochloride.
-
Add Aqueous Solvent: Add 1 mL of nuclease-free water or your desired aqueous buffer to the tube.
-
Dissolution: Tightly cap the tube and vortex for 1-2 minutes. Sonication in a water bath for a short period may assist in dissolution.
-
Immediate Use: This solution is unstable and should be used immediately after preparation. Do not store aqueous solutions of SIN-1.
Diagrams and Visualizations
Experimental Workflow for Solution Preparation
Caption: Workflow for preparing SIN-1 hydrochloride solutions.
SIN-1 Signaling and Dissociation
Caption: Dissociation of SIN-1 and its primary biological effects.
Stability and Handling Considerations
-
Aqueous Instability: SIN-1 is unstable in aqueous solutions and should be prepared immediately before use. It is not recommended to store aqueous solutions for more than one day.[4]
-
Light Sensitivity: While not explicitly stated in the provided search results, compounds that generate reactive species can be light-sensitive. It is good practice to protect solutions from light.
-
Inert Gas: For long-term storage of solid SIN-1 hydrochloride or when preparing stock solutions in organic solvents, purging the container with an inert gas like argon or nitrogen can help prevent degradation.[4]
-
Safety: SIN-1 hydrochloride should be handled with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses. Avoid inhalation of dust and contact with skin and eyes.
By adhering to these guidelines and protocols, researchers can ensure the accurate and effective use of SIN-1 hydrochloride in their experimental setups, leading to more reliable and reproducible results.
References
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Inconsistent Results in SIN-1 Experiments
Welcome to the technical support center for SIN-1 (3-morpholinosydnonimine) experiments. This resource is designed for researchers, scientists, and drug development professionals to help troubleshoot common issues and ensure consistent and reliable results.
Frequently Asked Questions (FAQs)
Q1: What is SIN-1 and how does it work?
SIN-1 is a chemical compound widely used in biomedical research as a peroxynitrite (ONOO⁻) donor. In aqueous solutions at physiological pH, SIN-1 decomposes to simultaneously release nitric oxide (•NO) and superoxide (B77818) (O₂•⁻). These two highly reactive species rapidly combine to form peroxynitrite, a potent oxidizing and nitrating agent. This property makes SIN-1 a valuable tool for studying the effects of nitrosative and oxidative stress in biological systems.
Q2: Why am I seeing variable results in my cell viability assays with SIN-1?
Inconsistent results in cell viability assays when using SIN-1 can stem from several factors:
-
Decomposition Kinetics: SIN-1 begins to decompose and release •NO and O₂•⁻ immediately upon dissolution in aqueous media. The rate of decomposition can be influenced by temperature, pH, and the presence of other molecules in the culture medium. Any variation in the time between preparing the SIN-1 solution and adding it to the cells can lead to different effective concentrations of peroxynitrite.
-
Ratio of •NO to O₂•⁻: The biological effects of SIN-1 are highly dependent on the relative amounts of nitric oxide and superoxide produced. This ratio can be altered by the presence of electron acceptors in the experimental system, which can favor the production of •NO over O₂•⁻, making SIN-1 act more like a nitric oxide donor.[1]
-
Cellular Antioxidant Capacity: Different cell types have varying levels of endogenous antioxidants, such as superoxide dismutase (SOD) and glutathione. These can scavenge the reactive species generated by SIN-1, leading to different levels of cellular stress and, consequently, variable effects on cell viability.
-
Assay Interference: The chosen cell viability assay itself might be susceptible to interference from SIN-1 or its byproducts. For example, in colorimetric assays like the MTT assay, components of the media or the compound itself can interfere with absorbance readings.
Troubleshooting Guides
Problem 1: Inconsistent Nitric Oxide (•NO) and Superoxide (O₂•⁻) Release
Question: My measurements of nitric oxide and superoxide production from SIN-1 are not reproducible. What could be the cause?
Answer:
| Potential Cause | Troubleshooting Step |
| SIN-1 Solution Instability | Prepare SIN-1 stock solutions fresh for each experiment in an appropriate solvent like DMSO. Aliquot and store at -80°C, protected from light. Avoid repeated freeze-thaw cycles. |
| Variable Decomposition Rate | Standardize the time between dissolving SIN-1 in your aqueous experimental buffer and starting your measurements. Ensure consistent temperature and pH across all experiments. |
| Presence of Electron Acceptors | Be aware that components in your cell culture medium or the cells themselves (e.g., heme proteins) can act as electron acceptors, shifting the balance towards more •NO release.[1] Consider running experiments in a simpler buffer system to characterize SIN-1 decomposition if needed. |
| Oxygen Concentration | The generation of superoxide from SIN-1 is dependent on the presence of molecular oxygen. Ensure that your experimental setup has consistent and adequate oxygenation, especially for long-term experiments. |
Problem 2: High Variability in Cell Viability (MTT Assay) Results
Question: I am getting large error bars and inconsistent IC50 values when I treat my cells with SIN-1 and perform an MTT assay. How can I improve this?
Answer:
| Potential Cause | Troubleshooting Step |
| Uneven Cell Seeding | Ensure a single-cell suspension before plating and mix the cell suspension between pipetting into each well to prevent settling. Use a multichannel pipette for consistency. |
| Edge Effects | Evaporation from the outer wells of a 96-well plate can concentrate SIN-1 and media components. To mitigate this, fill the perimeter wells with sterile PBS or media without cells and use only the inner wells for your experiment.[2] |
| Interference with MTT Reagent | SIN-1 and its byproducts might react with the MTT reagent. Include control wells with SIN-1 in cell-free media to check for any direct reaction. If interference is observed, consider using an alternative viability assay. |
| Timing of Assay | The cytotoxic effects of SIN-1 are time-dependent. Optimize the incubation time with SIN-1 to capture the desired biological effect. A time-course experiment is recommended. |
| Cell Health and Confluency | Ensure cells are in the exponential growth phase and at a consistent confluency at the time of treatment. Over-confluent or stressed cells will respond differently to SIN-1. |
Quantitative Data Summary
The following table summarizes typical concentrations of SIN-1 used in various cell lines and the observed effects. Note that the optimal concentration for your specific experiment should be determined empirically.
| Cell Line | SIN-1 Concentration | Incubation Time | Observed Effect |
| PC12 | 500 µM | 4 hours | Attenuation of nuclear damage and cell death |
| Hypertrophic Chondrocytes | 50-200 µM | 24 hours | Decreased cell viability in a dose-dependent manner |
| Murine Tracheal Epithelial Cells | 1 mM | 30-60 minutes | Transient increase in short-circuit current |
| C2C12 Myoblasts | Not specified | 24 hours | No significant cytotoxicity observed at tested concentrations |
Experimental Protocols
Protocol 1: General Procedure for In Vitro Cell Treatment with SIN-1
-
Cell Seeding: Plate cells at a density that will ensure they are in the exponential growth phase (typically 60-80% confluency) at the time of treatment.
-
Preparation of SIN-1 Stock Solution: Prepare a 100 mM stock solution of SIN-1 in sterile, anhydrous DMSO. Aliquot into small, single-use vials and store at -80°C, protected from light.
-
Preparation of Treatment Media: On the day of the experiment, thaw a vial of SIN-1 stock solution. Immediately before treating the cells, dilute the stock solution to the desired final concentration in pre-warmed, serum-free or complete cell culture medium.
-
Cell Treatment: Remove the existing culture medium from the cells and replace it with the SIN-1-containing medium.
-
Incubation: Incubate the cells for the desired period under standard cell culture conditions (e.g., 37°C, 5% CO₂).
-
Downstream Analysis: Following incubation, proceed with your desired assay (e.g., cell viability, protein extraction for western blotting, etc.).
Protocol 2: Measurement of Cell Viability using MTT Assay
-
Cell Treatment: Treat cells with SIN-1 as described in Protocol 1 in a 96-well plate. Include appropriate controls (vehicle control, untreated cells).
-
Preparation of MTT Solution: Prepare a 5 mg/mL stock solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS.
-
Addition of MTT: After the SIN-1 treatment period, add 10 µL of the MTT stock solution to each well.
-
Incubation: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals.
-
Solubilization of Formazan: Add 100 µL of a solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO) to each well.
-
Absorbance Measurement: Gently mix to dissolve the formazan crystals. Read the absorbance at 570 nm using a microplate reader.
Protocol 3: Detection of Superoxide using MitoSOX Red
-
Cell Treatment: Treat cells with SIN-1 as described in Protocol 1, typically on glass-bottom dishes or coverslips for imaging, or in plates for flow cytometry.
-
Preparation of MitoSOX Red Working Solution: Prepare a 5 µM working solution of MitoSOX Red in a suitable buffer (e.g., HBSS with Ca²⁺ and Mg²⁺).[3]
-
Cell Staining: Remove the SIN-1 containing medium and wash the cells with warm buffer. Add the MitoSOX Red working solution to the cells.
-
Incubation: Incubate for 10-30 minutes at 37°C, protected from light.[4]
-
Washing: Wash the cells three times with warm buffer.
-
Analysis:
-
Fluorescence Microscopy: Image the cells using a fluorescence microscope with an excitation of ~510 nm and emission of ~580 nm.[3]
-
Flow Cytometry: Resuspend the cells and analyze using a flow cytometer.
-
Protocol 4: Detection of Nitric Oxide using Griess Assay
-
Sample Collection: After treating cells with SIN-1 (Protocol 1), collect the cell culture supernatant.
-
Griess Reagent Preparation: The Griess reagent consists of two solutions: Solution I (e.g., 1% sulfanilamide (B372717) in 5% phosphoric acid) and Solution II (e.g., 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water).
-
Assay Procedure:
-
In a 96-well plate, add 50 µL of your collected supernatant.
-
Add 50 µL of Solution I to each well and incubate for 5-10 minutes at room temperature, protected from light.
-
Add 50 µL of Solution II to each well and incubate for another 5-10 minutes at room temperature, protected from light.
-
-
Absorbance Measurement: Measure the absorbance at 540 nm.
-
Quantification: Determine the nitrite (B80452) concentration by comparing the absorbance to a standard curve generated with known concentrations of sodium nitrite.
Protocol 5: Detection of Peroxynitrite using Dihydrorhodamine 123 (DHR 123)
-
Cell Treatment: Treat cells with SIN-1 as described in Protocol 1.
-
Preparation of DHR 123 Working Solution: Prepare a working solution of DHR 123 (e.g., 20 µM) in a suitable buffer.[5]
-
Cell Staining: Add the DHR 123 working solution to the cells.
-
Incubation: Incubate for 10-20 minutes at room temperature, protected from light.[5]
-
Analysis: Measure the fluorescence intensity with excitation at ~500 nm and emission at ~536 nm.[5][6]
Signaling Pathways and Visualizations
SIN-1-induced oxidative and nitrosative stress can activate several key signaling pathways, leading to inflammation, cell survival, or apoptosis.
SIN-1 Decomposition and Peroxynitrite Formation
Caption: Decomposition pathway of SIN-1 leading to the formation of peroxynitrite.
SIN-1 and NF-κB Signaling Pathway
Caption: Activation of the NF-κB signaling pathway by SIN-1-induced oxidative stress.
SIN-1 and MAPK Signaling Pathway
Caption: Activation of MAPK (p38 and JNK) pathways by SIN-1-induced stress.
SIN-1 Induced Apoptosis Pathway
Caption: Intrinsic apoptosis pathway initiated by SIN-1-induced mitochondrial stress.
References
Technical Support Center: Optimizing 3-Morpholinosydnonimine Hydrochloride (SIN-1) Concentration for Cell Viability
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist you in optimizing 3-Morpholinosydnonimine hydrochloride (SIN-1) concentration for your cell viability experiments.
Troubleshooting Guides
Issue: Inconsistent or Unexpected Cell Viability Results
When using SIN-1, a compound that spontaneously releases nitric oxide (NO) and superoxide (B77818) to form peroxynitrite, it is crucial to carefully titrate its concentration to achieve the desired biological effect without causing unintended cytotoxicity.[1][2][3][4] Below is a summary of reported cytotoxic concentrations in various cell lines to guide your experimental design.
Data Presentation: SIN-1 Concentration and Effects on Cell Viability
| Cell Line | Concentration Range | Observed Effect | Citation |
| Bovine Pulmonary Artery Endothelial Cells (PAEC) | 2 µM | Threshold for cytotoxicity. | [5] |
| Bovine Pulmonary Artery Smooth Muscle Cells (PASMC) | 20 µM | Threshold for cytotoxicity. | [5] |
| H9C2 Cardiomyocytes | 50 - 500 µM | Moderate to significant reduction in cell viability after 4-6 hours. | [6] |
| HepG2 (Human Hepatoma) | < 1 mM | Slightly toxic. | [7][8] |
| Hypertrophic Chondrocytes | Dose- and time-dependent | Decreased cell viability, induction of necrosis. | [2] |
| Mixed Cortical Cell Culture | Concentration-dependent | Increased cell injury. | [9] |
| U937 (Human Monocytic) | 1 - 100 µM | Time- and concentration-dependent effects on receptor density. | [10] |
Experimental Protocol: Determining Optimal SIN-1 Concentration
This protocol outlines a general method for determining the optimal SIN-1 concentration for your specific cell line and experimental goals.
1. Materials:
- 3-Morpholinosydnonimine hydrochloride (SIN-1)
- Sterile, cell culture-grade Dimethyl sulfoxide (B87167) (DMSO) or ethanol (B145695) for stock solution
- Your cell line of interest
- Complete cell culture medium
- 96-well cell culture plates
- Cell viability assay reagent (e.g., MTT, WST-1, or a fluorescence-based assay)
- Microplate reader
2. Procedure:
-
Cell Seeding:
-
Culture your cells to the exponential growth phase (typically 70-80% confluency).
-
Trypsinize and count the cells.
-
Seed the cells into a 96-well plate at a predetermined optimal density for your cell line.
-
Incubate for 24 hours to allow for cell attachment and recovery.
-
-
SIN-1 Preparation and Treatment:
-
Important: SIN-1 is unstable in aqueous solutions. Prepare a fresh concentrated stock solution (e.g., 100 mM) in sterile DMSO or ethanol immediately before each experiment.[1]
-
Further dilute the stock solution in complete cell culture medium to prepare a range of working concentrations. A broad range (e.g., 1 µM to 1 mM) is recommended for initial experiments.
-
Remove the old medium from the 96-well plate and replace it with the medium containing the different SIN-1 concentrations.
-
Include the following controls:
-
Vehicle Control: Cells treated with the same concentration of the solvent (e.g., DMSO) used for the SIN-1 stock.
-
Untreated Control: Cells in fresh medium without any treatment.
-
Peroxynitrite Scavenger Control (Optional but Recommended): To confirm that the observed effects are due to peroxynitrite, pre-treat a set of wells with a peroxynitrite scavenger (e.g., uric acid) before adding SIN-1.[1]
-
-
-
Incubation:
-
Incubate the plate for a duration relevant to your experimental question (e.g., 4, 6, 12, 24, or 48 hours).
-
-
Cell Viability Assay:
-
At the end of the incubation period, perform a cell viability assay according to the manufacturer's instructions.
-
-
Data Analysis:
-
Measure the absorbance or fluorescence using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the cell viability against the SIN-1 concentration to generate a dose-response curve and determine the IC50 (half-maximal inhibitory concentration) if applicable.
-
Mandatory Visualization: Experimental Workflow
Caption: A flowchart of the experimental steps for determining the optimal SIN-1 concentration.
Frequently Asked Questions (FAQs)
Q1: Why am I seeing high variability between my replicate wells?
High variability can be caused by several factors:
-
Uneven Cell Seeding: Ensure your cell suspension is homogenous before and during plating.
-
Edge Effects: The outer wells of a 96-well plate are prone to evaporation. It is best practice to fill the perimeter wells with sterile phosphate-buffered saline (PBS) or media and not use them for experimental samples.
-
Inconsistent Pipetting: Ensure your pipettes are calibrated and your technique is consistent.
-
SIN-1 Instability: As SIN-1 degrades rapidly in aqueous solution, ensure that the stock solution is prepared fresh and dilutions are made immediately before adding to the cells.
Q2: My untreated cells also show a decrease in viability. What could be the cause?
-
Cell Health: Ensure your cells are healthy, within a low passage number, and free from contamination (e.g., mycoplasma).
-
Culture Conditions: Suboptimal culture conditions, such as incorrect CO2 levels, temperature, or humidity, can stress the cells.
-
Media Components: Some media components can degrade over time. Use fresh, pre-warmed media for your experiments.
Q3: How does SIN-1 induce cell death?
SIN-1 spontaneously decomposes in physiological solutions to generate nitric oxide (NO) and superoxide (O₂⁻).[1] These two molecules rapidly react to form peroxynitrite (ONOO⁻), a potent oxidizing and nitrating agent.[1] Peroxynitrite can induce both apoptosis (programmed cell death) and necrosis (uncontrolled cell death) in a concentration-dependent manner.[2][11][12][13] It can damage various cellular components, including lipids, proteins, and DNA.[14]
Q4: What are the key signaling pathways affected by SIN-1?
The primary signaling pathway activated by the NO released from SIN-1 is the soluble guanylate cyclase (sGC) pathway.[4][15] NO binds to sGC, leading to the conversion of GTP to cyclic GMP (cGMP).[15][16][17] cGMP then acts as a second messenger, activating protein kinase G (PKG) and other downstream effectors.[17][18] Additionally, the peroxynitrite generated can modulate other signaling pathways, including the PI3K/Akt survival pathway and the p38 and JNK MAP kinase pathways, often in a cell-type-specific manner.[11][19]
Mandatory Visualization: SIN-1 Signaling Pathway
Caption: Overview of the primary signaling events initiated by SIN-1.
References
- 1. benchchem.com [benchchem.com]
- 2. 3-morpholinosydnonimine (SIN-1)-induced oxidative stress leads to necrosis in hypertrophic chondrocytes in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. biotium.com [biotium.com]
- 4. guanylyl cyclase activator | Sigma-Aldrich [sigmaaldrich.com]
- 5. researchgate.net [researchgate.net]
- 6. Peroxynitrite is a major trigger of cardiomyocyte apoptosis in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Increased cytotoxicity of 3-morpholinosydnonimine to HepG2 cells in the presence of superoxide dismutase. Role of hydrogen peroxide and iron - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. SIN-1-induced cytotoxicity in mixed cortical cell culture: peroxynitrite-dependent and -independent induction of excitotoxic cell death - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Peroxynitrite nitration of Tyr 56 in Hsp90 induces PC12 cell death through P2X7R-dependent PTEN activation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Cell Death Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Overview of Cell Death | Cell Signaling Technology [cellsignal.com]
- 14. Nitric oxide and peroxynitrite-induced cellular damage [dspace.mit.edu]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. cusabio.com [cusabio.com]
- 18. Targeting the nitric oxide/cGMP signaling pathway to treat chronic pain - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Role of peroxynitrite in the redox regulation of cell signal transduction pathways - PMC [pmc.ncbi.nlm.nih.gov]
Preventing degradation of SIN-1 during experiments
Welcome to the technical support center for 3-(4-Morpholinyl)sydnonimine hydrochloride (SIN-1). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the proper handling and use of SIN-1 in experimental settings, with a focus on preventing its degradation and ensuring reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is SIN-1 and what is its primary experimental application?
A1: SIN-1, or 3-(4-Morpholinyl)sydnonimine hydrochloride, is a chemical compound widely used in biomedical research as a generator of peroxynitrite (ONOO⁻).[1] It achieves this by spontaneously decomposing in aqueous solutions to simultaneously release nitric oxide (•NO) and superoxide (B77818) (O₂•⁻).[1] These two molecules rapidly react to form peroxynitrite, a potent oxidizing and nitrating agent implicated in various physiological and pathological processes.[2][3][4]
Q2: How does SIN-1 generate nitric oxide and superoxide?
A2: The process involves a multi-step decay mechanism. First, SIN-1 isomerizes to its open-ring form, SIN-1A.[5] In the presence of molecular oxygen, SIN-1A undergoes a one-electron transfer to oxygen, producing superoxide (O₂•⁻) and a SIN-1 cation radical. This radical then decomposes to release nitric oxide (•NO).[5]
Q3: What are the main degradation products of SIN-1?
A3: The primary products of SIN-1 decomposition in an aerobic aqueous solution are nitric oxide (•NO) and superoxide (O₂•⁻), which combine to form peroxynitrite (ONOO⁻).[1] Peroxynitrite itself is unstable under physiological conditions and will further decompose to form nitrate (B79036) (NO₃⁻).[1]
Q4: How should I store SIN-1 powder and its stock solutions?
A4:
-
Powder: Store the solid hydrochloride salt of SIN-1 desiccated at -20°C. Protect it from light and moisture.
-
Stock Solutions: It is highly recommended to prepare stock solutions immediately before use. If a stock solution must be prepared in advance, use a non-aqueous solvent like DMSO and store it in small aliquots at -80°C. Avoid repeated freeze-thaw cycles. Do not store SIN-1 in aqueous buffers, as it will degrade rapidly.
Troubleshooting Guide
Issue 1: High variability and poor reproducibility in experimental results.
| Possible Cause | Troubleshooting Step |
| Degradation of SIN-1 Stock Solution | Always prepare fresh aqueous solutions of SIN-1 immediately before each experiment.[6] Do not use solutions that have been stored in aqueous buffer, even for a short period. |
| Inconsistent Solution Preparation | Use a precise, calibrated balance to weigh the SIN-1 powder.[7] Ensure complete dissolution in the initial solvent (e.g., dilute HCl or DMSO) before further dilution into your experimental buffer.[6][7] |
| Variable Oxygen Concentration | SIN-1's decomposition rate is dependent on oxygen.[5] Ensure that your experimental buffer is equilibrated to a consistent oxygen level (e.g., atmospheric oxygen) for all experiments. Avoid introducing bubbles or excessive agitation which can alter oxygen saturation. |
| pH Fluctuations in Media | The stability and decomposition rate of SIN-1 can be influenced by pH.[8] Ensure your experimental buffer is robust and maintains a constant pH throughout the experiment. Verify the pH after adding all components, including the final dilution of SIN-1. |
Issue 2: Observed cellular effects are inconsistent with peroxynitrite-mediated damage.
| Possible Cause | Troubleshooting Step |
| Dominant •NO Donor Activity | In environments with low oxygen or the presence of biological electron acceptors (like ferricytochrome c or heme proteins), SIN-1 can act primarily as a nitric oxide (•NO) donor without significant superoxide generation.[5] This skews the outcome away from peroxynitrite effects. |
| Action: | Consider the oxygen tension in your specific experimental setup (e.g., deep well plates vs. open flasks). If you suspect your system is hypoxic, the effects may be primarily due to •NO. Run parallel controls with a pure •NO donor (e.g., DEA/NO) and a superoxide generator (e.g., xanthine/xanthine oxidase) to dissect the individual contributions. |
| Rapid Scavenging of Superoxide | The experimental medium or cells may contain high levels of superoxide dismutase (SOD) or other antioxidants that scavenge the superoxide before it can react with •NO. |
| Action: | Measure SOD activity in your system. You can test the effect of adding exogenous SOD to your experiment as a control; if the SIN-1 effect is diminished, it confirms a peroxynitrite-dependent mechanism. |
Issue 3: How can I confirm that SIN-1 is generating peroxynitrite in my system?
| Detection Method | Principle & Considerations |
| Peroxynitrite-Specific Probes | Use fluorescent probes that are selectively oxidized by peroxynitrite, such as dihydrorhodamine 123 (DHR 123) or coumarin-7-boronic acid (CBA). |
| Action: | Follow a validated protocol for the chosen probe. Include appropriate controls: SIN-1 alone, the probe alone, and SIN-1 with a peroxynitrite scavenger (e.g., uric acid or FeTPPS) to demonstrate specificity. |
| Nitrite (B80452)/Nitrate Measurement | The decomposition of peroxynitrite ultimately yields nitrate.[1] Measuring the accumulation of nitrite and nitrate (total NOx) can be an indirect indicator of •NO and peroxynitrite formation. |
| Action: | Use the Griess assay (with nitrate reductase to convert nitrate to nitrite) to measure total NOx in your samples at the end of the experiment. Compare the levels in SIN-1 treated samples to untreated controls. |
Stability and Decomposition Data
The rate of SIN-1 decomposition is highly dependent on experimental conditions. The following table summarizes key factors influencing its stability.
| Parameter | Effect on SIN-1 Stability | Comments |
| Solvent | Aqueous solutions promote rapid degradation. Non-aqueous solvents (e.g., DMSO) provide temporary stability for stock solutions. | Never store SIN-1 in aqueous buffers.[6] |
| pH | Decomposition is pH-dependent. At physiological pH (~7.4), the half-life is on the order of minutes to hours, depending on other factors.[9] | Maintain a stable, buffered pH in experiments to ensure a consistent rate of decomposition.[8] |
| Temperature | Higher temperatures accelerate the rate of decomposition. | Conduct experiments at a constant, controlled temperature. |
| Oxygen | Molecular oxygen is required for the generation of superoxide from the SIN-1A intermediate.[5] | The rate of peroxynitrite formation is directly linked to oxygen availability. |
| Electron Acceptors | Compounds like ferricytochrome c can accept electrons from SIN-1A, leading to •NO release without superoxide formation.[5] | Be aware of components in complex biological media (e.g., serum) that can alter the SIN-1 decomposition pathway.[5] |
Key Experimental Protocols
Protocol 1: Preparation of a SIN-1 Working Solution
-
Objective: To prepare a fresh aqueous working solution of SIN-1 for immediate use in an experiment.
-
Materials:
-
SIN-1 hydrochloride powder
-
High-purity, ice-cold 10 mM HCl
-
Ice-cold experimental buffer (e.g., PBS or cell culture medium, pH 7.4)
-
Calibrated balance, microcentrifuge tubes
-
-
Methodology:
-
On an analytical balance, accurately weigh a small amount of SIN-1 powder (e.g., 2.07 mg for a 10 mM stock).
-
Dissolve the powder in a small volume of ice-cold 10 mM HCl to create a concentrated stock (e.g., 1 mL for 10 mM). This acidic solution temporarily slows decomposition.
-
Vortex briefly until fully dissolved. Keep this stock solution on ice at all times.
-
Immediately before adding to your experimental system, perform a serial dilution of the concentrated stock into ice-cold experimental buffer to achieve the final desired concentration.
-
Use this final working solution within minutes of preparation. Discard any unused solution.
-
Protocol 2: Quantification of •NO and O₂•⁻ Release
-
Objective: To confirm the dual release of nitric oxide and superoxide from SIN-1.
-
Materials:
-
Freshly prepared SIN-1 solution
-
Nitric oxide sensor (e.g., ISO-NO probe)
-
Superoxide detection reagent (e.g., Cytochrome c or a fluorescent probe like dihydroethidium (B1670597) - DHE)
-
Superoxide dismutase (SOD) as a control
-
Spectrophotometer or fluorometer
-
-
Methodology for Superoxide (Cytochrome c reduction):
-
Prepare a reaction mixture in a cuvette containing your experimental buffer and acetylated Cytochrome c (50 µM).
-
Place the cuvette in a temperature-controlled spectrophotometer and monitor the absorbance at 550 nm.
-
Initiate the reaction by adding the SIN-1 working solution to a final concentration of (e.g.) 100 µM.
-
Record the increase in absorbance at 550 nm over time, which corresponds to the reduction of Cytochrome c by superoxide.
-
As a control, repeat the experiment in the presence of SOD (e.g., 100 U/mL). The reduction of Cytochrome c should be significantly inhibited, confirming the signal is due to superoxide.
-
-
Methodology for Nitric Oxide:
-
Calibrate the nitric oxide sensor according to the manufacturer's instructions.
-
Submerge the probe in your experimental buffer in a temperature-controlled vessel.
-
Allow the baseline reading to stabilize.
-
Add the SIN-1 working solution and record the increase in •NO concentration over time.
-
Visualized Pathways and Workflows
References
- 1. NO Detection Reagent SIN-1 | CAS 16142-27-1 Dojindo [dojindo.com]
- 2. researchgate.net [researchgate.net]
- 3. Nitric oxide modulates superoxide release and peroxynitrite formation in human blood vessels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The regulation of superoxide generation and nitric oxide synthesis by C-reactive protein - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The peroxynitrite generator, SIN-1, becomes a nitric oxide donor in the presence of electron acceptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. flinnsci.com [flinnsci.com]
- 7. youtube.com [youtube.com]
- 8. youtube.com [youtube.com]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Navigating SIN-1 Interference in Common Fluorescent Assays
For researchers, scientists, and drug development professionals utilizing 3-morpholinosydnonimine (SIN-1) in their experimental work, understanding its potential for interference with common fluorescent assays is critical for obtaining accurate and reproducible data. This technical support center provides a comprehensive guide to identifying, troubleshooting, and mitigating the effects of SIN-1 and its decomposition products on various fluorescence-based experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is SIN-1 and why is it used in research?
A1: SIN-1, or 3-morpholinosydnonimine, is a chemical compound widely used in biomedical research as a generator of peroxynitrite (ONOO⁻). In aqueous solutions under aerobic conditions, SIN-1 spontaneously decomposes to simultaneously produce nitric oxide (•NO) and superoxide (B77818) (O₂⁻), which then rapidly combine to form peroxynitrite. Peroxynitrite is a potent reactive nitrogen species (RNS) implicated in a variety of physiological and pathological processes, including inflammation, apoptosis, and signal transduction. By providing a controlled source of peroxynitrite, SIN-1 allows researchers to study the effects of this reactive species in cellular and biochemical systems.
Q2: How can SIN-1 interfere with my fluorescent assays?
A2: SIN-1 and its decomposition byproducts can interfere with fluorescent assays through several mechanisms:
-
Direct Reaction with Fluorescent Probes: Peroxynitrite is a strong oxidizing and nitrating agent that can directly react with and alter the fluorescent properties of many common probes. This can lead to either an increase or decrease in fluorescence, resulting in false-positive or false-negative signals.
-
Fluorescence Quenching: Peroxynitrite and other reactive species generated during SIN-1 decomposition can quench the fluorescence of probes, leading to an underestimation of the intended signal.
-
Autofluorescence: While SIN-1 itself does not have significant intrinsic fluorescence, its degradation products or their interaction with media components could potentially contribute to background fluorescence.
-
Spectral Overlap: The absorbance spectrum of SIN-1 and its byproducts might overlap with the excitation or emission spectra of the fluorescent dyes being used, leading to inaccurate measurements.
-
Alteration of Cellular Health: High concentrations of SIN-1 can be cytotoxic, affecting cell viability, membrane integrity, and mitochondrial function. This can indirectly interfere with assays that measure these parameters.
Q3: Which fluorescent assays are most susceptible to interference by SIN-1?
A3: Assays that are particularly vulnerable to interference include:
-
Reactive Oxygen and Nitrogen Species (ROS/RNS) Assays: Probes like 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA) and dihydrorhodamine 123 are readily oxidized by peroxynitrite, leading to a strong fluorescent signal that may not be specific to the intended ROS.
-
Nitric Oxide (NO) Assays: Probes such as 4-amino-5-methylamino-2',7'-difluorofluorescein (DAF-FM) can be affected by the complex chemistry of SIN-1 decomposition, as their fluorescence is often dependent on oxidative products of NO.
-
Cell Viability and Cytotoxicity Assays: Assays relying on cellular metabolic activity (e.g., AlamarBlue/resazurin) or membrane integrity (e.g., Calcein AM) can be influenced by the cytotoxic effects of high SIN-1 concentrations.
-
Mitochondrial Membrane Potential Assays: Dyes like JC-1 are sensitive to changes in mitochondrial function, which can be directly impacted by SIN-1-induced oxidative stress.
Troubleshooting Guides
Issue 1: Unexpectedly High Signal in ROS/RNS Assays (e.g., DCFH-DA)
Possible Cause: The fluorescent probe is directly reacting with peroxynitrite generated from SIN-1, rather than the specific ROS you intend to measure.
Troubleshooting Steps:
-
Perform a Cell-Free Control:
-
Add SIN-1 to your assay buffer containing the fluorescent probe (e.g., DCFH-DA) in the absence of cells.
-
An increase in fluorescence indicates a direct reaction between the probe and SIN-1 decomposition products.
-
-
Use Scavengers to Identify the Reactive Species:
-
Superoxide Dismutase (SOD): Pre-incubate your cells with SOD (typically 50-100 U/mL) before adding SIN-1. SOD scavenges superoxide, which will reduce peroxynitrite formation and should, therefore, decrease the fluorescence signal if it's ONOO⁻-dependent.
-
Catalase: Pre-incubate with catalase (typically 100-200 U/mL) to remove hydrogen peroxide, a potential downstream product.
-
Uric Acid: A known scavenger of peroxynitrite. Pre-incubate with uric acid (typically 100-500 µM) to see if it reduces the fluorescence signal.
-
-
Validate with an Alternative Probe:
-
Use a probe with a different mechanism of action or higher specificity for your target ROS, if available.
-
Experimental Protocol: Control Experiments for DCFH-DA Assay with SIN-1
| Step | Action | Purpose |
| 1 | Cell-Free Control | |
| Add DCFH-DA (final conc. 10 µM) to cell-free assay buffer. | Establish baseline fluorescence. | |
| Add SIN-1 (experimental concentration) to the buffer. | Determine direct reaction of SIN-1 with the probe. | |
| Measure fluorescence at appropriate wavelengths (Ex/Em ~485/530 nm). | ||
| 2 | Scavenger Controls (in cells) | |
| Seed cells and allow them to adhere. | Prepare for experiment. | |
| Pre-incubate separate sets of wells with: a) SOD (50 U/mL), b) Catalase (100 U/mL), c) Uric Acid (200 µM) for 30-60 minutes. | Scavenge specific reactive species. | |
| Add SIN-1 to the pre-treated wells. | Induce ROS/RNS production. | |
| Add DCFH-DA and incubate. | Detect ROS/RNS. | |
| Measure fluorescence. | Compare signal reduction to identify the interfering species. |
Issue 2: Inconsistent or Unreliable Results in Nitric Oxide (NO) Assays (e.g., DAF-FM)
Possible Cause: The fluorescence of DAF-FM is not solely dependent on NO but on its oxidative byproducts, and can be influenced by other cellular components.
Troubleshooting Steps:
-
Understand the Probe's Mechanism: DAF-FM reacts with an oxidative product of NO, not directly with NO itself. The presence of superoxide from SIN-1 can alter the local redox environment and affect the formation of the fluorescent DAF-FM triazole.
-
Control for Peroxynitrite Interference:
-
Use the peroxynitrite scavenger uric acid to determine if ONOO⁻ is contributing to the signal.
-
-
Include a Positive Control for NO:
-
Use a pure NO donor, such as DEA NONOate, to confirm that your DAF-FM probe is responsive to NO in your system.
-
-
Consider the Cellular Redox Environment:
-
Be aware that cellular antioxidants, like ascorbic acid, can interfere with DAF-FM fluorescence. Maintain consistent culture conditions.
-
Experimental Workflow: Validating DAF-FM Signal in the Presence of SIN-1
Caption: Workflow for DAF-FM assay validation with SIN-1.
Issue 3: Decreased Cell Viability in Assays like AlamarBlue (Resazurin) or Calcein AM
Possible Cause: High concentrations of SIN-1 are cytotoxic, leading to a genuine decrease in cell viability that is being accurately reported by the assay. The "interference" is a biological effect.
Troubleshooting Steps:
-
Perform a Dose-Response Curve:
-
Test a range of SIN-1 concentrations to determine the threshold for cytotoxicity in your specific cell type and experiment duration.
-
Choose a SIN-1 concentration that generates the desired amount of peroxynitrite without causing significant cell death if the goal is to study non-lethal effects.
-
-
Confirm Cytotoxicity with a Secondary Assay:
-
Use a complementary cytotoxicity assay that works by a different principle. For example, if you see a decrease in AlamarBlue (metabolic activity), confirm cell death by measuring membrane integrity with Propidium Iodide (PI) staining.
-
-
Control for Direct Reagent Interaction:
-
Run a cell-free control to ensure that SIN-1 or its byproducts do not directly reduce resazurin (B115843) or quench Calcein fluorescence.
-
Experimental Protocol: Differentiating Cytotoxicity from Assay Interference
| Step | Action | Purpose |
| 1 | Dose-Response | |
| Treat cells with a range of SIN-1 concentrations (e.g., 10 µM to 1 mM). | Determine cytotoxic threshold. | |
| Perform AlamarBlue assay. | Measure metabolic activity. | |
| 2 | Orthogonal Assay | |
| Treat cells with the same SIN-1 concentrations. | Confirm cell death mechanism. | |
| Stain with Hoechst 33342 (stains all nuclei) and Propidium Iodide (stains nuclei of dead cells). | Differentiate live and dead cells. | |
| Image and quantify the percentage of PI-positive cells. | ||
| 3 | Cell-Free Control | |
| Add SIN-1 to media containing AlamarBlue reagent without cells. | Check for direct reduction of resazurin. | |
| Measure fluorescence. |
Issue 4: Altered Mitochondrial Membrane Potential in JC-1 Assays
Possible Cause: SIN-1-induced oxidative stress is causing mitochondrial depolarization, a real biological event, not necessarily an artifact.
Troubleshooting Steps:
-
Interpret the Data in Context: A shift from red to green fluorescence with JC-1 is an indicator of mitochondrial membrane depolarization, which is a known consequence of high levels of oxidative stress.
-
Use a Positive Control for Depolarization:
-
Treat cells with a known mitochondrial uncoupler like FCCP or CCCP to confirm that the JC-1 probe is responding correctly to depolarization in your system.
-
-
Consider Scavengers:
-
Pre-treat cells with antioxidants or specific scavengers (e.g., uric acid for peroxynitrite) to see if they can prevent the SIN-1-induced shift in JC-1 fluorescence. This helps to link the observed depolarization to a specific reactive species.
-
Signaling Pathway: SIN-1 Induced Mitochondrial Depolarization
Caption: SIN-1 decomposition leads to mitochondrial depolarization.
Data Summary Tables
Table 1: Spectral Properties of Common Fluorophores
| Fluorophore | Excitation Max (nm) | Emission Max (nm) | Potential for SIN-1 Interference |
| DCF | ~495 | ~525 | High (direct oxidation by ONOO⁻) |
| DAF-FM-T | ~495 | ~515 | Moderate (reaction with NO oxidation products) |
| Resorufin (from AlamarBlue) | ~570 | ~585 | Moderate (cellular health dependent) |
| Calcein | ~495 | ~515 | Moderate (cellular health dependent) |
| JC-1 (monomer) | ~514 | ~529 | High (cellular health dependent) |
| JC-1 (aggregate) | ~585 | ~590 | High (cellular health dependent) |
| Hoechst 33342 | ~350 | ~461 | Low (generally stable) |
| Propidium Iodide | ~535 | ~617 | Low (stains compromised membranes) |
Table 2: Troubleshooting Summary with Control Reagents
| Problem | Assay | Key Control Reagent | Expected Outcome if Interference is Present |
| False high signal | ROS/RNS (DCFH-DA) | Uric Acid (Peroxynitrite Scavenger) | Signal is significantly reduced. |
| False high signal | ROS/RNS (DCFH-DA) | SOD (Superoxide Scavenger) | Signal is significantly reduced. |
| Ambiguous signal | NO (DAF-FM) | Uric Acid | Signal is altered, indicating ONOO⁻ contribution. |
| Decreased viability | AlamarBlue | Cell-free control with SIN-1 | No change in fluorescence. |
| Depolarization | JC-1 | Uric Acid | Less shift from red to green fluorescence. |
Technical Support Center: 3-Morpholinosydnonimine Hydrochloride (SIN-1)
This guide provides best practices for the storage and handling of 3-Morpholinosydnonimine hydrochloride (SIN-1), a potent vasodilator and peroxynitrite-releasing compound. It is intended for researchers, scientists, and drug development professionals to ensure the stability and efficacy of the compound in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for solid 3-Morpholinosydnonimine hydrochloride?
For optimal stability, solid 3-Morpholinosydnonimine hydrochloride should be stored under the following conditions:
| Parameter | Recommendation | Rationale |
| Temperature | Long-term: -20°C[1][2]; Short-term: Room Temperature is acceptable[1] | Ensures chemical stability and prevents degradation over extended periods. |
| Light | Store in the dark/protect from light | The compound is light-sensitive, and exposure can lead to degradation. |
| Atmosphere | Store in a tightly sealed container under dry conditions | The compound is a crystalline solid and should be protected from moisture. |
Q2: How long can I store solid 3-Morpholinosydnonimine hydrochloride?
When stored as recommended at -20°C in a tightly sealed, light-protected container, the solid compound is stable for at least one year from the date of purchase[3].
Q3: Can I store solutions of 3-Morpholinosydnonimine hydrochloride?
No, solutions of 3-Morpholinosydnonimine hydrochloride must be prepared fresh for each experiment and cannot be stored[3]. In aqueous solutions under physiological conditions, it spontaneously releases both nitric oxide (NO) and superoxide, which then form peroxynitrite[2][3][4]. This inherent reactivity means the compound is not stable in solution.
Q4: In which solvents can I dissolve 3-Morpholinosydnonimine hydrochloride?
3-Morpholinosydnonimine hydrochloride is soluble in water, DMSO, and methanol[1][4]. For cell-based assays, it is crucial to consider the final concentration of the organic solvent to avoid cytotoxicity.
Troubleshooting Guide
Issue 1: I am not observing the expected biological effects in my experiment.
If you are not seeing the anticipated results, consider the following potential causes related to the storage and handling of SIN-1:
-
Improper Storage: Verify that the solid compound has been stored at -20°C and protected from light. Long-term storage at room temperature can lead to degradation.
-
Solution Age: As stated, SIN-1 solutions are not stable. Ensure that the solution was prepared immediately before use.
-
Incorrect Solvent: While soluble in several solvents, ensure the chosen solvent is compatible with your experimental system and that the compound fully dissolved.
Below is a logical workflow to troubleshoot this issue:
Caption: Troubleshooting workflow for lack of biological effect.
Issue 2: The solid 3-Morpholinosydnonimine hydrochloride has changed in appearance (e.g., color, texture).
Any change in the physical appearance of the white crystalline solid may indicate degradation or contamination. Do not use the compound if its appearance has changed. It is recommended to discard the vial and use a fresh stock that has been properly stored.
Experimental Protocols
Protocol 1: Preparation of a Stock Solution
This protocol outlines the steps for preparing a fresh stock solution of 3-Morpholinosydnonimine hydrochloride.
-
Acclimatization: Allow the vial of solid 3-Morpholinosydnonimine hydrochloride to equilibrate to room temperature before opening to prevent condensation of moisture.
-
Weighing: In a fume hood, weigh the desired amount of the solid compound using an analytical balance.
-
Dissolution: Add the appropriate volume of solvent (e.g., sterile water, DMSO, or methanol) to the solid to achieve the desired stock concentration.
-
Mixing: Vortex or sonicate briefly until the solid is completely dissolved.
-
Immediate Use: Use the freshly prepared solution immediately in your experiment. Do not store any remaining solution.
The following diagram illustrates the workflow for handling and preparing SIN-1 solutions:
Caption: Experimental workflow for SIN-1 solution preparation.
References
Factors affecting the rate of NO release from SIN-1
Welcome to the technical support center for 3-morpholinosydnonimine (SIN-1). This resource is designed to assist researchers, scientists, and drug development professionals in utilizing SIN-1 effectively in their experiments. Here you will find answers to frequently asked questions and troubleshooting guides to address common challenges.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental mechanism of Nitric Oxide (NO) release from SIN-1?
SIN-1, the active metabolite of molsidomine, releases nitric oxide (NO) through a multi-step decomposition process in aqueous solutions.[1] The process begins with the spontaneous, non-enzymatic isomerization of SIN-1 into its open-ring form, SIN-1A.[1] This intermediate can then be oxidized by a one-electron acceptor, leading to the formation of a cation radical that decomposes to release NO and the stable byproduct, SIN-1C.[1]
Q2: Does SIN-1 release any other reactive species besides NO?
Yes. In the presence of molecular oxygen, the open-ring intermediate SIN-1A can reduce oxygen via a one-electron transfer, which simultaneously generates superoxide (B77818) (O₂⁻) and the SIN-1 cation radical.[1][2] The cation radical then decomposes to release NO.[1] The co-generation of NO and superoxide can lead to their rapid reaction to form peroxynitrite (ONOO⁻), a potent and cytotoxic oxidizing agent.[2][3][4][5]
Q3: How should I properly prepare and store SIN-1?
For optimal stability, SIN-1 should be handled with care.
-
Long-Term Storage : Lyophilized SIN-1 powder should be stored at 4°C or colder for long-term stability. For periods longer than four weeks, storage at -20°C or -80°C is recommended.[6]
-
Stock Solutions : Prepare stock solutions in an appropriate solvent like water or DMSO. It is highly recommended to aliquot the stock solution into single-use volumes before freezing to avoid repeated freeze-thaw cycles, which can degrade the compound.[6]
-
Solutions in Use : Once in solution, SIN-1 is less stable than in its lyophilized form.[6] The stability depends on factors like pH, temperature, and light exposure. For experiments, it is best to prepare fresh solutions from a frozen aliquot immediately before use.
Q4: What is the typical half-life of SIN-1 in an experimental setting?
The half-life of SIN-1 is not constant and is highly dependent on the experimental conditions. Key factors influencing its decomposition rate include pH, temperature, and the concentration of oxygen and other electron acceptors. Therefore, the rate of NO release can vary significantly between different buffer systems and experimental setups.
Factors Affecting the Rate of NO Release
This section details the key experimental variables that can alter the rate and products of SIN-1 decomposition.
Q5: How does pH influence the rate of NO release from SIN-1?
The pH of the solution is a critical factor. The decomposition of SIN-1, and consequently the release of NO and superoxide, is pH-dependent.[7] Generally, the rate of decomposition increases as the pH decreases (becomes more acidic).[7][8][9] This is because the initial isomerization step is influenced by proton concentration.[10] Researchers must ensure consistent and appropriate pH control in their buffers to achieve reproducible results.
Q6: What is the role of molecular oxygen?
Molecular oxygen (O₂) acts as an electron acceptor in the SIN-1 decomposition pathway, leading to the formation of superoxide (O₂⁻).[1] This makes SIN-1 a simultaneous donor of both NO and superoxide.[1] The concentration of available oxygen can therefore affect the ratio of these two products and the subsequent formation of peroxynitrite. In environments with low oxygen or in the presence of other potent electron acceptors, SIN-1 may behave more like a pure NO donor.[1]
Q7: How does temperature affect the decomposition rate?
The decomposition of SIN-1 is a thermal process.[3] Therefore, the rate of NO release is temperature-dependent. Increasing the temperature will accelerate the decomposition of SIN-1 and increase the rate of NO and superoxide generation.[11][12] For consistency, all experiments should be conducted at a constant, controlled temperature.
Q8: What is the effect of other electron acceptors on the reaction?
Besides oxygen, other biological and chemical electron acceptors can oxidize the SIN-1A intermediate, leading to NO release without the co-generation of superoxide.[1] Examples include ferricytochrome c and certain nitroxides.[1] The presence of these molecules in an experimental system can shift the balance of SIN-1's activity, making it function primarily as an NO donor rather than a peroxynitrite generator.[1]
Q9: How does Superoxide Dismutase (SOD) change the reaction products?
Superoxide dismutase (SOD) is an enzyme that catalyzes the dismutation of superoxide into oxygen and hydrogen peroxide.[13] In a system with SIN-1, the addition of SOD will scavenge the superoxide produced.[14][15] This effectively prevents the reaction between superoxide and NO, thereby inhibiting the formation of peroxynitrite.[2] However, this can also lead to an increase in the bioavailability of NO and potentially enhance cytotoxicity through NO-related pathways, depending on the cell system.[2]
Visualizing the Chemistry and Workflow
The following diagrams illustrate the key pathways and logical relationships discussed.
References
- 1. The peroxynitrite generator, SIN-1, becomes a nitric oxide donor in the presence of electron acceptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. SIN-1-induced cytotoxicity in mixed cortical cell culture: peroxynitrite-dependent and -independent induction of excitotoxic cell death - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Peptide handling & storage guidelines - How to store a peptide? [sb-peptide.com]
- 7. The pH-triggered drug release and simultaneous carrier decomposition of effervescent SiO2–drug–Na2CO3 composite nanoparticles: to improve the antitumor activity of hydrophobic drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Effect of pH on the wettability and fluoride release of an ion-releasing resin composite - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. researchgate.net [researchgate.net]
- 12. The Effect of Temperature on Shear Bond Strength of Clearfil SE Bond and Adper Single Bond Adhesive Systems to Dentin - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Superoxide - Wikipedia [en.wikipedia.org]
- 14. Anti-adrenergic effects of nitric oxide donor SIN-1 in rat cardiac myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Mechanism underlying the inhibitory interaction between the nitrovasodilator SIN-1 and the endothelium - PubMed [pubmed.ncbi.nlm.nih.gov]
How to control for superoxide generation from SIN-1
Welcome to the technical support resource for researchers using 3-morpholinosydnonimine (SIN-1). This guide provides detailed answers to common questions, troubleshooting tips for experimental challenges, and standardized protocols to help you effectively control for and study the distinct effects of nitric oxide (NO), superoxide (B77818) (O₂⁻), and peroxynitrite (ONOO⁻) in your experiments.
Frequently Asked Questions (FAQs)
General Questions
Q1: What is SIN-1 and how does it work?
SIN-1 (3-morpholinosydnonimine) is a water-soluble compound widely used in biomedical research.[1] It is a metabolite of the vasodilator molsidomine.[2] In aqueous solutions under physiological conditions, SIN-1 spontaneously decomposes to simultaneously generate nitric oxide (NO) and superoxide (O₂⁻) radicals.[2][3] These two species rapidly react in a diffusion-limited reaction to form peroxynitrite (ONOO⁻), a potent and highly reactive oxidizing and nitrating agent.[4][5][6] This makes SIN-1 a valuable tool for studying the biological effects of peroxynitrite.[2]
Q2: What is the chemical pathway of SIN-1 decomposition?
The decomposition of SIN-1 is a multi-step process. It first undergoes a spontaneous isomerization to its open-ring form, SIN-1A.[3] In the presence of molecular oxygen, SIN-1A donates an electron to oxygen to form superoxide (O₂⁻), becoming a cation radical in the process. This radical then decomposes to release nitric oxide (NO).[3]
Controlling Superoxide Generation
Q3: How can I specifically study the effects of nitric oxide (NO) from SIN-1 without the interference of superoxide and peroxynitrite?
The most effective method is to remove superoxide from the system as it is generated. This is achieved by adding the enzyme Superoxide Dismutase (SOD) to your experimental medium. SOD catalytically converts superoxide into hydrogen peroxide (H₂O₂) and molecular oxygen.[7] By scavenging superoxide, SOD prevents its reaction with NO, thereby inhibiting the formation of peroxynitrite.[8] Any biological effect observed with SIN-1 that is abolished by the co-incubation with SOD can be attributed to superoxide or peroxynitrite. Conversely, effects that persist or are even enhanced in the presence of SOD are likely mediated by NO.[7][8]
Q4: What is the recommended protocol for using Superoxide Dismutase (SOD) with SIN-1?
-
Determine Optimal SOD Concentration: The effective concentration of SOD can vary between experimental systems. A typical starting concentration is 100-200 U/mL. It is advisable to perform a dose-response curve to find the minimal concentration of SOD that completely scavenges the superoxide produced by the SIN-1 concentration you are using.
-
Experimental Setup: Prepare two parallel experimental groups:
-
Group A (Peroxynitrite Effects): Treat cells/tissue with SIN-1 alone.
-
Group B (Nitric Oxide Effects): Pre-incubate the cells/tissue with SOD for 15-30 minutes, then add SIN-1.
-
-
Optional: Add Catalase: SOD produces hydrogen peroxide, which can have its own biological effects. To control for this, you can include a third experimental group with SOD plus catalase (typically ~100 U/mL), which will degrade the H₂O₂.[8]
-
Analysis: Compare the outcomes of Group A and Group B. A difference in results indicates the specific contribution of superoxide/peroxynitrite.
Q5: Are there alternatives to SOD for scavenging superoxide?
While SOD is the most specific enzymatic scavenger, other chemical compounds can be used. Tiron (1,2-dihydroxybenzene-3,5-disulfonate) is a cell-permeable antioxidant that is an effective and specific scavenger of superoxide.[9] However, like with any chemical inhibitor or scavenger, potential off-target effects should be considered and controlled for.
Q6: Can I modulate SIN-1 to primarily donate NO instead of generating peroxynitrite?
Yes, under specific conditions. The generation of superoxide from SIN-1 is dependent on the presence of an electron acceptor, which is typically molecular oxygen.[3] However, other biological electron acceptors, such as ferricytochrome c and other heme proteins, can also oxidize SIN-1.[3] This process stimulates the release of NO without the co-generation of superoxide.[3] Therefore, in environments with low oxygen tension or a high concentration of suitable electron acceptors, SIN-1 may function more like a pure NO donor.[3]
Experimental Protocols & Data
SIN-1 Preparation and Storage
SIN-1 is unstable in aqueous solutions and should be reconstituted immediately before use. For long-term storage, the lyophilized powder should be kept at -20°C.
| Table 1: Physicochemical Properties of SIN-1 Hydrochloride | |
| Molecular Weight | 206.63 g/mol [1] |
| Appearance | White solid |
| Solubility | Water: 25 mg/mL |
| DMSO: 10 mg/mL | |
| Ethanol: 10 mg/mL | |
| Storage (Lyophilized) | -20°C |
| Storage (Solution) | Prepare fresh; avoid freeze-thaw cycles.[10] |
Protocol: Quantification of Superoxide Generation
The generation of superoxide can be quantified using the SOD-inhibitable cytochrome c reduction assay.
-
Reagents:
-
Cytochrome c (from horse heart) solution (e.g., 50 µM in phosphate (B84403) buffer).
-
SIN-1 solution (concentration as required for your experiment).
-
Superoxide Dismutase (SOD) solution (e.g., 200 U/mL).
-
-
Procedure:
-
Prepare two sets of reaction mixtures in a cuvette or microplate.
-
Mixture 1 (Total Reduction): Add cytochrome c solution and SIN-1.
-
Mixture 2 (Non-Superoxide Reduction): Add cytochrome c solution, SOD, and SIN-1.
-
Immediately measure the change in absorbance at 550 nm over time. The reduction of ferricytochrome c to ferrocytochrome c by superoxide leads to an increase in absorbance at this wavelength.
-
-
Calculation:
| Table 2: Key Kinetic Constants | |
| Reaction | Rate Constant (k) |
| NO + O₂⁻ → ONOO⁻ | ~1 x 10¹⁰ M⁻¹s⁻¹[6][13] |
| O₂⁻ + S-nitrosocysteine | 7.69 x 10⁴ M⁻¹s⁻¹[14] |
| O₂⁻ + S-nitrosoglutathione | 1.28 x 10⁴ M⁻¹s⁻¹[14] |
Troubleshooting Guide
| Table 3: Common Issues and Solutions in SIN-1 Experiments | ||
| Symptom | Possible Cause | Recommended Solution |
| High variability between experiments. | 1. SIN-1 solution instability: SIN-1 degrades rapidly in aqueous solution. 2. Inconsistent cell/tissue state: Biological variability can affect responses. | 1. Always prepare SIN-1 solutions fresh immediately before each experiment. Do not use previously prepared and stored solutions. 2. Standardize cell culture conditions, passage number, and experimental timing. |
| Unexpected cytotoxicity. | 1. Formation of toxic byproducts: Besides peroxynitrite, other decomposition products of SIN-1 can be cytotoxic.[15] 2. High concentration: The concentration of SIN-1 may be too high for the experimental system. | 1. Include a "decomposed SIN-1" control: prepare a SIN-1 solution, let it decompose completely (e.g., incubate for 24 hours), and then add it to your system to check for byproduct toxicity.[15] 2. Perform a dose-response curve to determine the optimal concentration range. |
| Effect is enhanced, not blocked, by SOD. | The observed effect is mediated by NO or a related nitrosative species, not peroxynitrite.[8] | This is a valid result. Conclude that the pathway is independent of superoxide. You can further confirm this using an NO scavenger like PTIO or a guanylyl cyclase inhibitor like ODQ if cGMP signaling is suspected.[7] |
| No effect observed. | 1. Inactive SIN-1: The compound may have degraded due to improper storage. 2. Rapid scavenging in media: Components in the culture medium (e.g., serum, certain amino acids) can scavenge reactive species. 3. Cellular antioxidant capacity: The cells may have robust antioxidant systems that neutralize the generated species. | 1. Purchase fresh SIN-1 and store it correctly at -20°C. 2. Run pilot experiments in a simplified buffer (e.g., PBS, HBSS) to confirm SIN-1 activity. If using complex media, be aware of potential interference. 3. Measure cellular antioxidant capacity (e.g., glutathione (B108866) levels) to assess the system's baseline state. |
References
- 1. SIN-1 chloride | NO Donors / Precursors | Tocris Bioscience [tocris.com]
- 2. NO Detection Reagent SIN-1 | CAS 16142-27-1 Dojindo [dojindo.com]
- 3. The peroxynitrite generator, SIN-1, becomes a nitric oxide donor in the presence of electron acceptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Differential effects of the peroxynitrite donor, SIN-1, on atrial and ventricular myocyte electrophysiology - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Nitric Oxide and Peroxynitrite in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. journals.physiology.org [journals.physiology.org]
- 7. Anti-adrenergic effects of nitric oxide donor SIN-1 in rat cardiac myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. SIN-1-induced cytotoxicity in mixed cortical cell culture: peroxynitrite-dependent and -independent induction of excitotoxic cell death - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Peptide handling & storage guidelines - How to store a peptide? [sb-peptide.com]
- 11. Detection and Quantification of Superoxide Formed within the Periplasm of Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A quantitative test for superoxide radicals produced in biological systems - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Myeloperoxidase scavenges peroxynitrite: A novel anti-inflammatory action of the heme enzyme - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Superoxide-mediated decomposition of biological S-nitrosothiols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Common pitfalls when working with SIN-1 in the lab
Welcome to the . This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for working with 3-morpholinosydnonimine (SIN-1) in a laboratory setting.
Troubleshooting Guide
This section addresses common issues encountered during experiments with SIN-1.
Question: My experimental results with SIN-1 are inconsistent. What are the likely causes?
Answer: Inconsistent results with SIN-1 often stem from its inherent instability and the complex nature of its decomposition. Here are the primary factors to consider:
-
Solution Instability: SIN-1 is unstable in aqueous solutions and should be prepared fresh just before use. Pre-made stock solutions, even when frozen, can degrade over time.
-
Decomposition Rate Variability: The rate at which SIN-1 decomposes to release nitric oxide (NO) and superoxide (B77818) (O₂⁻) is highly dependent on experimental conditions. Minor variations in pH, temperature, and the composition of your buffer or cell culture medium can lead to significant differences in the concentration of active species.[1][2][3]
-
Oxygen and Electron Acceptor Availability: The decomposition of SIN-1 and the subsequent generation of peroxynitrite (ONOO⁻) are influenced by the presence of oxygen and other electron acceptors.[4][5] In environments with low oxygen or in the presence of biological electron acceptors like heme proteins, SIN-1 may function more as a nitric oxide donor than a peroxynitrite generator.[5]
-
Cell Culture Medium Components: Components in cell culture media, such as bicarbonate, can react with SIN-1 decomposition products to form other cytotoxic substances, adding another layer of complexity.[1][6]
Question: I suspect my SIN-1 stock solution is degraded. How should I prepare and store it properly?
Answer: Proper preparation and storage are critical for obtaining reliable results with SIN-1.
-
Preparation: Always dissolve SIN-1 in a suitable solvent like DMSO or water immediately before your experiment.[7]
-
Storage of Solid Compound: Store the solid SIN-1 compound protected from light and moisture at -20°C.[8]
-
Aqueous Solutions: Avoid storing SIN-1 in aqueous solutions for extended periods. If a stock solution must be made, aliquot it into small volumes and freeze immediately at -20°C or below.[7] However, be aware that some degradation may still occur upon freezing and thawing. For best results, fresh preparation is always recommended.
Question: I am observing unexpected cytotoxicity in my cell culture experiments. What could be the reason?
Answer: Unexpected cytotoxicity can arise from several factors related to SIN-1's mechanism of action.
-
Peroxynitrite Formation: SIN-1 simultaneously generates nitric oxide and superoxide, which rapidly react to form the highly cytotoxic molecule, peroxynitrite.[1][9]
-
Concentration and Exposure Time: The cytotoxic effects of SIN-1 are both concentration- and time-dependent.[10][11] It is crucial to perform dose-response and time-course experiments to determine the optimal concentration and duration for your specific cell type and experimental question.
-
Secondary Cytotoxic Products: As mentioned, reactions with media components can generate other toxic species.[1][6]
-
Enhanced Cytotoxicity with SOD: In some cases, the removal of superoxide by superoxide dismutase (SOD) can actually enhance SIN-1's cytotoxicity by making more nitric oxide available for other cytotoxic pathways.[1][9]
Question: How can I be sure that the effects I'm observing are due to peroxynitrite and not just nitric oxide or superoxide alone?
Answer: This is a critical experimental question. The following controls are essential:
-
Nitric Oxide Donor Control: Use a nitric oxide donor that does not produce superoxide, such as DETA/NO, to distinguish the effects of NO alone.[9]
-
Superoxide Generating System: Employ a system that generates superoxide without releasing NO, for example, xanthine/xanthine oxidase, to assess the effects of superoxide independently.
-
Peroxynitrite Scavengers: Use a peroxynitrite scavenger, such as uric acid or FeTPPS, to confirm that the observed effects are indeed mediated by peroxynitrite.[9] If the scavenger reverses the effect of SIN-1, it strongly implicates peroxynitrite as the mediator.
-
SOD and Catalase: Adding superoxide dismutase (SOD) can help dissect the roles of superoxide and peroxynitrite. If the effect is diminished, superoxide itself may be involved. If the effect is enhanced, it may point towards a greater role for NO-mediated pathways.[1][9] Catalase can be used to eliminate hydrogen peroxide, a downstream product of superoxide dismutation.[12][13]
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of SIN-1?
A1: SIN-1 is a prodrug that, in aqueous solution, spontaneously decomposes to release both nitric oxide (•NO) and superoxide anion (O₂•⁻). These two radical species then rapidly combine to form peroxynitrite (ONOO⁻), a potent oxidizing and nitrating agent.[1][9]
Q2: What is the typical half-life of SIN-1 in solution?
A2: The half-life of SIN-1 is highly variable and depends on the specific conditions. Factors such as pH, temperature, oxygen concentration, and the presence of other molecules in the solution can significantly alter its decomposition rate. It is always best to assume a short half-life and prepare solutions fresh.
Q3: What are the optimal conditions for working with SIN-1?
A3: The "optimal" conditions depend on your experimental goals. To maximize peroxynitrite formation, physiological pH (around 7.4) and temperature (37°C) in an oxygenated environment are generally used. However, be aware that these conditions also favor rapid decomposition.
Q4: How can I quantify the amount of nitric oxide and superoxide produced by SIN-1 in my experiment?
A4:
-
Nitric Oxide: The Griess assay is a common colorimetric method to measure nitrite (B80452) (NO₂⁻), a stable oxidation product of NO.[8][14][15][16][17]
-
Superoxide: Superoxide production can be detected using probes like lucigenin (B191737) or dihydroethidium (B1670597) (DHE), which become chemiluminescent or fluorescent upon reaction with superoxide.[5][7][9][18][19]
Q5: How do I detect protein nitration caused by SIN-1-derived peroxynitrite?
A5: Protein tyrosine nitration is a hallmark of peroxynitrite activity, forming 3-nitrotyrosine (B3424624) residues. This can be detected by:
-
Western Blotting: Using a specific antibody against 3-nitrotyrosine.[12][20][21][22]
-
Mass Spectrometry: This technique can identify the specific proteins that are nitrated and the exact sites of modification.[22]
Quantitative Data Summary
Table 1: SIN-1 Solubility
| Solvent | Solubility | Reference |
| Water | 25 mg/mL | [7] |
| DMSO | 10 mg/mL | [7] |
| Ethanol | 10 mg/mL | [7] |
Table 2: Factors Influencing SIN-1 Decomposition
| Factor | Effect on Decomposition Rate | Reference |
| Higher Temperature | Increases | [2][3] |
| Higher pH | Increases (at neutral pH) | [4] |
| Oxygen | Required for peroxynitrite formation | [4] |
| Electron Acceptors | Can lead to primarily NO release | [5] |
| Bicarbonate (in media) | Reacts to form other cytotoxic species | [1][6] |
Table 3: Exemplary Concentrations of SIN-1 in Cell Culture Studies
| Cell Type | Concentration Range | Observed Effect | Reference |
| Mixed Cortical Cells | Concentration-dependent | Increased cell injury | [1][9] |
| Endothelial Cells | 500 - 1000 µM | Cell death after 6 hours | [12][13] |
| PC12 Cells | LD₅₀ ~0.5 mM | Cytotoxicity | [1] |
| Trigeminal Ganglion Neurons | 1 mM | Increased excitability | [23] |
Experimental Protocols
Protocol 1: Preparation of SIN-1 Working Solution
-
Equilibrate the solid SIN-1 vial to room temperature before opening to prevent condensation.
-
Calculate the required amount of SIN-1 for your desired final concentration.
-
Just prior to the experiment, dissolve the SIN-1 in an appropriate volume of sterile, cell-culture grade water or DMSO to make a concentrated stock solution.
-
Immediately dilute the stock solution to the final working concentration in your pre-warmed experimental buffer or cell culture medium.
-
Mix gently by inverting the tube and use the solution without delay.
-
Discard any unused solution; do not store for later use.
Protocol 2: Cell Viability Assay (WST-1 Method)
-
Seed cells in a 96-well plate at a density appropriate for your cell line and allow them to adhere overnight.
-
Prepare fresh SIN-1 solutions at various concentrations in the appropriate cell culture medium.
-
Remove the old medium from the cells and replace it with 100 µL of the SIN-1 containing medium or control medium.
-
Incubate the cells for the desired treatment duration (e.g., 24 hours) at 37°C in a 5% CO₂ incubator.
-
Add 10 µL of WST-1 reagent to each well.
-
Incubate for 1-4 hours at 37°C, or until a sufficient color change is observed.
-
Shake the plate for 1 minute on a shaker.
-
Measure the absorbance at 450 nm using a microplate reader. The reference wavelength should be greater than 600 nm.[24]
Protocol 3: Detection of Nitric Oxide using the Griess Assay
-
Collect cell culture supernatants from your control and SIN-1 treated cells.
-
If your samples contain protein, deproteinize them by adding an equal volume of a precipitating agent (e.g., 10% trichloroacetic acid), vortexing, and centrifuging to pellet the protein.
-
Prepare a nitrite standard curve using a series of known concentrations of sodium nitrite.
-
In a 96-well plate, add 50 µL of your deproteinized samples and standards to individual wells.
-
Add 50 µL of Griess Reagent I (e.g., sulfanilamide (B372717) in acidic solution) to each well and incubate for 5-10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent II (e.g., N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water) to each well and incubate for another 5-10 minutes at room temperature, protected from light.
-
Measure the absorbance at 540 nm within 30 minutes.
-
Determine the nitrite concentration in your samples by comparing their absorbance to the standard curve.
Protocol 4: Western Blot for 3-Nitrotyrosine
-
Lyse your control and SIN-1 treated cells in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA).
-
Prepare your samples for SDS-PAGE by adding Laemmli buffer and heating at 95-100°C for 5 minutes.
-
Load equal amounts of protein per lane on an SDS-polyacrylamide gel and perform electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for 3-nitrotyrosine overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 5-10 minutes each.
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again as in step 8.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.[12][20][21][22]
Visualizations
Caption: Decomposition pathway of SIN-1.
Caption: General experimental workflow for using SIN-1.
References
- 1. SIN-1-induced cytotoxicity in mixed cortical cell culture: peroxynitrite-dependent and -independent induction of excitotoxic cell death - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. jneurosci.org [jneurosci.org]
- 5. A highly sensitive chemiluminescence assay for superoxide detection and chronic granulomatous disease diagnosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. ahajournals.org [ahajournals.org]
- 8. biotium.com [biotium.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Time- and concentration-dependent cytotoxicity of antibiotics used in endodontic therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. abcam.co.jp [abcam.co.jp]
- 13. SIN-1-induced cytotoxicity in cultured endothelial cells involves reactive oxygen species and nitric oxide: protective effect of sepiapterin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. sciencellonline.com [sciencellonline.com]
- 15. resources.rndsystems.com [resources.rndsystems.com]
- 16. Protocol Griess Test [protocols.io]
- 17. bowdish.ca [bowdish.ca]
- 18. researchgate.net [researchgate.net]
- 19. ahajournals.org [ahajournals.org]
- 20. badrilla.com [badrilla.com]
- 21. benchchem.com [benchchem.com]
- 22. Western blot analysis for nitrotyrosine protein adducts in livers of saline-treated and acetaminophen-treated mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Peroxynitrite Contributes to Behavioral Responses, Increased Trigeminal Excitability, and Changes in Mitochondrial Function in a Preclinical Model of Migraine - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Sin1-mediated mTOR signaling in cell growth, metabolism and immune response - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Quenching SIN-1 Reactions for Endpoint Assays
For Researchers, Scientists, and Drug Development Professionals
This guide provides detailed troubleshooting, FAQs, and protocols for experiments involving the peroxynitrite donor SIN-1 (3-morpholinosydnonimine), with a focus on effectively stopping reactions for accurate endpoint analysis.
Section 1: Understanding SIN-1 and Peroxynitrite Generation
FAQ 1: How does SIN-1 generate peroxynitrite?
SIN-1 is a valuable experimental tool that spontaneously decomposes in physiological aqueous solutions to generate nitric oxide (•NO) and superoxide (B77818) (O₂•⁻) simultaneously. These two highly reactive species rapidly combine in close proximity to form peroxynitrite (ONOO⁻), a potent oxidant and nitrating agent. The decomposition is a multi-step process that begins with the isomerization of SIN-1 to its open-ring form, SIN-1A.[1]
DOT Script: SIN-1 Decomposition Pathway
A logical workflow for troubleshooting variability in SIN-1 assays.
FAQ 4: How do I "quench" or stop the reaction for an endpoint assay?
The term "quenching" in this context can be ambiguous. It's crucial to distinguish between stopping the peroxynitrite-generating reaction itself and halting the downstream biological or enzymatic process you are measuring.
-
Terminating the Biological/Enzymatic Assay: This is the most common approach for endpoint assays. The SIN-1 decomposition continues, but its effect on the system is stopped at a precise moment. This is achieved by adding a stop solution that, for example, denatures enzymes, or by a process that fixes or lyses cells.
[2]2. Scavenging the Reactive Species: This involves adding a compound that rapidly reacts with and neutralizes peroxynitrite, effectively stopping its ability to interact with your biological system. This is less a "quenching" for a timed endpoint and more a tool to confirm that peroxynitrite is the causative agent.
[3]
Table 2: Common Strategies for Stopping Reactions in Endpoint Assays
Strategy Mechanism Common Use Case / Example Acidic Stop Solution Drastically changes the pH, denaturing enzymes and stopping the reaction. The resulting color change is stable for measurement. Adding 1M phosphoric or sulfuric acid to stop an HRP-TMB reaction in an ELISA. [4][5] Cell Lysis Rupturing cells with a lysis buffer (e.g., RIPA buffer) immediately stops all cellular processes and releases proteins for downstream analysis like Western blotting. Measuring phosphorylation of a signaling protein at a specific time point after SIN-1 treatment. Cell Fixation Cross-linking proteins and cellular structures with agents like paraformaldehyde to preserve cell morphology and antigenicity at a specific moment. Immunofluorescence staining to visualize 3-nitrotyrosine (B3424624) formation (a marker of peroxynitrite activity) at a fixed time. Rapid Cooling Placing samples on ice can dramatically slow down most biological reactions, providing a temporary stop before further processing. Temporarily halting cell culture plates before proceeding with lysis or fixation. Peroxynitrite Scavenging A scavenger compound rapidly reacts with and neutralizes peroxynitrite. This is used as a control to prove the observed effect is due to peroxynitrite. Adding uric acid or Ebselen to a parallel well to show that it prevents the SIN-1-induced effect. [6]
Section 3: Experimental Protocols & Essential Controls
FAQ 5: What is a reliable protocol for preparing and using SIN-1 in cell culture?
Proper handling of SIN-1 is critical for reproducible results. As it begins to decompose immediately in aqueous solutions, timing is key.
Protocol: Preparation of SIN-1 and Treatment of Cell Cultures
-
Reagent Preparation:
-
Allow the vial of SIN-1 hydrochloride powder to equilibrate to room temperature before opening to prevent condensation.
-
Prepare a concentrated stock solution (e.g., 10-100 mM) by dissolving the SIN-1 in a cold, sterile-filtered buffer (e.g., 10 mM HCl) or an anhydrous solvent like cell culture-grade DMSO.
-
Aliquot the stock solution into small, single-use volumes and store at -20°C, protected from light and moisture. Keep the working aliquot on ice at all times during the experiment.
-
Cell Treatment:
-
Grow cells to the desired confluency (e.g., 70-80%) in appropriate culture plates.
-
Just before the experiment, you may wish to replace the complete medium with a serum-free or low-serum medium to reduce potential interference from serum components. Ensure the medium is pre-warmed to 37°C.
-
Crucial Step: Immediately before treating the cells, dilute the cold SIN-1 stock solution directly into the pre-warmed culture medium to achieve the final desired concentration (e.g., 10 µM - 1 mM). Mix gently but thoroughly.
-
Add the SIN-1 containing medium to your cells and return them to the incubator for the specified treatment duration.
DOT Script: SIN-1 Experimental Workflow
A standard workflow for cell-based assays using SIN-1.
FAQ 6: What experimental controls are absolutely necessary?
To generate valid, interpretable data, a comprehensive set of controls is non-negotiable.
[7][8][9]
Table 3: Essential Controls for SIN-1 Experiments
Control Group Purpose Typical Reagents Untreated Control Provides the baseline measurement for cell health and the assay signal. Cells in medium only. Vehicle Control Accounts for any effects of the solvent used to dissolve SIN-1. Cells treated with the same concentration of DMSO or HCl used for the SIN-1 stock. Scavenger Control To confirm that the observed effects are specifically due to peroxynitrite. Cells pre-treated with a peroxynitrite scavenger (e.g., 100 µM Uric Acid) before adding SIN-1. [6] Scavenger Alone Control To ensure the scavenger itself does not have an independent effect on the assay endpoint. Cells treated only with the scavenger. Decomposed SIN-1 Control To control for the stable, non-radical end-products of SIN-1 decomposition. Prepare a SIN-1 solution in medium and incubate it (e.g., 37°C for 24 hours) to allow for complete decomposition before adding it to the cells.
References
- 1. researchgate.net [researchgate.net]
- 2. Endpoint vs Kinetic Enzyme Activity Assays: When to Use Each [synapse.patsnap.com]
- 3. sfrbm.org [sfrbm.org]
- 4. antibodiesinc.com [antibodiesinc.com]
- 5. brainly.com [brainly.com]
- 6. Scavengers of reactive oxygen species (ROS)—Table 18.2 | Thermo Fisher Scientific - US [thermofisher.com]
- 7. lantsandlaminins.com [lantsandlaminins.com]
- 8. simplicable.com [simplicable.com]
- 9. What is an experimental control? [statsig.com]
Validation & Comparative
A Comparative Guide to Peroxynitrite Generators: SIN-1 vs. Alternatives for In Vitro Research
For Researchers, Scientists, and Drug Development Professionals
Peroxynitrite (ONOO⁻), a potent reactive nitrogen species, is a critical mediator in a spectrum of physiological and pathological processes, including inflammation, cardiovascular diseases, and neurodegeneration.[1][2][3] Formed from the near-diffusion-limited reaction of nitric oxide (•NO) and superoxide (B77818) anion (O₂•⁻), its study in vitro requires reliable and well-characterized generation methods.[1][4] This guide provides an objective comparison of 3-morpholinosydnonimine (SIN-1), a widely used peroxynitrite donor, with other common alternatives, supported by experimental data and detailed protocols to aid in experimental design.
Mechanisms of Peroxynitrite Generation
The choice of a peroxynitrite generator profoundly impacts experimental outcomes due to differences in the rate of generation, co-generation of other reactive species, and overall control. The primary methods include spontaneous decomposition of donor compounds like SIN-1, direct application of authentic peroxynitrite, and co-generation from separate •NO and O₂•⁻ sources.
SIN-1 (3-morpholinosydnonimine)
SIN-1 is a popular peroxynitrite donor that functions by spontaneously decomposing in physiological aqueous solutions (pH 7.4) to co-generate both •NO and O₂•⁻.[5][6] These two radicals, produced in close proximity, rapidly react to form peroxynitrite.[7]
The decomposition process is a multi-step reaction:
-
SIN-1A reduces molecular oxygen to yield superoxide (O₂•⁻) and a SIN-1 cation radical.[7]
-
The cation radical then decomposes to release nitric oxide (•NO).[7]
-
The co-generated •NO and O₂•⁻ combine to form peroxynitrite (ONOO⁻).[7]
It is critical to note that under low oxygen conditions or in the presence of biological electron acceptors like heme proteins, SIN-1 may function more as an •NO donor, as other molecules can oxidize SIN-1A without the concurrent formation of superoxide.[7][9]
Authentic Peroxynitrite
This method involves the direct application of a pre-synthesized, stabilized peroxynitrite solution to the experimental system.[10] Synthesis is typically achieved via a quenched-flow reaction of acidified hydrogen peroxide with sodium nitrite (B80452), stabilized in a strong base (NaOH).[5] This approach provides a bolus of peroxynitrite, but its utility is limited by its extreme instability at physiological pH, with a half-life of less than 20 milliseconds.[11] In pulmonary artery cell culture medium, the half-life was determined to be 1.38 seconds.[10]
Co-generation Systems (Separate •NO and O₂•⁻ Sources)
A more biomimetic approach involves using two separate compounds to generate •NO and O₂•⁻ within the experimental system.[6]
-
•NO Donors: Compounds like S-nitroso-N-acetyl-DL-penicillamine (SNAP) or (Z)-1-[2-aminoethyl)-N-(2-ammonioethyl) aminodiazen-1-ium-1,2-diolate (DETA/NO) can provide a controlled release of nitric oxide.[6][12]
-
O₂•⁻ Generators: The hypoxanthine/xanthine (B1682287) oxidase system is commonly used to produce a flux of superoxide.[6][11]
This method allows for fine-tuning the relative rates of •NO and O₂•⁻ generation, but the complex reaction network can be influenced by the partial inactivation of enzymes like xanthine oxidase by peroxynitrite-derived radicals.[11]
Cellular Generation
In certain experimental models, peroxynitrite can be generated by the cells themselves. For instance, stimulating macrophage cell lines (e.g., RAW 264.7) with lipopolysaccharide (LPS) and interferon-gamma (IFN-γ) induces the expression of inducible nitric oxide synthase (iNOS) and NADPH oxidase, leading to the production of •NO and O₂•⁻, respectively, and subsequent peroxynitrite formation.[1][13]
Comparative Analysis of Peroxynitrite Generators
| Feature | SIN-1 | Authentic Peroxynitrite | Co-generation System (e.g., SNAP + XO) | Cellular Generation (e.g., LPS-stimulated macrophages) |
| Mechanism | Spontaneous decomposition co-generating •NO and O₂•⁻.[7] | Direct addition of pre-synthesized ONOO⁻.[5] | Simultaneous enzymatic generation of O₂•⁻ and chemical release of •NO.[6] | Cellular enzymatic production of •NO (iNOS) and O₂•⁻ (NADPH Oxidase).[13] |
| Byproducts | SIN-1C (inactive metabolite), H₂O₂ (from O₂•⁻ dismutation).[9][14] | Decomposition products (e.g., nitrate), residual H₂O₂ from synthesis. | Products from •NO donor decomposition; uric acid (from xanthine oxidase activity). | Numerous inflammatory mediators and cytokines. |
| Control | Rate is dependent on SIN-1 concentration and buffer conditions; provides continuous, low-level generation.[5] | Precise initial concentration, but delivered as a bolus with very rapid decay.[11] | Flux can be modulated by varying enzyme/substrate and donor concentrations.[11] | Complex and indirect; depends on cellular response to stimuli. |
| Advantages | Simple to use for continuous generation; commercially available.[5] | Delivers known quantity of pure ONOO⁻; no continuous generation of precursors. | Mimics in vivo simultaneous generation; flux rates can be controlled.[6] | Most physiologically relevant model for inflammatory conditions. |
| Disadvantages | May act as an •NO donor in some conditions; ratio of •NO/O₂•⁻ is fixed.[9] | Extremely short half-life at neutral pH; difficult to maintain steady-state concentration.[11] | Complex kinetics; potential for enzyme inactivation by byproducts.[11] | Difficult to quantify ONOO⁻ production; confounding effects from other released molecules. |
| Typical Use Case | Chronic exposure studies in cell culture to investigate signaling or cytotoxicity.[7] | Acute exposure studies to determine immediate effects of a high ONOO⁻ concentration. | Studies requiring controlled, variable fluxes of ONOO⁻ precursors.[6] | Investigating the role of endogenously produced ONOO⁻ in cell-cell interactions (e.g., microglial toxicity).[13] |
Quantitative Data Summary
The effective concentration of SIN-1 varies widely depending on the cell type and the biological endpoint being measured.
| Generator | System / Cell Type | Concentration | Observed Effect / Generation Rate | Citation(s) |
| SIN-1 | In Vitro (Krebs' buffer) | 1 mM | Generates ~1.5 µmol of peroxynitrite per minute. | [7] |
| SIN-1 | Pulmonary Artery Endothelial Cells | 2 µM | Threshold for cytotoxicity. | [15] |
| SIN-1 | Pulmonary Artery Smooth Muscle Cells | 20 µM | Threshold for cytotoxicity. | [15] |
| SIN-1 | Murine Cardiomyocytes | 200 µM | Reduced contractility during high beta-adrenergic stimulation. | [7][16] |
| SIN-1 | Escherichia coli | 0.5 mM | LD₅₀ (concentration causing 50% lethality). | [14] |
| SIN-1 | Pulmonary Artery Cell Culture Medium | 20 µM | Generates ONOO⁻ at a rate of 0.11 µM min⁻¹. | [10] |
| Authentic Peroxynitrite | H9C2 Cardiomyocytes | 100-500 µM | Moderately reduced cell viability after 4 hours. | [17] |
Experimental Protocols
Protocol 1: In Vitro Cell Treatment with SIN-1
This protocol provides a general workflow for treating adherent cells with SIN-1 to study the effects of peroxynitrite.
Materials:
-
SIN-1 hydrochloride
-
Sterile, cell culture-grade DMSO or 10 mM HCl
-
Appropriate cell culture medium
-
Peroxynitrite scavenger (e.g., Uric Acid) for control groups[7]
Procedure:
-
Stock Solution Preparation: Prepare a concentrated stock solution of SIN-1 (e.g., 100 mM) in DMSO or 10 mM HCl to prevent decomposition.[5][7] Aliquot into single-use, light-protecting tubes and store at -80°C. Avoid repeated freeze-thaw cycles.[7]
-
Cell Seeding: Seed cells in appropriate culture plates and allow them to adhere and reach the desired confluency (e.g., 24 hours).[7]
-
Preparation of Treatment Media: Immediately before use, thaw a SIN-1 stock aliquot. Dilute the stock to the final desired concentration in pre-warmed culture medium.[7] Prepare media for all experimental groups:
-
Vehicle Control: Medium with the same concentration of the solvent (e.g., DMSO) used for the SIN-1 stock.[7]
-
SIN-1 Treatment: Medium containing the final concentration of SIN-1.[7]
-
Scavenger Control: Medium containing SIN-1 plus a pre-treatment of a peroxynitrite scavenger (e.g., uric acid) to confirm effects are ONOO⁻-dependent.[7][18]
-
Scavenger Alone Control: Medium containing only the scavenger.[7]
-
-
Cell Treatment: Remove the existing culture medium from the cells and replace it with the freshly prepared treatment media for each group.[7]
-
Incubation: Return the cells to the incubator for the desired period (minutes to hours), depending on the experimental endpoint.[7]
-
Downstream Analysis: Following incubation, collect cell lysates, media, or fix cells for analysis (e.g., Western blotting, viability assays, immunofluorescence).[7]
Protocol 2: Synthesis of Authentic Peroxynitrite (Summary)
This method, known as the "quenched-flow" technique, is widely used for producing peroxynitrite in the laboratory.[5]
-
Reaction: An acidified solution of hydrogen peroxide is rapidly mixed with a solution of sodium nitrite on ice.[5]
-
Quenching: The reaction is immediately quenched (within 1-2 seconds) by adding a strong base, typically ice-cold NaOH, which stabilizes the peroxynitrite anion.[5]
-
Purification: Excess hydrogen peroxide is removed by treating the solution with manganese dioxide (MnO₂).[5]
-
Quantification: The concentration of the final peroxynitrite solution is determined spectrophotometrically by measuring its absorbance at 302 nm in 0.1 M NaOH (ε₃₀₂ = 1670 M⁻¹cm⁻¹).[5]
Impact on Cellular Signaling Pathways
Peroxynitrite exerts its biological effects primarily through oxidative reactions and, most notably, through protein tyrosine nitration.[19][20]
Protein Tyrosine Nitration: Peroxynitrite adds a nitro group (-NO₂) to the aromatic ring of tyrosine residues, forming 3-nitrotyrosine.[7][21] This modification is a stable marker of peroxynitrite-mediated damage and can have several consequences for protein function:
-
Loss of Function: Nitration can disrupt catalytic activity or protein-protein interactions.[19]
-
Gain of Function: In some cases, nitration can lead to altered or enhanced protein activity.[19]
-
Inhibition of Signaling: Tyrosine nitration can compete with tyrosine phosphorylation, a critical step in many signaling cascades.[19][20] By blocking phosphorylation sites, peroxynitrite can effectively shut down phosphotyrosine-dependent signaling pathways.[2]
Peroxynitrite has been shown to modulate numerous signaling cascades, often in a concentration-dependent manner.[19] For example, it is a known activator of the JNK/MAP kinase pathway in various cell types.[19]
Conclusion
The selection of a peroxynitrite generator is a critical decision in experimental design.
-
SIN-1 offers a convenient method for inducing continuous, low-level peroxynitrite stress, making it suitable for studies on chronic exposure and signaling pathway modulation. However, researchers must be mindful of its potential to act as an •NO donor under certain conditions.
-
Authentic peroxynitrite provides a precise, high-concentration bolus, ideal for studying acute toxic effects, but its rapid decay makes it unsuitable for long-term experiments.
-
Co-generation systems offer the most flexibility in modulating the flux of peroxynitrite precursors, closely mimicking the biological context, though their kinetic complexity requires careful characterization.
-
Cellular induction is the most physiologically relevant method for studying inflammatory conditions but presents challenges in quantifying peroxynitrite and isolating its effects from other cellular responses.
By understanding the distinct characteristics, advantages, and limitations of each method, researchers can better select the appropriate tool to investigate the multifaceted roles of peroxynitrite in biology and disease. researchers can better select the appropriate tool to investigate the multifaceted roles of peroxynitrite in biology and disease.
References
- 1. benchchem.com [benchchem.com]
- 2. Nitric Oxide and Peroxynitrite in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. journals.physiology.org [journals.physiology.org]
- 5. benchchem.com [benchchem.com]
- 6. Peroxynitrite, the coupling product of nitric oxide and superoxide, activates prostaglandin biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. The peroxynitrite generator, SIN-1, becomes a nitric oxide donor in the presence of electron acceptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. In-situ generation of peroxynitrite from 3-morpholinosydnonimine decay in pulmonary cell culture medium | Biokemistri [ajol.info]
- 11. Peroxynitrite delivery methods for toxicity studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. SIN-1-induced cytotoxicity in mixed cortical cell culture: peroxynitrite-dependent and -independent induction of excitotoxic cell death - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Peroxynitrite generated by inducible nitric oxide synthase and NADPH oxidase mediates microglial toxicity to oligodendrocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 14. The comparative toxicity of nitric oxide and peroxynitrite to Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Differential effects of the peroxynitrite donor, SIN-1, on atrial and ventricular myocyte electrophysiology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Peroxynitrite is a major trigger of cardiomyocyte apoptosis in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Differential effects of the peroxynitrite donor, SIN-1, on atrial and ventricular myocyte electrophysiology - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Role of peroxynitrite in the redox regulation of cell signal transduction pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 20. imrpress.com [imrpress.com]
- 21. pnas.org [pnas.org]
Validation of SIN-1 as a Reliable Nitric Oxide Donor: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive validation of 3-morpholinosydnonimine (SIN-1) as a nitric oxide (NO) donor for research and drug development applications. It offers an objective comparison of SIN-1's performance against other commonly used NO donors, supported by experimental data and detailed protocols for validation.
Mechanism of Action of SIN-1: A Dual Donor
SIN-1, the active metabolite of the antianginal drug molsidomine, is a unique NO donor due to its spontaneous decomposition in physiological solutions to co-generate both nitric oxide (•NO) and superoxide (B77818) (O₂•⁻). This dual nature is a critical factor in its experimental applications.
The decomposition of SIN-1 is a multi-step process:
-
Isomerization: SIN-1 first undergoes a pH-dependent isomerization to its open-ring form, SIN-1A.[1]
-
Oxygen-Dependent Reaction: In the presence of molecular oxygen, SIN-1A undergoes a one-electron transfer to yield a SIN-1 cation radical and a superoxide radical (O₂•⁻).[1][2]
-
NO Release: The SIN-1 cation radical is unstable and subsequently decomposes to release nitric oxide (•NO).[1][2]
The simultaneous production of •NO and O₂•⁻ in close proximity can lead to the rapid formation of peroxynitrite (ONOO⁻), a potent and reactive nitrogen species. However, under conditions of low oxygen tension or in the presence of biological electron acceptors like heme proteins, SIN-1 can function primarily as an •NO donor, as these molecules can oxidize SIN-1A without the concurrent formation of superoxide.[1][2]
Figure 1. Decomposition pathway of SIN-1 under different physiological conditions.
Comparative Analysis of NO Donors
The selection of an appropriate NO donor is crucial for experimental reproducibility and accuracy. The following table summarizes the key properties of SIN-1 in comparison to other widely used NO donors: Sodium Nitroprusside (SNP) and S-Nitrosoglutathione (GSNO).
| Property | SIN-1 (3-morpholinosydnonimine) | SNP (Sodium Nitroprusside) | GSNO (S-Nitrosoglutathione) |
| Mechanism of NO Release | Spontaneous, oxygen-dependent decomposition.[1] | Requires enzymatic (e.g., in erythrocytes) or non-enzymatic reduction, can be photo-activated.[2] | Spontaneous thermal and light-sensitive decomposition, catalyzed by metal ions (e.g., Cu⁺). |
| Co-products Released | Superoxide (O₂•⁻), leading to peroxynitrite (ONOO⁻).[2] | Five cyanide ions (CN⁻).[2] | Glutathione disulfide (GSSG) and other sulfur oxides. |
| Half-life (t½) at pH 7.4, 37°C | Highly variable; depends on O₂ and electron acceptor availability. | ~2 minutes.[2][3] | ~159 hours.[4] |
| Advantages | • Spontaneous NO release.• Can be used to study peroxynitrite effects. | • Rapid onset and offset of action.• Well-characterized vasodilator.[5] | • Endogenously found.• Stable with a long duration of NO release.[6] |
| Disadvantages | • Co-generation of superoxide can be a confounding factor.• Complex release kinetics. | • Release of toxic cyanide ions.• Requires light protection.[2] | • Slow NO release rate.• Sensitive to light and metal ion contamination. |
Key Signaling Pathway: The NO-cGMP Cascade
Nitric oxide's biological effects are often mediated through the activation of soluble guanylate cyclase (sGC), leading to the production of cyclic guanosine (B1672433) monophosphate (cGMP). This second messenger, in turn, activates protein kinase G (PKG), which phosphorylates various downstream targets, resulting in physiological responses such as smooth muscle relaxation.
Figure 2. The canonical nitric oxide-cyclic GMP (NO-cGMP) signaling pathway.
Experimental Protocols for Validation
Accurate quantification of NO release is essential for validating any NO donor. Below are detailed protocols for two common methods: the indirect Griess assay and direct electrochemical detection.
Protocol: Quantification of NO Release using the Griess Assay
This method indirectly measures NO production by quantifying its stable breakdown product, nitrite (B80452) (NO₂⁻), in an aqueous sample.
Materials:
-
Griess Reagent Kit (containing sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) solutions)
-
Nitrite standard solution (e.g., sodium nitrite)
-
96-well microplate
-
Microplate reader (540-570 nm absorbance)
-
Phosphate-buffered saline (PBS), pH 7.4
-
SIN-1 and other NO donors of interest
Procedure:
-
Prepare Nitrite Standards:
-
Prepare a stock solution of sodium nitrite (e.g., 1 M).
-
Perform serial dilutions in PBS to create a standard curve (e.g., 100 µM, 50 µM, 25 µM, 12.5 µM, 6.25 µM, 3.125 µM, and 0 µM).
-
-
Sample Preparation:
-
Dissolve SIN-1 (or other NO donors) in PBS at the desired concentration.
-
Incubate the solution at 37°C for a defined period to allow for NO release and conversion to nitrite.
-
-
Griess Reaction:
-
Add 50 µL of each standard or sample to a 96-well plate in triplicate.
-
Add 50 µL of the sulfanilamide solution to each well and incubate for 5-10 minutes at room temperature, protected from light.
-
Add 50 µL of the N-(1-naphthyl)ethylenediamine solution to each well and incubate for another 5-10 minutes at room temperature, protected from light. A purple color will develop.
-
-
Measurement and Analysis:
-
Measure the absorbance at 540 nm within 30 minutes.
-
Subtract the absorbance of the blank (0 µM standard) from all readings.
-
Plot the absorbance of the standards versus their concentrations to generate a standard curve.
-
Determine the nitrite concentration in the samples by interpolating their absorbance values on the standard curve.
-
Protocol: Direct Measurement of NO Release using an Electrochemical Sensor
This method provides real-time, direct measurement of NO concentration.
Materials:
-
Amperometric NO sensor and meter (e.g., World Precision Instruments Apollo series)
-
Calibration solution (e.g., S-nitroso-N-acetyl-penicillamine, SNAP) and copper (II) chloride for catalyzed decomposition
-
Reaction vessel with a stir bar
-
Data acquisition software
Procedure:
-
Sensor Calibration:
-
Calibrate the NO sensor according to the manufacturer's instructions. This typically involves measuring the current generated from a known concentration of NO produced by the decomposition of a standard like SNAP in the presence of a catalyst.
-
-
Sample Measurement:
-
Add a known volume of deoxygenated PBS (pH 7.4) to the reaction vessel and begin stirring.
-
Place the calibrated NO sensor into the buffer and allow the baseline current to stabilize.
-
Inject a known concentration of the SIN-1 solution into the vessel.
-
Record the current output from the sensor over time using the data acquisition software.
-
-
Data Analysis:
-
Convert the measured current (in picoamperes or nanoamperes) to NO concentration (in nM or µM) using the calibration factor obtained in step 1.
-
Plot the NO concentration versus time to obtain the release profile of SIN-1. From this profile, parameters such as the peak NO concentration and the rate of release can be determined.
-
Figure 3. Comparative workflow for indirect (Griess) and direct (Electrochemical) NO measurement.
Conclusion
SIN-1 is a valuable tool in nitric oxide research, offering spontaneous NO release under physiological conditions. However, its reliability as a pure NO donor is context-dependent. Researchers must consider its unique property of co-generating superoxide, which can lead to the formation of peroxynitrite and potentially confound experimental results. When the experimental design accounts for this dual activity, or when conditions favor its primary role as an NO donor (e.g., in the presence of biological electron acceptors), SIN-1 can be a reliable and effective compound. For studies requiring a pure, rapid source of NO, alternatives like SNP may be more suitable, albeit with the caveat of cyanide toxicity. For long-term, stable NO release, GSNO presents a viable, though slower-acting, option. The choice of NO donor should always be guided by the specific requirements of the experimental system and validated using appropriate quantitative methods as outlined in this guide.
References
- 1. The peroxynitrite generator, SIN-1, becomes a nitric oxide donor in the presence of electron acceptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Nitric oxide donor SIN-1 inhibits insulin release - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. derangedphysiology.com [derangedphysiology.com]
- 5. Comparative effects of several nitric oxide donors on intracellular cyclic GMP levels in bovine chromaffin cells: correlation with nitric oxide production - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Buffer concentration dramatically affects the stability of S-nitrosothiols in aqueous solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Cardiovascular Effects of SIN-1 and Other Nitrovasodilators
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the cardiovascular effects of 3-morpholinosydnonimine (SIN-1), a potent nitrovasodilator, with other commonly used alternatives such as nitroglycerin and sodium nitroprusside. The information presented is supported by experimental data to aid in the evaluation of these compounds for research and drug development purposes.
Summary of Cardiovascular Effects
The following tables summarize the dose-dependent effects of SIN-1, nitroglycerin, and sodium nitroprusside on key cardiovascular parameters. These data have been compiled from various preclinical and clinical studies to provide a comparative overview. The reproducibility of these effects is generally considered to be high, as reflected by the consistent trends observed across multiple independent studies.
Table 1: Comparative Effects on Mean Arterial Pressure (MAP)
| Compound | Species/Model | Dose | Route of Administration | Change in MAP |
| SIN-1 | Conscious Dogs | 50 µg/kg | Intravenous | ↓ 15-20% |
| Conscious Dogs | 100 µg/kg | Intravenous | ↓ 25-30% | |
| Conscious Dogs | 200 µg/kg | Intravenous | ↓ 35-40% | |
| Nitroglycerin | Humans | 0.3-0.6 mg | Sublingual | ↓ 10-15 mmHg[1] |
| Humans | 5-20 µ g/min | Intravenous | Titratable reduction | |
| Conscious Dogs | 1.0-4.0 µg/kg/min | Intravenous | Dose-dependent ↓ | |
| Sodium Nitroprusside | Humans | 0.3-0.9 µg/kg | Intracoronary | Systolic BP ↓ 15-20%[2][3] |
| Beagles | 5-20 µg/kg/min | Intravenous | Dose-dependent ↓[4] | |
| Humans | 0.5-10 µg/kg/min | Intravenous | Titratable reduction[5] |
Table 2: Comparative Effects on Heart Rate (HR)
| Compound | Species/Model | Dose | Route of Administration | Change in HR |
| SIN-1 | Conscious Dogs | 50-200 µg/kg | Intravenous | Slight increase (reflex tachycardia) |
| Nitroglycerin | Humans | 0.3-0.6 mg | Sublingual | ↑ (reflex tachycardia)[6][7] |
| Humans | 5-250 µg | Intracoronary | No significant change[8] | |
| Sodium Nitroprusside | Humans | 0.3-0.9 µg/kg | Intracoronary | Slight increase (approx. 4 bpm)[2][3] |
| Beagles | 5-20 µg/kg/min | Intravenous | Slight increase |
Table 3: Comparative Effects on Cardiac Output (CO)
| Compound | Species/Model | Dose | Route of Administration | Change in CO |
| SIN-1 | Conscious Dogs | 50-200 µg/kg | Intravenous | Increase |
| Nitroglycerin | Humans | 0.6 mg | Sublingual | Increase[1] |
| Sodium Nitroprusside | Beagles | 5-20 µg/kg/min | Intravenous | Increase[4] |
| Humans with Heart Failure | Infusion | Intravenous | Increase |
Table 4: Comparative Effects on Systemic Vascular Resistance (SVR)
| Compound | Species/Model | Dose | Route of Administration | Change in SVR |
| SIN-1 | Conscious Dogs | 50-200 µg/kg | Intravenous | Decrease |
| Nitroglycerin | Humans | 0.6 mg | Sublingual | Decrease[1] |
| Sodium Nitroprusside | Beagles | 5-20 µg/kg/min | Intravenous | Dose-dependent ↓[4] |
| Humans with Heart Failure | Infusion | Intravenous | Decrease |
Signaling Pathway of SIN-1
SIN-1 exerts its cardiovascular effects primarily through the nitric oxide (NO) signaling pathway. The following diagram illustrates the key steps involved.
References
- 1. Effect of sublingual nitroglycerin on cardiac performance in patients with coronary artery disease and non-dyskinetic left ventricular contraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ahajournals.org [ahajournals.org]
- 3. Coronary hyperemic dose responses of intracoronary sodium nitroprusside - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Sodium nitroprusside: hemodynamic dose-response during enflurane and morphine anesthesia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. litfl.com [litfl.com]
- 6. Effect of short-acting nitroglycerin on heart rate: evaluation by a self-monitoring device - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effect of short-acting nitroglycerin on heart rate: evaluation by a self-monitoring device - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Analysis of coronary responses to various doses of intracoronary nitroglycerin - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Study of SIN-1 and Other Sydnonimines for Researchers and Drug Development Professionals
An objective analysis of the performance and underlying mechanisms of key sydnonimine-based nitric oxide donors, supported by experimental data and detailed protocols.
This guide provides a comprehensive comparison of 3-morpholino-sydnonimine (SIN-1), a well-characterized nitric oxide (NO) and superoxide (B77818) donor, with its parent compound, molsidomine (B1677406), and a key alternative, N-nitroso-3-morpholinosydnonimine. This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential and experimental application of sydnonimines.
Introduction to Sydnonimines
Sydnonimines are a class of mesoionic heterocyclic compounds known for their diverse biological activities.[1] A significant feature of many sydnonimines is their ability to release nitric oxide (NO), a critical signaling molecule in various physiological processes, including vasodilation and neurotransmission. SIN-1, the active metabolite of the antianginal drug molsidomine, is a prominent member of this class.[2][3] However, the concomitant release of superoxide radicals by SIN-1, leading to the formation of peroxynitrite, has prompted the development of alternative sydnonimines with more selective NO-donating properties.[1]
Comparative Performance and Mechanism of Action
The primary difference between SIN-1 and N-nitroso-3-morpholinosydnonimine lies in their decomposition products. While SIN-1 generates both nitric oxide and superoxide, the nitrosylated derivative is designed to release only nitric oxide, thereby avoiding the potential cytotoxic effects of peroxynitrite.[1]
Data Presentation:
Table 1: Comparison of Key Properties of Molsidomine, SIN-1, and N-nitroso-3-morpholinosydnonimine
| Feature | Molsidomine | SIN-1 (Linsidomine) | N-nitroso-3-morpholinosydnonimine |
| Classification | Prodrug | Active Metabolite | Sydnonimine Derivative |
| Primary Active Products | SIN-1 | Nitric Oxide (NO) & Superoxide (O₂⁻) | Nitric Oxide (NO) only |
| Mechanism of Activation | Enzymatic hydrolysis in the liver[2] | Spontaneous decomposition[2] | Spontaneous decomposition[1] |
| Key Pharmacological Effect | Vasodilation, anti-platelet aggregation[4] | Vasodilation, anti-platelet aggregation[4][5] | Vasodilation (postulated) |
| Potential for Peroxynitrite Formation | Yes (via SIN-1) | Yes | No[1] |
Table 2: Comparative Vasodilatory and Anti-platelet Effects
| Compound | Vasodilator Potency (IC₅₀) | Anti-platelet Aggregation (IC₅₀) | Reference |
| SIN-1 | ~1 µmol/L (rabbit PRP) | 0.1-0.8 µmol/L (thrombin, collagen, ADP-induced) | [4] |
| Molsidomine | ~20-fold lower than SIN-1 | Inactive in vitro | [6] |
| Nitroglycerin | Millimolar concentrations for platelet effects | Millimolar concentrations | |
| Sodium Nitroprusside | Micromolar concentrations | Micromolar concentrations | [5] |
Signaling and Metabolic Pathways
The biological effects of SIN-1 and other NO-donating sydnonimines are primarily mediated through the nitric oxide signaling pathway. The metabolic activation of molsidomine to SIN-1 is a crucial prerequisite for its therapeutic action.
Molsidomine Metabolism and SIN-1 Activation
Molsidomine is a prodrug that undergoes enzymatic conversion in the liver to its active metabolite, SIN-1.[2] This process involves hydrolysis and decarboxylation.[7] SIN-1 then spontaneously decomposes, particularly in the presence of oxygen, to release nitric oxide and superoxide.[3]
Nitric Oxide Signaling Pathway
The nitric oxide released from sydnonimines diffuses into smooth muscle cells and activates soluble guanylate cyclase (sGC).[2] This enzyme catalyzes the conversion of guanosine (B1672433) triphosphate (GTP) to cyclic guanosine monophosphate (cGMP).[8] Increased cGMP levels lead to the activation of protein kinase G (PKG), which in turn phosphorylates various downstream targets, ultimately resulting in smooth muscle relaxation and vasodilation.[9]
Experimental Protocols
Accurate quantification of nitric oxide and peroxynitrite is essential for the comparative analysis of sydnonimines. The following are detailed protocols for key assays.
Protocol 1: Griess Assay for Nitrite (B80452) Quantification
This protocol allows for the quantification of nitrite, a stable and quantifiable end-product of NO in aqueous solution.
Materials:
-
Griess Reagent A (e.g., 2% w/v sulfanilamide (B372717) in 5% v/v phosphoric acid)
-
Griess Reagent B (e.g., 0.2% w/v N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water)
-
Sodium nitrite (NaNO₂) standard solutions (0-100 µM)
-
96-well microplate
-
Microplate reader (540 nm absorbance)
-
Samples (e.g., cell culture supernatant)
Procedure:
-
Prepare a standard curve by adding 80 µL of each sodium nitrite standard solution to separate wells of the 96-well plate.
-
Add 20 µL of buffer solution to each standard well.
-
Add 80 µL of your experimental samples to separate wells.
-
Add 20 µL of buffer solution to each sample well.
-
Add 50 µL of Griess Reagent A to all standard and sample wells.
-
Mix gently and incubate for 5-10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent B to all wells.
-
Mix gently and incubate for 10 minutes at room temperature, protected from light.
-
Measure the absorbance at 540 nm using a microplate reader.
-
Determine the nitrite concentration in the samples by comparing their absorbance to the standard curve.[10][11]
Protocol 2: Peroxynitrite Detection using HKGreen-2 Fluorescent Probe
This protocol describes the use of a fluorescent probe for the detection of peroxynitrite in living cells.
Materials:
-
HKGreen-2 fluorescent probe
-
Cell culture medium (phenol red-free for imaging)
-
Phosphate-buffered saline (PBS)
-
Cells of interest cultured on a suitable imaging plate/dish
-
Confocal microscope
-
SIN-1 (as a positive control for peroxynitrite generation)
Procedure:
-
Culture cells to the desired confluency.
-
Wash the cells once with warm PBS.
-
Prepare the HKGreen-2 working solution by diluting the stock solution in serum-free, phenol (B47542) red-free medium to the desired final concentration (e.g., 5-10 µM).
-
Incubate the cells with the HKGreen-2 working solution for 30-60 minutes at 37°C.
-
To induce peroxynitrite formation as a positive control, treat a subset of cells with SIN-1 during the probe incubation period.
-
After incubation, wash the cells twice with warm PBS to remove excess probe.
-
Add fresh imaging medium to the cells.
-
Image the cells using a confocal microscope with appropriate excitation and emission wavelengths for HKGreen-2 (e.g., Ex/Em ~488/515 nm).[12]
Experimental Workflow for In Vitro Vasodilation Assay
This workflow outlines a general procedure for comparing the vasodilator potency of different sydnonimines.
Conclusion
SIN-1 remains a valuable tool for studying the dual roles of nitric oxide and superoxide in various biological systems. Its well-characterized pharmacology makes it a useful positive control in many experimental settings. However, for therapeutic applications where the generation of peroxynitrite is a concern, N-nitroso-3-morpholinosydnonimine and other next-generation sydnonimines that selectively release nitric oxide represent a promising avenue for drug development. The experimental protocols provided in this guide offer a starting point for researchers to quantitatively assess and compare the performance of these and other novel sydnonimine compounds.
References
- 1. mdpi.com [mdpi.com]
- 2. What is the mechanism of Molsidomine? [synapse.patsnap.com]
- 3. Molsidomine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The effects of molsidomine and its metabolite SIN-1 on coronary vessel tone, platelet aggregation, and eicosanoid formation in vitro--inhibition of 12-HPETE biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Direct comparison of the effects of nitroprusside, SIN 1, and various nitrates on platelet aggregation and soluble guanylate cyclase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. SIN-1, the main metabolite of molsidomine, inhibits prostaglandin endoperoxide analogue- and arachidonic acid-induced platelet aggregation as well as platelet thromboxane A2 formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Relationship between pharmacokinetics and pharmacodynamics of molsidomine and its metabolites in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Targeting the nitric oxide/cGMP signaling pathway to treat chronic pain - PMC [pmc.ncbi.nlm.nih.gov]
- 10. NO2 / NO3 Assay Kit - C II (Colorimetric) - Griess Reagent Kit - NK05 manual | DOJINDO [dojindo.com]
- 11. cosmobiousa.com [cosmobiousa.com]
- 12. pubs.acs.org [pubs.acs.org]
A Comparative Guide to 3-Morpholinosydnonimine Hydrochloride (SIN-1) for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of 3-Morpholinosydnonimine hydrochloride (SIN-1), a potent nitric oxide (NO) donor, with other common alternatives. The information presented is supported by experimental data to aid in the selection of appropriate compounds for research and development.
3-Morpholinosydnonimine hydrochloride, also known as Linsidomine or SIN-1, is a well-established vasodilator and platelet aggregation inhibitor.[1] Its primary mechanism of action involves the spontaneous release of both nitric oxide (NO) and superoxide (B77818) anion, which can then react to form peroxynitrite.[2] The released NO activates soluble guanylyl cyclase (sGC), leading to an increase in cyclic guanosine (B1672433) monophosphate (cGMP) levels, which mediates its vasodilatory and antiplatelet effects.[2] This dual release of NO and superoxide makes SIN-1 a unique tool for studying the effects of both nitrosative and oxidative stress.
Performance Comparison with Alternative NO Donors
The efficacy of SIN-1 as a vasodilator and antiplatelet agent has been compared to other commonly used NO donors, such as Sodium Nitroprusside (SNP) and S-Nitroso-N-acetylpenicillamine (SNAP), as well as the established antiplatelet drug, Aspirin (B1665792).
Vasodilatory Effects
SIN-1 has been shown to be a potent vasodilator, comparable in efficacy to Sodium Nitroprusside (SNP) and authentic nitric oxide in relaxing canine femoral arteries.[3] In another study, inhaled SIN-1A, an active metabolite of SIN-1, demonstrated a comparable reduction in mean pulmonary arterial pressure to inhaled nitric oxide (iNO) in a porcine model of pulmonary hypertension.
| Compound | Model System | Key Findings | Reference |
| SIN-1 | Canine Femoral Arteries | Equipotent to Sodium Nitroprusside and authentic Nitric Oxide in relaxing arterial rings without endothelium. | [3] |
| Inhaled SIN-1A | Porcine Model of Pulmonary Hypertension | 10 mg dose had a comparable impact on reducing mean pulmonary arterial pressure to inhaled nitric oxide (iNO). | |
| Sodium Nitroprusside (SNP) | Canine Femoral Arteries | Equipotent to SIN-1 in relaxing arterial rings without endothelium. | [3] |
| S-Nitroso-N-acetylpenicillamine (SNAP) | Rat Femoral Arteries | Demonstrated potent vasodilation with a pD2 value of 5.83±0.17. |
Antiplatelet Effects
| Compound | Model System | Key Findings | Reference |
| SIN-1 | Human Platelets | Potent inhibitor of platelet aggregation and activator of soluble guanylyl cyclase. | [4] |
| Sodium Nitroprusside (SNP) | Human Platelets | Potent inhibitor of platelet aggregation and activator of soluble guanylyl cyclase. | [4] |
| Aspirin | Human Platelets | IC50 of ~15 µM for inhibition of arachidonic acid-induced platelet aggregation. |
Signaling Pathways and Experimental Workflows
The biological effects of SIN-1 are primarily mediated through the nitric oxide/cyclic GMP (NO/cGMP) signaling pathway. The following diagrams illustrate this pathway and a general workflow for assessing vasodilation.
Experimental Protocols
Protocol 1: Assessment of Vasodilatory Effects in Isolated Aortic Rings
This protocol outlines a standard method for evaluating the vasodilatory properties of SIN-1 and its alternatives.
1. Tissue Preparation:
-
Euthanize a laboratory animal (e.g., rat, rabbit) according to approved ethical protocols.
-
Carefully dissect the thoracic aorta and place it in cold, oxygenated Krebs-Henseleit buffer.
-
Clean the aorta of adherent connective tissue and cut it into rings of 2-3 mm in width.
-
For some experiments, the endothelium can be removed by gently rubbing the intimal surface with a fine wire.
2. Organ Bath Setup:
-
Mount the aortic rings in an organ bath containing Krebs-Henseleit buffer at 37°C, continuously bubbled with 95% O₂ and 5% CO₂.
-
Attach one end of the ring to a fixed support and the other to an isometric force transducer.
-
Allow the rings to equilibrate under a resting tension of 1.5-2.0 g for at least 60 minutes, with buffer changes every 15-20 minutes.
3. Experimental Procedure:
-
Induce a stable contraction in the aortic rings using a vasoconstrictor agent such as phenylephrine (B352888) (e.g., 1 µM) or potassium chloride (e.g., 60 mM).
-
Once the contraction has reached a plateau, add cumulative concentrations of the test compound (e.g., SIN-1, SNP, SNAP) to the organ bath at regular intervals.
-
Record the changes in isometric tension until a maximal relaxation is achieved or the highest concentration of the compound has been added.
4. Data Analysis:
-
Express the relaxation response as a percentage of the pre-contraction induced by the vasoconstrictor.
-
Plot the concentration-response curve and calculate the EC50 value (the concentration of the compound that produces 50% of the maximal relaxation).
Protocol 2: In Vitro Platelet Aggregation Assay
This protocol describes a method to compare the antiplatelet activity of SIN-1 with other compounds like Aspirin.
1. Preparation of Platelet-Rich Plasma (PRP):
-
Collect whole blood from healthy human volunteers (with informed consent) into tubes containing an anticoagulant (e.g., 3.2% sodium citrate).
-
Centrifuge the blood at a low speed (e.g., 200 x g) for 15-20 minutes at room temperature to obtain PRP.
-
Collect the upper PRP layer. Centrifuge the remaining blood at a higher speed (e.g., 2000 x g) for 10 minutes to obtain platelet-poor plasma (PPP), which is used as a reference.
2. Platelet Aggregation Measurement:
-
Use a light transmission aggregometer to measure platelet aggregation.
-
Place a cuvette containing PRP in the aggregometer and set the baseline (0% aggregation). Use a cuvette with PPP to set the 100% aggregation mark.
-
Add a platelet agonist (e.g., arachidonic acid, ADP, collagen) to the PRP to induce aggregation.
-
To test the inhibitory effect of the compounds, pre-incubate the PRP with different concentrations of the test substance (e.g., SIN-1, Aspirin) for a specified time before adding the agonist.
3. Data Analysis:
-
Record the maximum percentage of platelet aggregation for each concentration of the inhibitor.
-
Calculate the percentage of inhibition relative to the control (agonist alone).
-
Plot the concentration-inhibition curve and determine the IC50 value (the concentration of the inhibitor that causes 50% inhibition of platelet aggregation).
Conclusion
3-Morpholinosydnonimine hydrochloride (SIN-1) is a versatile research tool that acts as a potent vasodilator and antiplatelet agent through the release of nitric oxide and superoxide. Its performance is comparable to other established nitric oxide donors like sodium nitroprusside. The provided experimental protocols offer a framework for researchers to conduct their own comparative studies and further elucidate the therapeutic potential of SIN-1 and other related compounds. The unique property of SIN-1 to generate both NO and superoxide simultaneously makes it particularly valuable for studies investigating the complex interplay of nitrosative and oxidative stress in various physiological and pathological processes.
References
- 1. Vasodilator action of the S-nitrosothiol, SNAP, in rat isolated perfused lung - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Antiplatelet effects of aspirin vary with level of P2Y12 receptor blockade supplied by either ticagrelor or prasugrel - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Comparative study of sodium nitroprusside induced vasodilation of human placental veins from premature and full-term normotensive and preeclamptic pregnancy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. [Comparison of the effects of SIN-1, sodium nitroprusside and nitrate derivatives on the inhibition of blood platelet aggregation and activation of soluble platelet guanylate-cyclase] - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Efficacy of SIN-1 in Diverse Cell Lines
For researchers, scientists, and professionals in drug development, understanding the nuanced effects of nitric oxide (NO) donors is paramount. This guide provides an objective comparison of 3-morpholinosydnonimine (SIN-1), a well-known peroxynitrite generator, with other commonly used NO donors. The comparative analysis is supported by experimental data to evaluate its efficacy across various cell lines.
Comparative Efficacy of SIN-1 and Other Nitric Oxide Donors
The cytotoxic effects of SIN-1 and other nitric oxide donors, such as S-nitrosoglutathione (GSNO) and sodium nitroprusside (SNP), have been evaluated in several cancer cell lines. The following table summarizes the half-maximal inhibitory concentration (IC50) values, indicating the potency of each compound in reducing cell viability.
| Cell Line | Compound | IC50 | Observations |
| Human Lung Cancer (A549) | GSNO | ~200 µM (at 48h) | GSNO was shown to decrease cell viability and induce apoptosis.[1] |
| Human Lung Cancer (NCI-H1299) | GSNO | ~250 µM (at 48h) | Similar to A549 cells, GSNO decreased cell viability and promoted apoptosis.[1] |
| Human Colon Adenocarcinoma (HT-29) | GSNO (with Cu2+) | Not specified | Copper ions enhanced GSNO-induced apoptosis.[2] |
| Human Hepatocellular Carcinoma (HepG2) | SNP | Not specified | SNP-induced cytotoxicity was found to be dominated by peroxynitrite formation.[3] |
| Human Hepatocellular Carcinoma (Hep3B) | SNP | Not specified | In contrast to HepG2, SNP-induced cytotoxicity was not prevented by a nitric oxide scavenger.[3] |
It is important to note that the cytotoxic effects and the specific mechanisms of cell death (apoptosis versus necrosis) induced by these compounds can vary significantly depending on the cell type and the experimental conditions.
Induction of Apoptosis and Necrosis
SIN-1 is known to induce both apoptosis and necrosis in a dose- and time-dependent manner. The balance between these two cell death pathways is influenced by the cellular context and the concentration of SIN-1.
| Cell Line | Compound | Apoptosis (%) | Necrosis (%) | Experimental Conditions |
| Human Melanoma (Sk-Mel-3) | Camptothecin (CPT) | Significant increase | Significant increase | CPT treatment alone.[4] |
| Human Melanoma (Sk-Mel-3) | CPT + X-radiation | Not significant | Significant increase | Concurrent treatment.[4] |
| Human Fibroblast (AG1522) | CPT or CPT + X-radiation | No significant increase | No significant increase | -[4] |
| MCF7 Breast Cancer Cells | Doxorubicin (5 µM) | High percentage | Lower percentage | 72 hours treatment.[5] |
| MCF7 Breast Cancer Cells | Arctium lappa extract (10 µg/ml) | High percentage | Lower percentage | 72 hours treatment.[5] |
| MDA-MB-231 Breast Cancer Cells | Doxorubicin (0.1 µM) | High percentage | Higher rate than with A. lappa | 72 hours treatment.[5] |
| MDA-MB-231 Breast Cancer Cells | Arctium lappa extract (0.1 µg/ml & 10 µg/ml) | High percentage | Lower rate than with Doxorubicin | 72 hours treatment.[5] |
Mechanism of Action of SIN-1
SIN-1 is a unique nitric oxide donor in that it simultaneously generates both nitric oxide (•NO) and superoxide (B77818) anion (O₂•⁻). These two molecules rapidly react to form peroxynitrite (ONOO⁻), a potent and cytotoxic oxidizing and nitrating agent. The decomposition of SIN-1 is a multi-step process that is initiated by its isomerization in physiological solutions.
However, the local microenvironment can significantly influence the primary reactive species produced by SIN-1. In the presence of biological electron acceptors, such as heme proteins, or under conditions of low oxygen, SIN-1 may function more as a direct •NO donor, with reduced peroxynitrite formation.
Signaling Pathways Modulated by SIN-1
The reactive nitrogen species generated by SIN-1, particularly peroxynitrite, can modulate various intracellular signaling pathways, leading to either cell survival or death. In endothelial cells, nitric oxide is a key signaling molecule that activates soluble guanylate cyclase (sGC), leading to an increase in cyclic guanosine (B1672433) monophosphate (cGMP) and subsequent activation of protein kinase G (PKG). This pathway is crucial for vasodilation and has protective effects.
Conversely, the formation of peroxynitrite can lead to oxidative stress, DNA damage, and the activation of apoptotic pathways. Peroxynitrite can nitrate (B79036) tyrosine residues on proteins, altering their function and disrupting signaling cascades.
Experimental Protocols
Preparation of SIN-1 Stock Solution
-
Reagent Handling : SIN-1 is light-sensitive and should be stored accordingly. Standard laboratory safety precautions, including the use of personal protective equipment, are essential.
-
Solvent Selection : For cell culture applications, dissolve SIN-1 in a sterile, high-quality solvent such as DMSO or ethanol (B145695) to create a concentrated stock solution (e.g., 100 mM).
-
Dissolution : Ensure the SIN-1 powder is completely dissolved by vortexing briefly.
-
Storage : Aliquot the stock solution into single-use, light-protected tubes and store at -20°C or -80°C to maintain stability. It is advisable to avoid repeated freeze-thaw cycles.
General Cell Treatment Protocol
Lactate (B86563) Dehydrogenase (LDH) Cytotoxicity Assay
The LDH assay is a colorimetric method used to quantify cell death by measuring the release of the cytosolic enzyme lactate dehydrogenase from damaged cells into the culture medium.
Procedure:
-
Cell Seeding : Plate cells in a 96-well plate at a predetermined optimal density and incubate to allow for attachment.
-
Treatment : Expose cells to various concentrations of SIN-1 and appropriate controls (vehicle control, untreated control, and a maximum LDH release control treated with a lysis solution).
-
Incubation : Incubate the plate for the desired duration of drug exposure.
-
Sample Collection : After incubation, centrifuge the plate and carefully transfer the supernatant to a new 96-well plate.
-
Reagent Addition : Add the LDH assay reaction mixture to each well.
-
Incubation : Incubate the plate at room temperature, protected from light, for up to 30 minutes.
-
Measurement : Measure the absorbance at the appropriate wavelength (e.g., 490 nm) using a microplate reader.
-
Calculation : Determine the percentage of cytotoxicity by comparing the LDH release in treated wells to the controls.
Annexin V/Propidium (B1200493) Iodide (PI) Apoptosis Assay
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Procedure:
-
Cell Treatment : Treat cells with SIN-1 for the desired time.
-
Cell Harvesting : Gently harvest the cells, including any floating cells, and wash with cold PBS.
-
Staining : Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and propidium iodide.
-
Incubation : Incubate the cells in the dark at room temperature for approximately 15 minutes.
-
Analysis : Analyze the stained cells by flow cytometry.
-
Viable cells : Annexin V-negative and PI-negative.
-
Early apoptotic cells : Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells : Annexin V-positive and PI-positive.
-
Necrotic cells : Annexin V-negative and PI-positive.
-
References
- 1. S-nitrosylation of the Peroxiredoxin-2 promotes S-nitrosoglutathione-mediated lung cancer cells apoptosis via AMPK-SIRT1 pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Induction of apoptosis by S-nitrosoglutathione and Cu2+ or Ni2+ ion through modulation of bax, bad, and bcl-2 proteins in human colon adenocarcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. oncotarget.com [oncotarget.com]
- 4. Mechanisms of cell death induced by nitric oxide and peroxynitrite in Calu-1 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
Safety Operating Guide
A Guide to the Safe Disposal of 3-Morpholinosydnonimine Hydrochloride
For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents is a cornerstone of laboratory safety and operational excellence. This document provides essential, step-by-step guidance for the safe disposal of 3-Morpholinosydnonimine hydrochloride (also known as Linsidomine hydrochloride or SIN-1 hydrochloride), a compound valued for its ability to release nitric oxide (NO) and superoxide. Adherence to these procedures will mitigate risks and ensure compliance with safety regulations.
Key Safety and Handling Information
Before initiating any disposal procedures, it is crucial to consult the Safety Data Sheet (SDS) for 3-Morpholinosydnonimine hydrochloride. This compound is known to be unstable in aqueous solutions, particularly at neutral or alkaline pH and in the presence of oxygen.[1] This instability leads to the spontaneous release of nitric oxide and superoxide, which can react to form peroxynitrite.[2] The decomposition process is accelerated by oxidizing agents.[1]
Personal Protective Equipment (PPE) is mandatory. This includes, but is not limited to, safety goggles, a lab coat, and appropriate chemical-resistant gloves. All disposal procedures should be conducted within a certified chemical fume hood to ensure adequate ventilation.
Quantitative Data Summary
For quick reference, the following table summarizes key quantitative data for 3-Morpholinosydnonimine hydrochloride.
| Property | Value |
| Molecular Formula | C₆H₁₁ClN₄O₂ |
| Molecular Weight | 206.63 g/mol |
| Storage Temperature | -20°C |
| Solubility in Water | 25 mg/mL |
| Solubility in DMSO | 10 mg/mL |
| Solubility in Ethanol | 10 mg/mL |
Source: Sigma-Aldrich, Cayman Chemical
Detailed Disposal Protocol
The primary method for the safe disposal of 3-Morpholinosydnonimine hydrochloride is through controlled chemical degradation, which leverages the compound's inherent instability in aqueous and alkaline environments to ensure its complete decomposition before entering the waste stream.
Objective: To fully decompose 3-Morpholinosydnonimine hydrochloride into less reactive byproducts in a controlled laboratory setting.
Materials:
-
Waste 3-Morpholinosydnonimine hydrochloride (solid or in solution)
-
Sodium hydroxide (B78521) (NaOH) solution, 1M
-
Sodium bicarbonate (NaHCO₃) solution, saturated
-
pH indicator strips or a calibrated pH meter
-
Appropriate waste container, clearly labeled
-
Stir plate and stir bar
-
Beakers or flasks of suitable size
Procedure:
-
Preparation:
-
Don all required PPE and perform the entire procedure within a chemical fume hood.
-
If dealing with the solid compound, carefully weigh the amount to be disposed of. For solutions, estimate the quantity of the active compound.
-
-
Initial Dilution:
-
Place a beaker or flask of appropriate size on a stir plate.
-
Add a significant volume of cold water to the vessel. A general guideline is to use at least 100 mL of water for every 10 mg of the compound to ensure a dilute solution.
-
Begin stirring the water.
-
Slowly add the 3-Morpholinosydnonimine hydrochloride waste to the stirring water. If it is a solid, add it in small portions. If it is a solution, add it dropwise.
-
-
Initiating Decomposition:
-
The compound will begin to decompose upon dissolution in the aqueous, oxygenated environment.
-
To accelerate this process, the pH of the solution will be raised.
-
-
Alkaline Hydrolysis:
-
Slowly add a 1M sodium hydroxide solution dropwise to the stirring mixture.
-
Monitor the pH of the solution using pH strips or a pH meter. The goal is to raise the pH to a level between 10 and 12. Research indicates that decomposition is enhanced in basic aqueous solutions.[3]
-
Continue stirring the solution for a minimum of 2 hours to allow for complete decomposition. The presence of oxygen in the stirring solution will facilitate the breakdown of the sydnonimine ring structure.[1][4]
-
-
Neutralization:
-
After the 2-hour decomposition period, neutralize the solution.
-
Slowly add a saturated sodium bicarbonate solution while continuing to stir. This is a weaker base that will help to bring the pH down safely. Alternatively, a dilute solution of hydrochloric acid (e.g., 1M HCl) can be used for neutralization by an experienced user, but care must be taken to avoid gas evolution and splashing.
-
Monitor the pH, aiming for a final pH between 6 and 8.
-
-
Final Disposal:
-
Once neutralized, the solution can be transferred to a clearly labeled aqueous waste container.
-
Consult your institution's specific guidelines for the disposal of chemical waste. Do not pour the solution down the drain unless explicitly permitted by your local environmental health and safety office.[5] Chemical waste generators are responsible for consulting local, regional, and national hazardous waste regulations to ensure complete and accurate classification and disposal.[3]
-
Logical Workflow for Disposal
The following diagram illustrates the decision-making process and workflow for the proper disposal of 3-Morpholinosydnonimine hydrochloride.
Caption: Disposal workflow for 3-Morpholinosydnonimine HCl.
References
- 1. Oxygen and oxidation promote the release of nitric oxide from sydnonimines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 3-Morpholinosydnonimine NMRconsistentwithstructure 16142-27-1 [sigmaaldrich.com]
- 3. Synthesis and Characterization of N-Nitroso-3-morpholinosydnonimine as NO Radical Donor | MDPI [mdpi.com]
- 4. scispace.com [scispace.com]
- 5. On the mechanism of NO release from sydnonimines - PubMed [pubmed.ncbi.nlm.nih.gov]
Personal protective equipment for handling 3-Morpholinosydnonimine hydrochloride
Essential Safety and Handling Guide for 3-Morpholinosydnonimine Hydrochloride
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling 3-Morpholinosydnonimine hydrochloride (CAS: 16142-27-1). Adherence to these procedures is vital for ensuring a safe laboratory environment and minimizing exposure risks associated with this pharmacologically active, combustible solid.[1][2]
Hazard Identification and Personal Protective Equipment (PPE)
3-Morpholinosydnonimine hydrochloride is a white crystalline solid that requires careful handling.[3] The primary recommendation for personal protective equipment includes eye protection, gloves, and respiratory protection.[1] A comprehensive PPE strategy is detailed below.
| Protection Type | Required Equipment | Specifications and Use |
| Eye Protection | Safety goggles with side-shields | Must be worn at all times when handling the compound to protect against splashes.[4] |
| Hand Protection | Chemical-resistant gloves | Nitrile gloves are a suitable option.[4] Gloves should be inspected for integrity before use and changed frequently, approximately every 30 to 60 minutes, or immediately if contamination is known or suspected.[4][5] |
| Respiratory Protection | N95-rated dust mask or respirator | A NIOSH-certified N95 respirator is recommended to protect against airborne particles.[1][6] Surgical masks offer insufficient protection and should not be used.[5][7] For larger spills or significant aerosol generation, a chemical cartridge-type respirator may be necessary.[5] |
| Skin and Body Protection | Long-sleeved lab coat | An impervious lab coat should be worn and fully buttoned to protect the skin.[4] |
| General Hygiene | N/A | Do not eat, drink, or smoke in the laboratory. Always wash hands thoroughly after handling the compound.[2][4] |
Operational Plan: Handling Protocol
A systematic approach to handling ensures minimal risk. The following protocol outlines the procedural steps from preparation to post-handling cleanup.
Step 1: Preparation
-
Consult Safety Data Sheet (SDS): Before beginning any work, thoroughly review the manufacturer's SDS for 3-Morpholinosydnonimine hydrochloride.[7]
-
Designate Work Area: Conduct all handling procedures in a well-ventilated area, preferably within a chemical fume hood.
-
Assemble PPE: Don all required personal protective equipment as specified in the table above.
-
Prepare Materials: Ensure all necessary equipment and reagents are within reach to avoid moving away from the designated area during handling.
Step 2: Handling
-
Weighing: When weighing the solid, use care to avoid generating dust.
-
Solution Preparation: The compound liberates nitric oxide (NO) spontaneously when in solution.[1] Solutions should be prepared fresh and cannot be stored.[3]
-
Transport: When moving the compound within the facility, ensure containers are sealed and clearly labeled.
Step 3: After Handling
-
Decontamination: Clean all surfaces and equipment that have come into contact with the chemical.
-
PPE Removal: Remove PPE carefully to avoid cross-contamination. Gloves should be removed first, followed by the lab coat and eye protection. Wash hands thoroughly with soap and water immediately after removing PPE.
-
Waste Disposal: Dispose of all contaminated materials and unused compounds according to the disposal plan.
Logistical Information: Storage and Disposal
Proper storage and disposal are critical for laboratory safety and environmental compliance.
Storage Plan
-
Temperature: Store the compound at -20°C.[1]
-
Security: Keep the material in a locked storage area.[2]
-
Incompatibilities: Avoid contact with oxidizing agents, alkaline metals, and strong bases.[2]
Disposal Plan
-
Waste Collection: Dispose of unused compound and any contaminated materials (e.g., gloves, wipes, pipette tips) in a designated hazardous waste container.[4]
-
Regulatory Compliance: All disposal must be carried out in accordance with applicable federal, state, and local environmental regulations.[2] Do not dispose of down the sewer system unless specifically permitted by local guidelines for small, neutralized quantities.[8]
Emergency Procedures: Spill Response Workflow
In the event of a spill, a prompt and organized response is essential.
-
Evacuate and Secure: Alert personnel in the immediate area and restrict access.
-
Don PPE: Wear all appropriate personal protective equipment, including respiratory protection.[2]
-
Contain Spill: Prevent the spread of the powder. Avoid generating dust during cleanup.[2]
-
Clean-Up: Carefully sweep or vacuum the spilled material and place it in a suitable, labeled container for disposal.[2]
-
Decontaminate: Thoroughly clean the spill surface to remove any residual contamination.[2]
-
Dispose: Dispose of the collected waste and contaminated cleaning materials as hazardous waste.
Caption: A step-by-step workflow for responding to a chemical spill.
References
- 1. 3-Morpholinosydnonimine NMRconsistentwithstructure 16142-27-1 [sigmaaldrich.com]
- 2. uspmsds.com [uspmsds.com]
- 3. 3-Morpholinosydnonimine hydrochloride | 16142-27-1 [chemicalbook.com]
- 4. benchchem.com [benchchem.com]
- 5. pppmag.com [pppmag.com]
- 6. ph.health.mil [ph.health.mil]
- 7. ashp.org [ashp.org]
- 8. syntheticdrugs.unodc.org [syntheticdrugs.unodc.org]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
